molecular formula C15H12BrN3O2 B15610054 P2Y14R antagonist 1

P2Y14R antagonist 1

Cat. No.: B15610054
M. Wt: 346.18 g/mol
InChI Key: OMPWLXOPMAMOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P2Y14R antagonist 1 is a useful research compound. Its molecular formula is C15H12BrN3O2 and its molecular weight is 346.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.18 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-2-(4-bromophenoxy)acetamide

InChI

InChI=1S/C15H12BrN3O2/c16-10-1-4-12(5-2-10)21-8-15(20)19-11-3-6-13-14(7-11)18-9-17-13/h1-7,9H,8H2,(H,17,18)(H,19,20)

InChI Key

OMPWLXOPMAMOCA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of P2Y14R Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a spectrum of inflammatory and immune-mediated diseases. Activated by endogenous UDP-sugars, notably UDP-glucose, the P2Y14R plays a pivotal role in orchestrating inflammatory responses. Consequently, the development of potent and selective P2Y14R antagonists has become a focal point of contemporary drug discovery efforts. This technical guide provides a comprehensive overview of the mechanism of action of P2Y14R antagonists, detailing the underlying signaling pathways, presenting key quantitative data for prominent antagonists, and outlining the experimental protocols used for their characterization.

The P2Y14 Receptor and its Endogenous Ligands

The P2Y14 receptor, also known as GPR105, is a member of the P2Y family of purinergic receptors.[1] It is primarily coupled to the Gi/o family of G proteins.[2][3] The activation of P2Y14R is triggered by the binding of UDP-sugars, with UDP-glucose being a principal endogenous agonist.[4] Other UDP-sugars and UDP itself can also activate this receptor.[4][5] The expression of P2Y14R is prominent in immune cells, including neutrophils, mast cells, and dendritic cells, underscoring its role in immune modulation.[6][7]

The P2Y14R Signaling Cascade

Upon agonist binding, the P2Y14R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. Both of these components then propagate the signal downstream through various effector proteins.

The primary signaling pathway initiated by P2Y14R activation is the inhibition of adenylyl cyclase . The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][5][8]

In addition to cAMP modulation, P2Y14R activation has been shown to stimulate other significant signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the P2Y14R can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5]

  • RhoA Signaling: The receptor can also activate the small GTPase RhoA, which is a key regulator of the actin cytoskeleton and is involved in cell migration and chemotaxis.[6]

  • Phospholipase C (PLC) and PI3-Kinase-γ: In some cellular contexts, P2Y14R signaling can also involve the activation of PLC and PI3-kinase-γ.

The culmination of these signaling events in immune cells often results in chemotaxis, degranulation, and the release of inflammatory mediators, thereby contributing to the inflammatory response.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y14R P2Y14R Gi Gi-protein (αβγ) P2Y14R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha_i Gαi-GTP Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC MAPK_Pathway MAPK Pathway (ERK1/2) G_beta_gamma->MAPK_Pathway Activates RhoA_Pathway RhoA Pathway G_beta_gamma->RhoA_Pathway Activates ATP ATP ATP->AC Substrate Chemotaxis Chemotaxis RhoA_Pathway->Chemotaxis Agonist UDP-glucose (Agonist) Agonist->P2Y14R Binds & Activates Antagonist P2Y14R Antagonist Antagonist->P2Y14R Binds & Blocks

P2Y14R Signaling Pathway

Mechanism of Action of P2Y14R Antagonists

P2Y14R antagonists exert their effects by competitively binding to the receptor, thereby preventing the binding of endogenous agonists like UDP-glucose.[9] This competitive antagonism blocks the conformational changes in the receptor that are necessary for G-protein activation and subsequent downstream signaling. The result is an inhibition of the entire signaling cascade, including the suppression of adenylyl cyclase activity, MAPK activation, and RhoA-mediated cellular responses such as chemotaxis.

The prototypical P2Y14R antagonist, a 4,7-disubstituted 2-naphthoic acid derivative known as PPTN, has been extensively studied and serves as a key tool for investigating the physiological roles of the P2Y14R.[8][9][10]

Quantitative Data for P2Y14R Ligands

The potency and affinity of P2Y14R antagonists and agonists are quantified using various in vitro assays. The most common parameters reported are the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant for an inhibitor (Ki), the equilibrium binding constant for an antagonist (KB), and the half-maximal effective concentration for an agonist (EC50).

Table 1: P2Y14R Antagonists - Potency and Affinity Data

CompoundAssay TypeSpeciesIC50 (nM)Ki (nM)KB (pM)Reference
PPTNAdenylyl Cyclase InhibitionHuman--434[8][10]
PPTNChemotaxis AssayHuman~1 (with 10 µM UDP-glucose)--[11][12]
PPTNChemotaxis AssayHuman~4 (with 100 µM UDP-glucose)--[11][12]
Compound 8cAMP AssayHuman2.46--[6]
Compound ACalcium MobilizationHuman23.60--[13]
Compound A[3H]UDP BindingHuman-1280-[4]
Glucose Conjugate 7aFluorescent Tracer BindingHuman2.40--[14]
Lactose Conjugate 10hFluorescent Tracer BindingHuman1.88--[14]

Table 2: P2Y14R Agonists - Potency Data

CompoundAssay TypeSpeciesEC50 (nM)Reference
UDP-glucoseAdenylyl Cyclase InhibitionHuman~10[8]
MRS2690Not SpecifiedHuman49[2][15][16]
UDPAdenylyl Cyclase InhibitionRat350[17]

Key Experimental Protocols

The characterization of P2Y14R antagonists relies on a suite of well-established in vitro and cell-based assays.

Adenylyl Cyclase Inhibition Assay

Principle: This assay directly measures the functional consequence of P2Y14R activation on its primary downstream effector, adenylyl cyclase. In cells expressing P2Y14R, adenylyl cyclase is typically stimulated with forskolin (B1673556). The ability of a P2Y14R agonist to inhibit this forskolin-stimulated cAMP production is then measured. Antagonists are evaluated by their ability to reverse the agonist-induced inhibition.[5][8]

Methodology:

  • Cell Culture: Cells stably expressing the human P2Y14R (e.g., C6 glioma or HEK293 cells) are cultured to confluence.

  • Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Antagonist Incubation: Cells are treated with varying concentrations of the test antagonist.

  • Agonist Stimulation: A P2Y14R agonist (e.g., UDP-glucose) is added in the presence of forskolin to stimulate adenylyl cyclase.

  • cAMP Measurement: The reaction is terminated, and the intracellular cAMP levels are quantified, typically using a competitive binding assay or a commercially available ELISA kit.

  • Data Analysis: The ability of the antagonist to block the agonist-induced decrease in cAMP is used to determine its IC50 or KB value.

Calcium Mobilization Assay

Principle: While P2Y14R is primarily Gi-coupled, it can be engineered to couple to Gq/i chimeric G-proteins, which upon activation, stimulate the PLC pathway, leading to an increase in intracellular calcium.[4] This assay provides a robust and high-throughput method for screening compound libraries.

Methodology:

  • Cell Loading: Cells expressing the P2Y14R (often co-transfected with a Gαq/i chimera) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[18]

  • Antagonist Pre-incubation: The cells are incubated with the antagonist compounds.

  • Agonist Addition: A P2Y14R agonist is added to the cells.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[18]

  • Data Analysis: The inhibition of the agonist-induced calcium flux by the antagonist is used to determine its potency.

Neutrophil Chemotaxis Assay

Principle: This assay assesses the ability of P2Y14R antagonists to block the migration of neutrophils towards a chemoattractant gradient of a P2Y14R agonist.[8] It is a highly physiologically relevant assay for evaluating the anti-inflammatory potential of these compounds.

Methodology:

  • Neutrophil Isolation: Primary human neutrophils are isolated from fresh blood.

  • Boyden Chamber Setup: A Boyden chamber or a similar transwell migration system is used. The lower chamber is filled with a medium containing a P2Y14R agonist (e.g., UDP-glucose), creating a chemoattractant gradient.

  • Cell Seeding: The isolated neutrophils, pre-incubated with or without the antagonist, are seeded into the upper chamber.

  • Incubation: The chamber is incubated to allow for neutrophil migration through the porous membrane separating the two chambers.

  • Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or by using a fluorescent dye.

  • Data Analysis: The IC50 value for the antagonist is determined by its ability to inhibit agonist-induced neutrophil migration.

Experimental and Drug Discovery Workflow

The discovery and development of P2Y14R antagonists follow a structured workflow, beginning with the identification of initial hits and progressing through to preclinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening (HTS) (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification HTS->Hit_ID VS Virtual Screening (Homology Modeling) VS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Potency_Assays Potency & Selectivity Assays (Adenylyl Cyclase, Binding Assays) SAR->Potency_Assays Iterative Optimization Potency_Assays->SAR Iterative Optimization Lead_Selection Lead Candidate Selection Potency_Assays->Lead_Selection In_Vitro_Functional In Vitro Functional Assays (Chemotaxis Assay) Lead_Selection->In_Vitro_Functional ADME_Tox ADME/Tox Profiling In_Vitro_Functional->ADME_Tox In_Vivo_Models In Vivo Efficacy Models (e.g., Asthma, Pain models) ADME_Tox->In_Vivo_Models IND Investigational New Drug (IND) Application In_Vivo_Models->IND

P2Y14R Antagonist Discovery Workflow

Conclusion

P2Y14R antagonists represent a promising class of therapeutic agents for the treatment of a wide range of inflammatory and immune disorders. Their mechanism of action, centered on the competitive blockade of the P2Y14 receptor and the subsequent inhibition of key inflammatory signaling pathways, is well-characterized. The availability of robust in vitro assays allows for the precise quantification of their potency and selectivity, facilitating the identification and optimization of novel drug candidates. As our understanding of the multifaceted roles of the P2Y14R in pathophysiology continues to expand, the development of next-generation antagonists holds significant promise for addressing unmet medical needs.

References

An In-depth Technical Guide to the P2Y14 Receptor Antagonist Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated diseases. Activated by endogenous UDP-sugars, such as UDP-glucose, the P2Y14R plays a critical role in modulating immune cell function. This document details the signaling pathways initiated by P2Y14R activation and, more importantly, how antagonists disrupt these cascades. It includes a summary of quantitative data for known antagonists, detailed experimental protocols for their characterization, and visualizations of the key signaling pathways and experimental workflows.

The P2Y14 Receptor and its Endogenous Ligands

The P2Y14 receptor, also known as GPR105, is a member of the P2Y family of purinergic receptors.[1][2] It is expressed in various tissues, with prominent expression in immune cells such as neutrophils, lymphocytes, and monocytes, as well as in epithelial cells.[3] The primary endogenous agonists for P2Y14R are UDP-sugars, including UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.[3][4] UDP itself has also been identified as a potent agonist of this receptor.[3] The release of these UDP-sugars at sites of tissue damage and inflammation positions the P2Y14R as a key sensor of cellular stress and a mediator of the subsequent immune response.

Core Signaling Pathway of P2Y14 Receptor Activation

The P2Y14R primarily couples to the inhibitory G protein, Gαi/o.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins, initiating a cascade of intracellular events.

The canonical signaling pathway following P2Y14R activation involves the inhibition of adenylyl cyclase . The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways, thereby influencing a wide range of cellular functions.

Beyond the inhibition of adenylyl cyclase, P2Y14R activation triggers other important signaling cascades:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: P2Y14R stimulation leads to the phosphorylation and activation of several MAP kinases, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[4][6] This activation is often dependent on the Gβγ subunit and can regulate gene expression, cell proliferation, and cytokine production.[6]

  • Rho/Rho Kinase (ROCK) Pathway: The receptor also activates the small GTPase RhoA and its downstream effector, ROCK.[1][7] This pathway is crucial for regulating the actin cytoskeleton, leading to changes in cell shape, motility, and chemotaxis, particularly in immune cells like neutrophils.[1]

The diagram below illustrates the core signaling pathways initiated by P2Y14R activation.

P2Y14R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y14R P2Y14R G_protein Gαi/oβγ P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits RhoA RhoA G_protein->RhoA Activates MAPK_cascade MAPK Cascade (ERK, p38, JNK) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) PKA->Cellular_Response ROCK ROCK RhoA->ROCK Activates ROCK->Cellular_Response MAPK_cascade->Cellular_Response Agonist UDP-Sugar (e.g., UDP-Glucose) Agonist->P2Y14R Activates Antagonist P2Y14R Antagonist Antagonist->P2Y14R Blocks

P2Y14R agonist-induced signaling pathways.

P2Y14 Receptor Antagonists: Mechanism of Action and Quantitative Data

P2Y14R antagonists are molecules that bind to the receptor but do not elicit a biological response. Instead, they block the binding of endogenous agonists, thereby inhibiting the downstream signaling cascades. Most known P2Y14R antagonists are competitive, meaning they bind to the same site as the agonist (the orthosteric site). Their inhibitory effect can be overcome by increasing the concentration of the agonist.

The development of potent and selective P2Y14R antagonists has been a key focus of research, leading to the identification of several chemical scaffolds. The table below summarizes quantitative data for some of the well-characterized P2Y14R antagonists.

AntagonistChemical ClassPotency (IC50)Affinity (Ki/KB)SpeciesAssay TypeReference(s)
PPTN (4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalenecarboxylic acid)Naphthalene derivative~4 nM434 pMHumanChemotaxis, cAMP inhibition[3]
Compound 1b (N-acetyl derivative of PPTN)Naphthalene derivativePotent---[3]
Compound 8 Novel scaffold (virtual screening)2.46 nM-HumancAMP inhibition[5]
Compound 10 Novel scaffold (virtual screening)<10 nM-HumancAMP inhibition[5]
Compound 18 Novel scaffold (virtual screening)<10 nM-HumancAMP inhibition[5]
Compound 19 Novel scaffold (virtual screening)<10 nM-HumancAMP inhibition[5]
Compound 18q Dihydropyridopyrimidine10 nM-Mouse-[5]
MRS4458 (primary 3-aminopropyl congener)3-amide benzoic acid derivativePotent--Fluorescent assay[8]
MRS4478 (phenyl p-carboxamide)3-amide benzoic acid derivativePotent--Fluorescent assay[8]

Experimental Protocols for Characterizing P2Y14R Antagonists

The characterization of P2Y14R antagonists involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Inhibition of Adenylyl Cyclase (cAMP) Assay

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

  • Objective: To quantify the potency and competitive nature of a P2Y14R antagonist.

  • Cell Line: A cell line stably expressing the human P2Y14 receptor, such as HEK293 or CHO cells, is commonly used.

  • Methodology:

    • Cell Culture: Seed the P2Y14R-expressing cells in 24- or 96-well plates and grow to confluence.

    • Labeling (Optional, for radiometric assays): Incubate cells with [³H]-adenine to label the intracellular ATP pool.

    • Assay Buffer: Wash cells and incubate in a serum-free medium or buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate for 15-30 minutes at 37°C.

    • Agonist Stimulation: Add a fixed concentration of a P2Y14R agonist (e.g., UDP-glucose at its EC80 concentration) in the presence of an adenylyl cyclase stimulator (e.g., 10 µM forskolin). Incubate for 10-15 minutes at 37°C.

    • Lysis and cAMP Measurement: Terminate the reaction by lysing the cells. Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen) or by radiometric methods involving column chromatography.

    • Data Analysis: Plot the cAMP concentration against the antagonist concentration to generate an IC50 curve. To determine the mechanism of antagonism, perform Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist.

cAMP_Assay_Workflow start Seed P2Y14R-expressing cells wash Wash and add assay buffer with phosphodiesterase inhibitor start->wash preincubate Pre-incubate with varying antagonist concentrations wash->preincubate stimulate Stimulate with agonist (e.g., UDP-glucose) + adenylyl cyclase activator (e.g., forskolin) preincubate->stimulate lyse Lyse cells and measure intracellular cAMP stimulate->lyse analyze Generate IC50 curve and perform Schild analysis lyse->analyze end Determine antagonist potency and mechanism analyze->end

Workflow for the cAMP Inhibition Assay.
Chemotaxis Assay

This functional assay assesses the ability of an antagonist to block agonist-induced cell migration.

  • Objective: To determine the functional inhibitory effect of a P2Y14R antagonist on cell migration.

  • Cell Type: Primary human neutrophils or a human myeloid leukemia cell line (e.g., HL-60) differentiated into a neutrophil-like phenotype.

  • Methodology:

    • Cell Preparation: Isolate neutrophils from fresh human blood or differentiate HL-60 cells (e.g., with 1.3% DMSO for 5 days).

    • Boyden Chamber Setup: Use a Boyden chamber or a similar transwell migration system with a porous membrane (e.g., 3-5 µm pores).

    • Loading:

      • Lower Chamber: Fill with medium containing a chemoattractant (e.g., 10-100 µM UDP-glucose).

      • Upper Chamber: Add the cell suspension. The antagonist can be added to the upper chamber, lower chamber, or both, depending on the experimental design.

    • Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.

    • Quantification of Migration:

      • Remove the non-migrated cells from the upper surface of the membrane.

      • Fix and stain the migrated cells on the lower surface of the membrane.

      • Count the migrated cells in several fields of view under a microscope. Alternatively, use a fluorescently labeled cell population and measure the fluorescence of the migrated cells in the lower chamber.

    • Data Analysis: Calculate the percentage of inhibition of chemotaxis by the antagonist compared to the agonist-only control. Generate a concentration-response curve to determine the IC50 value.

Chemotaxis_Assay_Workflow start Prepare neutrophils or differentiated HL-60 cells setup Set up Boyden chamber start->setup load_lower Load lower chamber with agonist (chemoattractant) setup->load_lower load_upper Load upper chamber with cell suspension +/- antagonist setup->load_upper incubate Incubate for 1-2 hours at 37°C load_lower->incubate load_upper->incubate quantify Quantify migrated cells (staining and counting or fluorescence) incubate->quantify analyze Calculate % inhibition and determine IC50 quantify->analyze end Assess functional antagonism of cell migration analyze->end

Workflow for the Chemotaxis Assay.
ERK Phosphorylation Assay (Western Blot)

This assay measures the ability of an antagonist to block agonist-induced ERK phosphorylation.

  • Objective: To determine the effect of a P2Y14R antagonist on the MAPK signaling pathway.

  • Cell Line: A cell line endogenously expressing or stably transfected with P2Y14R.

  • Methodology:

    • Cell Culture and Serum Starvation: Grow cells to 80-90% confluency and then serum-starve for 4-12 hours to reduce basal ERK phosphorylation.

    • Antagonist Pre-treatment: Pre-incubate the serum-starved cells with the antagonist for 30 minutes.

    • Agonist Stimulation: Stimulate the cells with a P2Y14R agonist for 5-15 minutes.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the cell lysates.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

    • Data Analysis: Quantify the band intensities using densitometry and calculate the ratio of p-ERK to total ERK.

RhoA Activation Assay (G-LISA or Pull-down)

This assay measures the level of active, GTP-bound RhoA.

  • Objective: To determine if a P2Y14R antagonist can block agonist-induced RhoA activation.

  • Cell Type: Cells endogenously expressing P2Y14R, such as neutrophils.

  • Methodology (Pull-down Assay):

    • Cell Treatment: Treat cells with the antagonist followed by the agonist.

    • Cell Lysis: Lyse the cells in a buffer that preserves GTP-bound RhoA.

    • Affinity Precipitation: Incubate the cell lysates with a protein that specifically binds to active RhoA (e.g., Rhotekin-RBD beads).

    • Washing: Wash the beads to remove non-specifically bound proteins.

    • Elution and Western Blot: Elute the bound proteins and analyze the amount of RhoA by western blotting using a RhoA-specific antibody.

    • Data Analysis: Compare the amount of active RhoA in antagonist-treated samples to the agonist-only control.

Conclusion

The P2Y14 receptor represents a significant target for the development of novel therapeutics for inflammatory and immune disorders. A thorough understanding of its signaling pathways and the availability of robust experimental protocols are crucial for the successful identification and characterization of potent and selective antagonists. This guide provides a foundational resource for researchers and drug development professionals, offering detailed insights into the P2Y14R antagonist signaling pathway and the methodologies required to investigate it. The continued exploration of this receptor and its antagonists holds great promise for future therapeutic interventions.

References

P2Y14 Receptor Antagonism: A Novel Approach to Modulating the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars, has emerged as a key player in inflammatory pathways. Its activation is increasingly linked to the assembly and activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a critical multiprotein complex of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory disorders, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the role of P2Y14R in NLRP3 inflammasome activation and the therapeutic potential of P2Y14R antagonists. We present quantitative data on the potency and selectivity of key P2Y14R antagonists, detailed experimental protocols for assessing their efficacy, and a visual representation of the underlying signaling pathways.

Introduction to the P2Y14 Receptor and NLRP3 Inflammasome

The P2Y14 receptor is a Gi/o-coupled receptor activated by endogenous UDP-sugars, such as UDP-glucose, which are released from cells during stress or injury and act as danger-associated molecular patterns (DAMPs)[1]. P2Y14R is highly expressed in immune cells, including neutrophils and macrophages, where it plays a crucial role in chemotaxis and inflammatory responses[2][3].

The NLRP3 inflammasome is a cytosolic multiprotein complex that responds to a variety of PAMPs and DAMPs. Its activation is a two-step process: a "priming" signal (Signal 1), typically initiated by Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second "activation" signal (Signal 2), such as extracellular ATP, nigericin, or crystalline substances like monosodium urate (MSU), triggers the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. Gasdermin D (GSDMD) is also cleaved by caspase-1, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis[4][5].

Recent evidence strongly suggests a mechanistic link between P2Y14R activation and the NLRP3 inflammasome pathway. P2Y14R antagonists have been shown to reduce the release of inflammatory factors and inhibit pyroptosis by acting upstream of NLRP3 inflammasome assembly[4].

P2Y14R Antagonists: Quantitative Data

Several antagonists of the P2Y14 receptor have been identified and characterized. This section summarizes the quantitative data for two prominent examples: P2Y14R antagonist 1 (also known as compound I-17) and PPTN.

AntagonistTarget(s)PotencySelectivityReference(s)
This compound (I-17)P2Y14 ReceptorIC50: 0.6 nMSelective for P2Y14R.[4]
PPTNP2Y14 ReceptorKB: 434 pMNo agonist or antagonist effect at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors at 1 µM.[6]

Table 1: Potency and Selectivity of P2Y14R Antagonists. IC50 represents the half-maximal inhibitory concentration. KB is the equilibrium dissociation constant of a competitive antagonist.

Signaling Pathway: P2Y14R to NLRP3 Inflammasome

The activation of P2Y14R by UDP-glucose initiates a Gi/o-mediated signaling cascade that contributes to the activation of the NLRP3 inflammasome. While the precise pathway is still under investigation, key downstream effectors have been identified, including the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the activation of RhoA[1][2]. These events are thought to prime and/or contribute to the activation of the NLRP3 inflammasome.

P2Y14R_NLRP3_Pathway P2Y14R Signaling to NLRP3 Inflammasome UDP_glucose UDP-glucose (DAMP) P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R G_protein Gαi/o βγ P2Y14R->G_protein AC Adenylyl Cyclase G_protein->AC RhoA RhoA Activation G_protein->RhoA cAMP ↓ cAMP AC->cAMP NLRP3_Priming NLRP3 Inflammasome Priming/Activation cAMP->NLRP3_Priming RhoA->NLRP3_Priming Caspase1 Caspase-1 Activation NLRP3_Priming->Caspase1 IL1b IL-1β Maturation & Secretion Caspase1->IL1b Pyroptosis Pyroptosis (via GSDMD) Caspase1->Pyroptosis Antagonist This compound Antagonist->P2Y14R

Caption: P2Y14R signaling cascade leading to NLRP3 inflammasome activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effect of P2Y14R antagonists on NLRP3 inflammasome activation.

Cell Culture and Treatment
  • Cell Lines:

    • RAW264.7 (murine macrophage-like cells): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • THP-1 (human monocytic cells): Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol. Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

  • General Treatment Protocol:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with the P2Y14R antagonist (e.g., this compound at 10-40 µM) for 1 hour.

    • Priming (Signal 1): Add LPS (1 µg/mL) and incubate for 3-4 hours.

    • Activation (Signal 2): Add an NLRP3 activator such as:

      • ATP (5 mM) for 30-60 minutes.

      • Nigericin (10 µM) for 1-2 hours.

      • MSU crystals (100 µg/mL) for 6 hours.

    • Collect cell culture supernatants and/or cell lysates for downstream analysis.

Experimental_Workflow General Experimental Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture Cell Seeding (RAW264.7 or THP-1) Antagonist_Pretreatment P2Y14R Antagonist Pre-treatment (1 hr) Cell_Culture->Antagonist_Pretreatment LPS_Priming LPS Priming (3-4 hrs) Antagonist_Pretreatment->LPS_Priming NLRP3_Activation NLRP3 Activator (ATP/Nigericin/MSU) LPS_Priming->NLRP3_Activation ELISA IL-1β ELISA NLRP3_Activation->ELISA Western_Blot Western Blot (Caspase-1, GSDMD, NLRP3) NLRP3_Activation->Western_Blot ASC_Speck ASC Speck Imaging NLRP3_Activation->ASC_Speck

Caption: Workflow for in vitro NLRP3 inflammasome inhibition assays.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of secreted mature IL-1β in the cell culture supernatant, a direct measure of inflammasome activation.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for IL-1β overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and IL-1β standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a biotinylated detection antibody specific for IL-1β and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Western Blotting for Inflammasome Components

This method is used to detect the expression and cleavage of key inflammasome proteins in cell lysates and supernatants.

  • Sample Preparation:

    • Cell Lysates: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Supernatants: Precipitate proteins from the culture supernatant using methods like TCA precipitation.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins based on their molecular weight by running equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NLRP3, pro-caspase-1, cleaved caspase-1 (p20), GSDMD, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane multiple times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

ASC Speck Formation Assay

This imaging-based assay visualizes the formation of ASC specks, a hallmark of inflammasome assembly.

  • Cell Seeding: Seed cells (e.g., THP-1-ASC-GFP or primary macrophages) on glass-bottom dishes or coverslips.

  • Treatment: Treat the cells with the P2Y14R antagonist and NLRP3 inflammasome activators as described in section 4.1.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Blocking: Block with a suitable blocking buffer for 30-60 minutes.

  • Staining:

    • If using a fluorescently tagged ASC cell line, proceed directly to imaging.

    • For endogenous ASC, incubate with a primary antibody against ASC overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Analysis: Quantify the percentage of cells containing ASC specks. ASC specks appear as a single, bright, perinuclear focus of fluorescence.

Conclusion

The P2Y14 receptor represents a promising therapeutic target for a multitude of inflammatory diseases driven by NLRP3 inflammasome activation. The development of potent and selective P2Y14R antagonists, such as this compound and PPTN, provides valuable tools for both basic research and clinical applications. The experimental protocols detailed in this guide offer a robust framework for evaluating the efficacy of these and other novel antagonists in modulating the P2Y14R-NLRP3 signaling axis. Further investigation into this pathway will undoubtedly uncover new opportunities for the development of next-generation anti-inflammatory therapeutics.

References

The Role of P2Y14 Receptor Antagonists in Modulating Cytokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 2025

Abstract

The P2Y14 receptor (P2Y14R), a G-protein-coupled receptor (GPCR) activated by UDP-sugars such as UDP-glucose, has emerged as a significant target in inflammatory and immune responses.[1][2] Its expression on various immune and epithelial cells positions it as a key regulator of inflammatory cascades, including the production and release of cytokines.[1][3] Consequently, the development of selective P2Y14R antagonists presents a promising therapeutic strategy for a range of inflammatory conditions, including neuropathic pain, asthma, and acute kidney injury.[4][5] This technical guide provides a comprehensive overview of the effect of P2Y14R antagonists on cytokine release, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used for these investigations.

P2Y14R Signaling and Cytokine Production

The P2Y14 receptor is primarily coupled to the inhibitory G-protein, Gαi.[6][7] Upon activation by endogenous ligands like UDP-glucose, the receptor initiates a signaling cascade that, despite its primary role in inhibiting adenylyl cyclase, also leads to the activation of pro-inflammatory pathways.[1][6]

Key signaling events include:

  • MAPK Pathway Activation: P2Y14R activation triggers the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[3][8]

  • RhoA Activation: In immune cells such as neutrophils, UDP-glucose stimulates the rapid activation of RhoA, a small GTPase involved in cytoskeletal rearrangement and chemotaxis.[7]

The activation of these pathways, particularly the MAPK cascades, culminates in the activation of transcription factors that drive the expression and subsequent secretion of various pro-inflammatory cytokines and chemokines.[3] The specific cytokines produced can be cell-type dependent. For example, P2Y14R activation stimulates CXCL8/IL-8 release from lung epithelial cells and IL-1β and CCL2 release from satellite glial cells.[2][3]

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y14R P2Y14R Gi Gαi P2Y14R->Gi Activates UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14R Binds PPTN P2Y14R Antagonist 1 (e.g., PPTN) PPTN->P2Y14R Blocks AC Adenylyl Cyclase Gi->AC Inhibits MAPK_Cascade MAPK Cascade (ERK, p38, JNK) Gi->MAPK_Cascade Activates RhoA RhoA Activation Gi->RhoA cAMP ↓ cAMP TF_Activation Transcription Factor Activation MAPK_Cascade->TF_Activation Cytokine_Gene Cytokine Gene Transcription TF_Activation->Cytokine_Gene Cytokine_Release Cytokine Release (IL-1β, IL-6, TNF-α, CCL2, CXCL8) Cytokine_Gene->Cytokine_Release Translation & Secretion

Caption: P2Y14R signaling pathway leading to cytokine release and its inhibition by an antagonist.

Quantitative Effects of P2Y14R Antagonists on Cytokine Release

Selective P2Y14R antagonists have demonstrated potent, dose-dependent inhibition of cytokine release in various in vitro and in vivo models. The prototypical antagonist PPTN (also known as antagonist 1) and other novel compounds effectively reduce the secretion of key pro-inflammatory cytokines.[8][9]

Antagonist Name/IDCell Type / Model SystemStimulusCytokine(s) InhibitedObserved EffectReference(s)
PPTN (Antagonist 1) Cultured Rat Trigeminal Ganglion Satellite Glial Cells (SGCs)UDP-glucoseIL-1β, CCL2Significantly abolished agonist-induced release.[3][8]
PPTN Renal Epithelial Cell Model (MDCK-C11)UDP-glucoseInflammatory CytokinesPrevented UDP-glucose-promoted proinflammatory responses.[2]
P2Y14R antagonist 4 Lipopolysaccharides (LPS)-induced acute lung injury mouse modelLPSIL-1β, IL-6, TNF-αReduced release of proinflammatory cytokines.[9]
P2Y14R antagonist 5 Lipopolysaccharides (LPS)-induced acute lung injury mouse modelLPSIL-1β, IL-6, TNF-αReduced levels of proinflammatory cytokines.[9]

Experimental Protocols

The evaluation of P2Y14R antagonists on cytokine release involves a series of well-defined in vitro experiments. A generalized workflow is presented below, followed by detailed methodologies for key steps.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis c0 1. Cell Culture (e.g., SGCs, RAW 264.7) c1 2. Cell Seeding (96-well plates) c0->c1 t0 3. Pre-incubation with P2Y14R Antagonist (e.g., PPTN) c1->t0 t1 4. Stimulation with Agonist/Stimulus (e.g., UDP-glucose, LPS) t0->t1 a0 5. Supernatant Collection t1->a0 a1 6. Cytokine Quantification (ELISA) a0->a1 a2 7. Data Analysis (IC50 determination) a1->a2

Caption: Standard experimental workflow for assessing antagonist effect on cytokine release.
Cell Culture and Seeding

  • Cell Lines: Primary cells like rat satellite glial cells (SGCs) or cell lines such as RAW 264.7 macrophages are commonly used.[3][10] SGCs are isolated from the trigeminal ganglia of rats and cultured.[3]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12 for SGCs) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: For cytokine assays, cells are typically seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

Antagonist and Stimulus Treatment
  • Pre-incubation: Prior to stimulation, the culture medium is replaced with fresh, serum-free medium containing various concentrations of the P2Y14R antagonist (e.g., PPTN) or vehicle control. Cells are pre-incubated for a specified time (e.g., 30-60 minutes) to allow for receptor binding.

  • Stimulation: An agonist like UDP-glucose (to specifically target P2Y14R) or a general inflammatory stimulus like Lipopolysaccharide (LPS) is added to the wells to induce cytokine production.[3][9]

  • Incubation: The plates are incubated for a period sufficient for cytokine expression and release, typically ranging from 6 to 24 hours, depending on the cell type and target cytokine.

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying the concentration of a specific cytokine in the collected cell culture supernatant.[3][11]

  • Principle: A 96-well plate is coated with a capture antibody specific to the target cytokine (e.g., anti-IL-1β). The collected cell supernatants and a series of known standards are added to the wells. The cytokine binds to the capture antibody.

  • Detection: A second, biotinylated detection antibody that binds to a different epitope on the cytokine is added. This is followed by the addition of an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase), and finally a substrate that the enzyme converts into a colored product.

  • Quantification: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve generated from the known standards.[11] Other multiplex technologies like cytometric bead arrays or Meso Scale Discovery (MSD) can also be used to measure multiple cytokines simultaneously from a single sample.[12]

Signaling Pathway Analysis: Western Blotting

To confirm that the antagonist's effect on cytokine release is mediated through the inhibition of specific signaling pathways, Western blotting can be performed.[3]

  • Procedure: Cells are treated with the antagonist and stimulus as described above for shorter time points (e.g., 5-30 minutes). Cells are then lysed, and protein concentrations are determined.

  • Analysis: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated (activated) forms of signaling proteins like p-ERK, p-p38, and p-JNK. Total protein levels are also measured as a loading control.

  • Outcome: A potent antagonist should prevent the agonist-induced increase in the phosphorylation of these MAPK proteins.[3]

Conclusion

P2Y14R antagonists, particularly compounds like PPTN, have been robustly demonstrated to inhibit the release of key pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and CCL2. This inhibitory action is mediated through the blockade of Gαi-dependent signaling pathways, most notably the MAPK cascades. The standardized experimental protocols outlined herein provide a reliable framework for the continued investigation and development of P2Y14R antagonists. The data strongly support the P2Y14 receptor as a viable and promising target for novel anti-inflammatory therapeutics.

References

P2Y14R Antagonism and Pyroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars, has emerged as a significant regulator of inflammatory processes.[1][2][3] Concurrently, pyroptosis, a pro-inflammatory form of programmed cell death, is recognized as a critical mechanism in the pathogenesis of various inflammatory diseases.[4][5] Recent evidence indicates a crucial link between P2Y14R signaling and the activation of the NLRP3 inflammasome, a key initiator of pyroptosis. This technical guide provides an in-depth exploration of the intersection between P2Y14R antagonism and the pyroptotic pathway, offering valuable insights for researchers and professionals in drug development. We will delve into the core signaling mechanisms, present quantitative data on P2Y14R antagonists, and provide detailed experimental protocols to investigate this promising therapeutic axis.

Introduction: The P2Y14 Receptor and Its Role in Inflammation

The P2Y14 receptor is activated by endogenous UDP-sugars, such as UDP-glucose, which are released from cells during stress or injury and act as Damage-Associated Molecular Patterns (DAMPs).[3] P2Y14R is expressed on various immune cells, including neutrophils, macrophages, and dendritic cells, and its activation is associated with pro-inflammatory responses such as chemotaxis and the release of inflammatory mediators.[2][6][7] Consequently, antagonism of P2Y14R presents a compelling strategy for the treatment of a range of inflammatory conditions, including asthma, chronic pain, and acute kidney injury.[1][2][8]

Pyroptosis: A Pro-Inflammatory Form of Programmed Cell Death

Pyroptosis is a lytic form of cell death initiated by inflammasomes, which are intracellular multi-protein complexes that sense pathogenic and endogenous danger signals.[4][9] The canonical pathway involves the activation of an inflammasome sensor, such as NLRP3, which leads to the recruitment of the adaptor protein ASC and pro-caspase-1.[10][11] This assembly results in the cleavage and activation of caspase-1, which in turn cleaves Gasdermin D (GSDMD).[5] The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines, primarily IL-1β and IL-18.[5][11]

The Link Between P2Y14R Antagonism and Pyroptosis

Recent studies have elucidated a direct connection between the activation of P2Y14R and the induction of pyroptosis, particularly through the NLRP3 inflammasome pathway. The proposed signaling cascade suggests that P2Y14R activation by UDP-glucose can trigger downstream events that lead to NLRP3 inflammasome assembly and subsequent caspase-1 activation and GSDMD-mediated pyroptosis. Therefore, antagonists of P2Y14R are being investigated for their potential to inhibit this inflammatory cell death pathway.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway from P2Y14R activation to pyroptosis and the point of intervention for a P2Y14R antagonist.

P2Y14R_Pyroptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP-glucose UDP-glucose P2Y14R P2Y14 Receptor UDP-glucose->P2Y14R Activates P2Y14R_Antagonist P2Y14R Antagonist P2Y14R_Antagonist->P2Y14R Inhibits Gi Gi P2Y14R->Gi Activates GSDMD_pore GSDMD Pore IL-1b IL-1β GSDMD_pore->IL-1b Releases IL-18 IL-18 GSDMD_pore->IL-18 Releases NLRP3_Inflammasome NLRP3 Inflammasome Activation Gi->NLRP3_Inflammasome Leads to Caspase-1 Caspase-1 NLRP3_Inflammasome->Caspase-1 Cleaves Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Caspase-1 GSDMD Gasdermin D (GSDMD) Caspase-1->GSDMD Cleaves Caspase-1->IL-1b Cleaves Caspase-1->IL-18 Cleaves GSDMD-N GSDMD-N (pore-forming) GSDMD->GSDMD-N GSDMD-N->GSDMD_pore Forms Pro-IL-1b Pro-IL-1β Pro-IL-1b->IL-1b Inflammation Inflammation IL-1b->Inflammation Pro-IL-18 Pro-IL-18 Pro-IL-18->IL-18 IL-18->Inflammation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Macrophages, THP-1) Priming Priming with LPS (to induce pro-IL-1β/pro-IL-18) Cell_Culture->Priming Antagonist_Treatment Treatment with P2Y14R Antagonist Priming->Antagonist_Treatment Agonist_Stimulation Stimulation with UDP-glucose (to activate P2Y14R) Antagonist_Treatment->Agonist_Stimulation Pyroptosis_Induction Pyroptosis Induction (e.g., ATP, Nigericin) Agonist_Stimulation->Pyroptosis_Induction Data_Collection_invitro Data Collection: - GSDMD Cleavage (Western Blot) - IL-1β/IL-18 Release (ELISA) - Cell Lysis (LDH Assay) Pyroptosis_Induction->Data_Collection_invitro Animal_Model Animal Model of Inflammation (e.g., LPS-induced lung injury) Antagonist_Administration Administration of P2Y14R Antagonist Animal_Model->Antagonist_Administration Inflammatory_Challenge Inflammatory Challenge (e.g., LPS administration) Antagonist_Administration->Inflammatory_Challenge Sample_Collection Sample Collection (e.g., BALF, tissue) Inflammatory_Challenge->Sample_Collection Data_Collection_invivo Data Analysis: - Inflammatory cell infiltration - Cytokine levels (ELISA) - Histopathology Sample_Collection->Data_Collection_invivo

References

A Technical Guide to P2Y14R Antagonism in Acute Gouty Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the P2Y14 receptor (P2Y14R) as a therapeutic target in acute gouty arthritis. It details the underlying signaling pathways, summarizes quantitative data for novel antagonists, and outlines key experimental protocols for researchers in the field.

Introduction: The Role of P2Y14R in Gout Pathogenesis

Acute gouty arthritis is an autoinflammatory disease characterized by severe joint pain and swelling, triggered by the deposition of monosodium urate (MSU) crystals in individuals with hyperuricemia.[1] The innate immune system, particularly macrophages, recognizes these MSU crystals, leading to the activation of the Nod-like receptor 3 (NLRP3) inflammasome.[2][3] This activation is a critical step, causing pyroptosis—a form of inflammatory cell death—and the release of potent pro-inflammatory cytokines like IL-1β.[2][4]

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a key player in this inflammatory cascade.[5] P2Y14R is a member of the P2Y purinergic receptor family and is coupled to an inhibitory G-protein (Gi).[4][6] Upon activation by endogenous ligands like UDP-glucose, the P2Y14R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][7] Research has shown that cAMP negatively regulates the NLRP3 inflammasome.[2][7] Consequently, the activation of P2Y14R by MSU-related signals promotes inflammation by suppressing this natural inhibitory mechanism, making it a promising therapeutic target for acute gout.[7][8]

The P2Y14R Signaling Pathway in Acute Gout

In the context of acute gout, MSU crystals trigger a signaling cascade that leverages the P2Y14 receptor to amplify the inflammatory response. The process begins with the MSU crystals inducing a high expression of P2Y14R.[2][4] The activated P2Y14R, through its Gi protein, inhibits adenylyl cyclase, which in turn reduces the intracellular levels of cAMP.[7] This reduction in cAMP relieves the negative regulation on the NLRP3 inflammasome, leading to its assembly and activation.[2][9] The active NLRP3 inflammasome then cleaves pro-caspase-1 into active caspase-1, which processes pro-inflammatory cytokines (like pro-IL-1β into mature IL-1β) and cleaves Gasdermin D (GSDMD) to induce pyroptosis.[10] This culminates in the intense inflammatory flare characteristic of acute gout.[8][9]

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MSU Monosodium Urate (MSU) Crystals P2Y14R P2Y14 Receptor MSU->P2Y14R Activates Gi Gi Protein P2Y14R->Gi Engages AC Adenylyl Cyclase (AC) cAMP cAMP levels (Decreased) AC->cAMP Production Gi->AC Inhibits NLRP3 NLRP3 Inflammasome Assembly & Activation cAMP->NLRP3 Inhibits Casp1 Caspase-1 Activation NLRP3->Casp1 Pyroptosis Pyroptosis & Inflammation Casp1->Pyroptosis Induces Experimental_Workflow VS Virtual Screening & Homology Modeling HitID Hit Identification & Drug-like Properties Testing VS->HitID cAMP_Assay In Vitro P2Y14R Inhibitory Activity Assay (cAMP Measurement) HitID->cAMP_Assay THP1_Model In Vitro Gout Model (MSU-treated THP-1 cells) cAMP_Assay->THP1_Model InVivo_Model In Vivo Gout Model (Rat/Mouse Ankle or Air Pouch) THP1_Model->InVivo_Model Lead_Opt Lead Compound Optimization InVivo_Model->Lead_Opt Antagonist_Mechanism MSU MSU Crystals P2Y14R P2Y14 Receptor MSU->P2Y14R Antagonist P2Y14R Antagonist (e.g., HQL6) Antagonist->P2Y14R Blocks AC Adenylyl Cyclase (AC) P2Y14R->AC Inhibition is blocked cAMP cAMP levels (Restored) AC->cAMP Production restored NLRP3 NLRP3 Inflammasome (Inhibited) cAMP->NLRP3 Maintains Inhibition Inflammation Inflammation (Reduced) NLRP3->Inflammation

References

P2Y14 Receptor Antagonism: A Novel Therapeutic Avenue for Chronic Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic neuropathic pain represents a significant unmet medical need, with current therapies often providing inadequate relief and substantial side effects. The purinergic P2Y14 receptor (P2Y14R), a G-protein coupled receptor activated by UDP-sugars, has emerged as a promising therapeutic target. Upregulated in nervous and immune tissues following nerve injury, P2Y14R plays a crucial role in the neuro-immune signaling cascades that drive pain sensitization. This technical guide provides a comprehensive overview of the role of P2Y14R in chronic neuropathic pain and the therapeutic potential of its antagonists. It details the underlying signaling pathways, summarizes key preclinical data for a lead antagonist series, and provides detailed experimental protocols for in vivo assessment, serving as a resource for researchers and professionals in the field of pain drug discovery.

Introduction

Chronic neuropathic pain is a debilitating condition arising from a lesion or disease of the somatosensory nervous system.[1] Its prevalence and the often-limited efficacy of existing treatments underscore the urgent need for novel therapeutic strategies.[1] The P2Y14 receptor, a Gαi-coupled GPCR, is activated by endogenous ligands such as UDP-glucose, which are released as damage-associated molecular patterns (DAMPs) during tissue injury and inflammation.[2][3] P2Y14R is expressed in various tissues, including immune cells and glial cells within the nervous system.[2][4] Following nerve injury, P2Y14R expression is upregulated in the spinal cord and dorsal root ganglia, particularly in satellite glial cells and microglia.[3][4] This upregulation implicates the receptor in the development and maintenance of neuropathic pain states, making it an attractive target for therapeutic intervention.[1][3]

P2Y14R Signaling in Neuropathic Pain

The P2Y14 receptor is coupled to the inhibitory G-protein, Gαi.[4] In the context of neuropathic pain, its activation in glial cells, such as satellite glial cells (SGCs) and microglia, is a key initiating event.[3] The binding of agonists like UDP-glucose to P2Y14R on these cells triggers a downstream signaling cascade that promotes neuroinflammation and contributes to neuronal sensitization.

The primary signaling events are as follows:

  • Gαi-Mediated Inhibition of Adenylyl Cyclase: Upon activation, the Gαi subunit of the G-protein complex inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: P2Y14R signaling also leads to the phosphorylation and activation of key MAPK pathways, including extracellular signal-regulated kinase 1/2 (ERK1/2) and p38.[1]

  • Pro-inflammatory Cytokine Release: The activation of these downstream pathways in glial cells culminates in the production and release of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), C-C motif chemokine ligand 2 (CCL2), and tumor necrosis factor-α (TNF-α).[1][3]

These inflammatory mediators then act on adjacent neurons, increasing their excitability and contributing to the central and peripheral sensitization that underlies the symptoms of neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia.

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Glial Cell Membrane cluster_intracellular Intracellular Space UDP-Glucose UDP-Glucose P2Y14R P2Y14R UDP-Glucose->P2Y14R Binds Gai Gαi P2Y14R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits MAPK MAPK Pathways (ERK1/2, p38) Gai->MAPK Activates cAMP cAMP AC->cAMP Produces Cytokines Pro-inflammatory Cytokines (IL-1β, CCL2, TNF-α) MAPK->Cytokines Induces Release Neuron Neuronal Sensitization Cytokines->Neuron Acts on

P2Y14R signaling cascade in glial cells leading to neuroinflammation.

P2Y14R Antagonists for Chronic Neuropathic Pain

Given the role of P2Y14R in driving neuroinflammation, its antagonism presents a compelling strategy for treating chronic neuropathic pain.[2] Preclinical studies have focused on a series of naphthalene (B1677914) and phenyl-triazolyl scaffold-based antagonists.[2][5] The lead compound, 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (referred to as compound 1 ), and its analogues have been evaluated in a mouse model of chronic neuropathic pain.[2][5]

These studies have demonstrated that systemic administration of P2Y14R antagonists can rapidly and effectively reverse mechanical allodynia in animals with established neuropathic pain.[2] The efficacy of these compounds is dose-dependent, with some analogues achieving complete reversal of pain behaviors.[2][5] The duration of action varies among the different analogues, suggesting that pharmacokinetic properties play a significant role in their in vivo efficacy.[2]

Quantitative Data Summary

The following tables summarize the in vitro affinity and in vivo efficacy of a series of P2Y14R antagonists in preclinical models.

Table 1: In Vitro Receptor Affinity of P2Y14R Antagonists

Compound Human P2Y14R IC50 (nM) Mouse P2Y14R IC50 (nM)
1 7.96 13.0
2 22.8 34.0
3 2.5 21.0
4 2.3 11.0
5 1.8 13.0
6 17.0 29.0
7 10.0 25.0
8 1.3 9.0

Data from a fluorescent antagonist binding assay.[2]

Table 2: In Vivo Efficacy of P2Y14R Antagonists in the CCI Mouse Model

Compound Max. Protection (%) at 1h Protection (%) at 3h Protection (%) at 5h
1 100 72.3 21.0
2 68.2 39.8 10.5
3 71.3 9.6 0
4 100 92.1 40.7
5 80.9 63.8 25.5
6 84.1 42.1 15.3
7 87.0 48.9 18.2
8 76.5 48.1 22.7

All compounds administered at 10 µmol/kg, i.p. Protection is the percentage reversal of mechanical allodynia.[2]

Key Experimental Protocols

The following protocols are standard methods used to evaluate the efficacy of P2Y14R antagonists in a model of chronic neuropathic pain.

Chronic Constriction Injury (CCI) of the Sciatic Nerve in Mice

This surgical model is used to induce a peripheral nerve injury that results in the development of chronic neuropathic pain-like behaviors.

Materials:

  • Adult male ICR mice

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Fine surgical instruments (forceps, scissors)

  • Chromic gut or silk sutures (e.g., 6-0)

  • Wound clips or sutures for skin closure

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 2% for maintenance).

  • Shave the fur on the lateral side of the left thigh.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

  • Proximal to the nerve's trifurcation, carefully place three to four loose ligatures around the sciatic nerve with about 1 mm spacing between them.

  • Tighten the ligatures until they elicit a brief twitch in the hind paw, ensuring that the epineural circulation is preserved.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the animals to recover. Neuropathic pain behaviors typically develop and peak around 7 days post-surgery.

Assessment of Mechanical Allodynia using von Frey Filaments

This test measures the sensitivity of the paw to a mechanical stimulus and is used to quantify the level of mechanical allodynia.

Materials:

  • Testing chambers with a wire mesh floor

  • Calibrated von Frey filaments of varying stiffness (providing a logarithmic scale of force)

Procedure:

  • Place the mice in the testing chambers on the wire grid floor and allow them to acclimatize for at least 20-30 minutes.

  • Apply the von Frey filaments from underneath the mesh floor to the mid-plantar surface of the hind paw.

  • Begin with a filament near the expected 50% withdrawal threshold.

  • Apply the filament with enough force to cause it to bend, and hold for 2-3 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, the next filament tested is weaker. If there is no response, the next filament is stronger.

  • The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold in grams.

  • Testing is performed at baseline before surgery, and at various time points after surgery and drug administration to assess the development of allodynia and the efficacy of the antagonist.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_development Phase 2: Pain Development cluster_testing Phase 3: Efficacy Testing cluster_analysis Phase 4: Data Analysis start Select Mice baseline Baseline von Frey Test start->baseline cci CCI Surgery baseline->cci develop 7-Day Pain Development Period cci->develop post_cci_test Post-CCI von Frey Test (Confirm Allodynia) develop->post_cci_test administer Administer P2Y14R Antagonist (e.g., 10 µmol/kg, i.p.) post_cci_test->administer time_points Post-Dose von Frey Testing (e.g., 30m, 1h, 3h, 5h) administer->time_points analyze Calculate % Reversal of Allodynia time_points->analyze end Evaluate Efficacy and Duration analyze->end

Experimental workflow for evaluating P2Y14R antagonists in neuropathic pain.

Conclusion

The P2Y14 receptor represents a compelling and validated target for the development of novel analgesics for chronic neuropathic pain. The mechanism, involving the modulation of neuro-immune interactions, offers a distinct approach compared to many existing therapies. Preclinical data strongly support the efficacy of P2Y14R antagonists in reversing established neuropathic pain states. While the initial in vivo studies with naphthalene-based antagonists are promising, further research is needed to optimize the pharmacokinetic properties and long-term safety of these compounds to facilitate their translation into clinical candidates. The continued investigation of P2Y14R antagonists holds significant promise for addressing the unmet needs of patients suffering from chronic neuropathic pain.

References

P2Y14 Receptor Antagonism in Colitis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the role and therapeutic potential of P2Y14 receptor antagonists in preclinical models of colitis.

The P2Y14 receptor (P2Y14R), a G-protein coupled receptor activated by UDP-glucose, has emerged as a promising therapeutic target in the management of inflammatory bowel disease (IBD). Preclinical studies have demonstrated that antagonism of this receptor can ameliorate the pathological features of colitis. This guide provides a comprehensive overview of the key findings, experimental methodologies, and underlying signaling pathways associated with P2Y14R antagonism in colitis models.

Core Findings and Data Presentation

Upregulation of P2Y14R has been observed in the intestinal mucosa of patients with ulcerative colitis (UC) and in murine models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. The endogenous ligand for P2Y14R, UDP-glucose, is also found in increased concentrations in the colon during DSS-induced colitis. Blockade of the P2Y14R, either through genetic knockout or pharmacological antagonism, has been shown to mitigate the severity of experimental colitis.

Two notable small-molecule antagonists, PPTN and HDL-16, have been investigated for their therapeutic efficacy in DSS-induced colitis models. Treatment with these antagonists has been shown to reduce weight loss, decrease the disease activity index (DAI), increase colon length, and improve histological scores of inflammation and tissue damage.

Quantitative Effects of P2Y14R Antagonists in DSS-Induced Colitis
ParameterP2Y14R AntagonistAnimal ModelKey FindingsReference
Body Weight Loss PPTN, HDL-16C57BL/6 MiceReduced weight loss compared to DSS-treated controls.
Disease Activity Index (DAI) PPTN, HDL-16C57BL/6 MiceSignificantly lower DAI scores in antagonist-treated groups.
Colon Length PPTN, HDL-16C57BL/6 MiceIncreased colon length, indicating reduced inflammation and edema.
Histological Inflammation PPTN, HDL-16C57BL/6 MiceImproved histological scores, with reduced mucosal damage and inflammatory cell infiltration.
Tight Junction Protein Expression HDL-16C57BL/6 MiceStabilized expression of tight junction proteins, enhancing mucosal barrier function.

Signaling Pathways

The therapeutic effects of P2Y14R antagonism in colitis are attributed to the modulation of key inflammatory signaling pathways. Two primary pathways have been elucidated: the cAMP/PKA/CREB/RIPK1 axis in intestinal epithelial cells and the ERK1/2 pathway in eosinophils.

P2Y14R-Mediated Necroptosis in Intestinal Epithelial Cells

In intestinal epithelial cells, activation of P2Y14R by UDP-glucose inhibits the cAMP/PKA/CREB signaling pathway. This leads to reduced binding of CREB to the promoter of Receptor-Interacting Protein Kinase 1 (RIPK1), thereby promoting necroptosis of these cells and compromising the intestinal barrier. Antagonism of P2Y14R reverses this effect, protecting intestinal epithelial cells from necroptosis.

P2Y14R_Necroptosis_Pathway cluster_IEC Intestinal Epithelial Cell UDPG UDP-Glucose P2Y14R P2Y14R UDPG->P2Y14R Gi Gi P2Y14R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB RIPK1 RIPK1 Transcription CREB->RIPK1 Necroptosis Necroptosis RIPK1->Necroptosis Antagonist P2Y14R Antagonist Antagonist->P2Y14R

P2Y14R signaling in intestinal epithelial cell necroptosis.
P2Y14R-Mediated Eosinophil Activation

Eosinophils highly express P2Y14R, and its activation by UDP-glucose promotes their survival and activation through the ERK1/2 signaling pathway. This contributes to the eosinophil-dependent inflammation observed in colitis. P2Y14R antagonists can inhibit this pathway, thereby reducing eosinophil accumulation and activation in the inflamed colon.

P2Y14R_Eosinophil_Pathway cluster_Eosinophil Eosinophil UDPG UDP-Glucose P2Y14R P2Y14R UDPG->P2Y14R ERK12 ERK1/2 Activation P2Y14R->ERK12 Survival Increased Survival & Gene Transcription ERK12->Survival Inflammation Aggravated Colonic Inflammation Survival->Inflammation Antagonist P2Y14R Antagonist Antagonist->P2Y14R DSS_Colitis_Workflow cluster_analysis Post-mortem Analysis start Acclimatize C57BL/6 Mice dss_admin Administer 2.5-3% DSS in drinking water for 5-7 days start->dss_admin antagonist_admin Administer P2Y14R Antagonist (e.g., PPTN, HDL-16) daily start->antagonist_admin monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) dss_admin->monitoring antagonist_admin->monitoring euthanasia Euthanize mice at the end of the study period monitoring->euthanasia analysis Analysis euthanasia->analysis colon_length Measure Colon Length analysis->colon_length histology Histological Analysis (H&E staining) analysis->histology mpo Myeloperoxidase (MPO) Assay analysis->mpo

The Role of P2Y14 Receptor Antagonism in Allergic Asthma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR) and inflammation, often driven by a type 2 immune response. A key feature of many forms of asthma is airway eosinophilia, which is associated with mucus production and shortness of breath.[1][2] While glucocorticoids are a frontline treatment, their long-term use has side effects, and some patients with severe eosinophilic asthma are resistant to this therapy, highlighting the need for novel therapeutic strategies.[1][2]

Recent research has identified the P2Y14 receptor (P2Y14R), a G protein-coupled receptor, as a promising therapeutic target.[3] Its endogenous ligand, UDP-glucose, is released into the airways of allergen-sensitized mice upon allergen challenge.[4] This guide provides an in-depth technical overview of the role of P2Y14R and its antagonism in preclinical models of allergic asthma, focusing on experimental data, protocols, and signaling pathways.

The UDP-Glucose/P2Y14R Axis in Eosinophilic Inflammation

Studies have demonstrated that the interaction between UDP-glucose and P2Y14R plays a pivotal role in amplifying allergen-induced airway eosinophilia.[5][6] In protease-mediated mouse models of asthma, mice lacking the P2Y14R exhibit decreased airway eosinophilia and AHR compared to wild-type mice.[4] This effect is specific to the allergen challenge phase of the allergic response, as P2Y14R was found to be dispensable for the initial allergic sensitization and the production of type 2 cytokines in the lung.[4][6]

The mechanism involves UDP-glucose enhancing the chemokinesis (random migration) of eosinophils and augmenting their response to chemoattractants like CCL24.[4] Interestingly, eosinophils themselves appear to trigger the release of UDP-glucose in the airway, creating a positive feedback loop that amplifies eosinophil recruitment.[1][4]

P2Y14R Antagonist 1: PPTN

A potent and selective small-molecule antagonist of P2Y14R, 4-[4-(piperidin-4-yl)phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid (PPTN), has been instrumental in elucidating the therapeutic potential of targeting this receptor.[7][8] PPTN is a high-affinity, competitive antagonist with a KB value of 434 pM.[9] It shows high selectivity for P2Y14R over other P2Y receptors.[9]

Quantitative Data on the Efficacy of P2Y14R Antagonism

The administration of PPTN during the allergen challenge phase in mouse models of allergic asthma has been shown to significantly reduce airway inflammation. The following tables summarize the key quantitative findings.

Table 1: Effect of P2Y14R Antagonist (PPTN) on Airway Inflammation in an OVA-Induced Asthma Model

Treatment GroupTotal Cells in BALF (x10^5)Eosinophils in BALF (x10^5)Lymphocytes in BALF (x10^5)Macrophages in BALF (x10^5)
Vehicle Control~6.5~4.0~1.5~1.0
PPTN~3.5~1.5~0.5~1.0
Statistical Significance p < 0.01 p < 0.001 p < 0.01 Not Significant

Data are approximate values derived from graphical representations in Karcz et al., J Clin Invest. 2021.[9][10]

Table 2: Pharmacological Profile of PPTN

ParameterValueReference
Binding Affinity (KB)434 pM[9]
IC50 (vs. 10 µM UDP-glucose)~1 nM[9]
SelectivityNo agonist or antagonist effect at 1 µM on P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors.[9]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This is a widely used model to induce allergic airway inflammation.

  • Animals: BALB/c or C57BL/6 mice (6-8 weeks old).

  • Sensitization:

    • On day 0 and day 7 (or 14), mice are sensitized by an intraperitoneal (i.p.) injection of 20-50 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL of sterile saline.[2][11]

  • Challenge:

    • Starting on day 14 or 21, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes on consecutive days (e.g., 3-5 days).[2]

  • Endpoint Analysis:

    • 24-48 hours after the final OVA challenge, assessments are performed.

Administration of P2Y14R Antagonist (PPTN)

To investigate the role of P2Y14R during the challenge phase.

  • Drug Preparation: PPTN can be dissolved in a vehicle such as DMSO.

  • Administration:

    • PPTN is administered to sensitized mice prior to each OVA challenge. The exact timing can vary, for example, 30 minutes before the challenge.

    • The route of administration is typically intraperitoneal (i.p.).[12][13]

    • A typical dose used in pain models is 10 µmol/kg.[12]

Assessment of Airway Inflammation
  • Bronchoalveolar Lavage (BAL):

    • Mice are euthanized, and the trachea is cannulated.

    • The lungs are lavaged with a fixed volume of sterile PBS (e.g., 1 mL).

    • The collected BAL fluid (BALF) is centrifuged.

    • The cell pellet is resuspended, and total cell counts are determined using a hemocytometer.

    • Differential cell counts (eosinophils, macrophages, lymphocytes, neutrophils) are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Wright-Giemsa).

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and is measured as the degree of bronchoconstriction in response to a stimulus.

  • Method: Invasive measurement using a computer-controlled small animal ventilator (e.g., FlexiVent®) is considered precise and reproducible.[1][6] Non-invasive methods using whole-body plethysmography (measuring Penh) are also used.[3][14]

  • Procedure (Invasive):

    • Mice are anesthetized, tracheotomized, and connected to the ventilator.[6]

    • Baseline lung mechanics (resistance and elastance) are measured.[6]

    • Increasing concentrations of a bronchoconstrictor, typically methacholine (B1211447), are aerosolized into the ventilator circuit.[6]

    • Lung resistance and elastance are measured after each dose of methacholine to generate a dose-response curve.[6]

Signaling Pathways and Visualizations

P2Y14R Signaling in Eosinophils

The P2Y14 receptor is coupled to the Gi/o family of G proteins.[11] Activation by UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. In immune cells like neutrophils, P2Y14R activation has been shown to promote RhoA activation, leading to cytoskeletal rearrangement and chemotaxis.[14] In the context of allergic asthma, this signaling cascade is believed to enhance eosinophil chemokinesis and migration into the airways. There is also evidence for the involvement of the ERK1/2 signaling pathway.[15]

P2Y14R_Signaling_Pathway UDP_Glucose UDP-Glucose P2Y14R P2Y14R UDP_Glucose->P2Y14R Gi Gαi P2Y14R->Gi Activates Gbg Gβγ P2Y14R->Gbg AC Adenylyl Cyclase Gi->AC Inhibits RhoA RhoA Activation Gbg->RhoA ERK ERK1/2 Activation Gbg->ERK cAMP ↓ cAMP Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Migration Enhanced Chemokinesis & Migration ERK->Migration Cytoskeleton->Migration PPTN PPTN (Antagonist) PPTN->P2Y14R Blocks Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Phase sensitization_d0 Day 0: Sensitization (OVA + Alum, i.p.) sensitization_d7 Day 7: Boost Sensitization (OVA + Alum, i.p.) sensitization_d0->sensitization_d7 challenge_start Day 14-21: Begin Challenge sensitization_d7->challenge_start treatment Administer PPTN or Vehicle (i.p., prior to each challenge) challenge_start->treatment challenge Aerosolized OVA Challenge (e.g., 30 min daily for 3-5 days) treatment->challenge analysis_day 24-48h After Last Challenge challenge->analysis_day ahr Measure Airway Hyperresponsiveness (AHR) analysis_day->ahr balf Collect Bronchoalveolar Lavage Fluid (BALF) analysis_day->balf cell_counts Total & Differential Cell Counts balf->cell_counts Amplification_Loop Allergen Allergen Challenge Eosinophils Eosinophil Recruitment Allergen->Eosinophils Initial UDP_G UDP-Glucose Release Eosinophils->UDP_G Triggers P2Y14R_Activation P2Y14R Activation on Eosinophils UDP_G->P2Y14R_Activation P2Y14R_Activation->Eosinophils Amplifies Antagonist P2Y14R Antagonist (PPTN) Antagonist->P2Y14R_Activation Inhibits

References

The P2Y14 Receptor Antagonist PPTN: A Novel Approach to Inhibit Eosinophil Chemotaxis in Allergic Airway Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The purinergic receptor P2Y14 (P2Y14R) has emerged as a critical mediator in the amplification of eosinophilic inflammation, a hallmark of allergic asthma.[1][2] This guide provides a detailed overview of the role of P2Y14R in eosinophil chemotaxis and the inhibitory effects of its selective antagonist, PPTN (4-[4-(piperidin-4-yl)phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid).[1][3] We will delve into the quantitative data from key studies, detailed experimental protocols, and the underlying signaling pathways.

The UDP-Glucose/P2Y14R Axis in Eosinophil Migration

In the context of allergic airway inflammation, the nucleotide sugar UDP-glucose is released into the airways.[1][4] UDP-glucose acts as a ligand for P2Y14R, which is highly expressed on eosinophils.[3][5] Activation of P2Y14R on these cells does not directly act as a chemoattractant but rather enhances their non-directed movement (chemokinesis) and potentiates their chemotactic response to other eosinophil-specific chemoattractants, such as CCL24.[1][4] This creates a positive feedback loop where infiltrating eosinophils can trigger the release of more UDP-glucose, thus amplifying the eosinophilic response.[1][6]

Quantitative Analysis of P2Y14R Antagonism on Eosinophil Infiltration

The administration of the selective P2Y14R antagonist, PPTN, has been shown to significantly reduce airway inflammation in a mouse model of allergic asthma.[1] The following table summarizes the quantitative data on the reduction of various immune cells in the bronchoalveolar lavage fluid (BALF) of allergen-challenged mice treated with PPTN compared to a vehicle control.

Cell TypeVehicle (Mean cells/mL ± SEM)PPTN (Mean cells/mL ± SEM)Percentage Reductionp-value
Total Cells~4.5 x 10^5~2.5 x 10^5~44%< 0.01
Eosinophils~2.5 x 10^5~1.0 x 10^5~60%< 0.001
Lymphocytes~1.5 x 10^5~0.8 x 10^5~47%< 0.01
Macrophages~0.5 x 10^5~0.5 x 10^5No significant change> 0.05

Data are approximated from graphical representations in Karcz et al., 2021.[1][7]

Experimental Protocols

In Vivo Mouse Model of Allergic Airway Inflammation and P2Y14R Antagonist Treatment

This protocol describes the induction of allergic airway inflammation in mice and the subsequent treatment with a P2Y14R antagonist to assess its effect on eosinophil infiltration.[1]

1. Animals:

  • C57BL/6J mice, 6-8 weeks old.

2. Sensitization and Challenge:

  • Sensitization: On days 0, 1, and 2, mice are intranasally administered with a mixture of Aspergillus oryzae protease (12.5 µg) and ovalbumin (OVA, 125 µg) in 50 µL of saline to induce allergic sensitization.

  • Challenge: On days 14, 15, 16, and 17, mice are challenged intranasally with OVA (50 µg) in 50 µL of saline to elicit an allergic inflammatory response.

3. P2Y14R Antagonist Administration:

  • The P2Y14R antagonist PPTN is dissolved in a vehicle solution (e.g., 0.5% methylcellulose).

  • PPTN is administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg body weight.

  • The antagonist is administered 1 hour prior to each OVA challenge on days 14, 15, 16, and 17. A control group receives vehicle-only injections.

4. Bronchoalveolar Lavage (BAL):

  • 24 hours after the final OVA challenge (day 18), mice are euthanized.

  • The trachea is cannulated, and the lungs are lavaged with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • The collected BALF is centrifuged, and the cell pellet is resuspended.

5. Cell Counting and Differentiation:

  • Total cell numbers in the BALF are determined using a hemocytometer.

  • Differential cell counts are performed on cytospin preparations stained with a Wright-Giemsa stain to identify and quantify eosinophils, macrophages, lymphocytes, and neutrophils based on their morphology.

In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)

This is a general protocol for assessing the direct effect of a P2Y14R antagonist on eosinophil migration towards a chemoattractant.

1. Eosinophil Isolation:

  • Eosinophils are isolated from the bone marrow or peripheral blood of mice or human donors using negative selection techniques (e.g., magnetic-activated cell sorting) to achieve high purity.

2. Chemotaxis Assay Setup:

  • A modified Boyden chamber with a microporous membrane (e.g., 5 µm pore size) is used.

  • The lower chamber is filled with a medium containing an eosinophil chemoattractant, such as CCL24 (e.g., 100 ng/mL).

  • The isolated eosinophils are pre-incubated with the P2Y14R antagonist PPTN at various concentrations (e.g., 1 nM to 1 µM) or vehicle for 30 minutes.

  • The cells are then seeded into the upper chamber. To test for chemokinesis, the chemoattractant is placed in both the upper and lower chambers.

3. Incubation:

  • The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for 1-3 hours.

4. Quantification of Migration:

  • After incubation, the membrane is removed, fixed, and stained.

  • The number of eosinophils that have migrated to the lower side of the membrane is counted in several high-power fields using a microscope.

  • The results are expressed as the number of migrated cells or as a chemotactic index (the fold increase in migration over the control with no chemoattractant).

Signaling Pathways and Visualizations

Activation of the G protein-coupled receptor P2Y14R on eosinophils by UDP-glucose is thought to couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[8] In other cell types, P2Y14R activation has been linked to the activation of the MAPK/ERK pathway.[9] In eosinophils, this signaling cascade ultimately enhances their migratory response to chemokines like CCL24.

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Pharmacological Intervention UDP-glucose UDP-glucose P2Y14R P2Y14R UDP-glucose->P2Y14R Binds G_protein Gαi/βγ P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 Activation G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP Chemotaxis Enhanced Chemokinesis & Chemotaxis to CCL24 cAMP->Chemotaxis Modulates ERK->Chemotaxis Promotes PPTN PPTN (Antagonist) PPTN->P2Y14R Blocks

Caption: P2Y14R signaling pathway in eosinophils.

The experimental workflow for evaluating the efficacy of a P2Y14R antagonist in a mouse model of allergic asthma is a multi-step process, from sensitization to data analysis.

Experimental_Workflow cluster_sensitization Sensitization Phase (Days 0-2) cluster_challenge Challenge & Treatment Phase (Days 14-17) cluster_analysis Analysis Phase (Day 18) sensitization Intranasal Administration of OVA + Aspergillus protease treatment i.p. Injection of PPTN or Vehicle sensitization->treatment challenge Intranasal OVA Challenge treatment->challenge 1 hour prior euthanasia Euthanasia bal Bronchoalveolar Lavage (BAL) euthanasia->bal cell_count Total & Differential Cell Counts bal->cell_count data_analysis Statistical Analysis cell_count->data_analysis

References

P2Y14R Antagonist 1: A Technical Guide to its Application as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The P2Y14 Receptor as a Therapeutic Target

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars, such as UDP-glucose, and UDP.[1][2] It is widely expressed in various tissues and cells, particularly in immune cells like neutrophils and mast cells, playing a significant role in inflammatory and immune responses.[1][2][3] Activation of P2Y14R, which couples to Gαi, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and Rho/Rho kinase pathways.[1][2][4] Given its involvement in inflammation, pain, and metabolic disorders, P2Y14R has emerged as a promising therapeutic target.[5][6] The development of potent and selective antagonists is crucial for elucidating the physiological and pathological roles of this receptor and for validating it as a drug target.

This guide focuses on P2Y14R antagonist 1 (also known as compound I-17) , a highly potent and selective antagonist, as a chemical probe to investigate P2Y14R function.[7] We will also draw comparisons with other well-characterized antagonists, such as PPTN, to provide a comprehensive overview.

This compound: A Potent Chemical Probe

This compound is a selective antagonist with a reported IC50 of 0.6 nM.[7] Its high potency and selectivity make it an excellent tool for studying the function of P2Y14R both in vitro and in vivo.[7] This antagonist has been shown to reduce the release of inflammatory factors and inhibit cell pyroptosis through the NLRP3/GSDMD signaling pathway, highlighting its potential in researching inflammatory conditions like acute gouty arthritis.[7]

Quantitative Data of P2Y14R Antagonists

The following tables summarize the quantitative data for this compound and other key antagonists.

Table 1: In Vitro Potency of P2Y14R Antagonists

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
This compound (I-17) Human P2Y14RNot Specified0.6Not Reported[7]
PPTN Human P2Y14RcAMP InhibitionNot Reported0.434[8][9]
Compound 8 Human P2Y14RcAMP Inhibition2.46Not Reported[10]
Compound 71 (triazole) Human P2Y14RFlow Cytometry Binding31.7Not Reported[11]
Compound A (benzisoxazole) Human P2Y14RNot Specified23.60Not Reported[12]

Table 2: Selectivity Profile of PPTN

ReceptorActivityConcentration Tested (µM)Reference
P2Y1No agonist or antagonist effect1[8][9]
P2Y2No agonist or antagonist effect1[8][9]
P2Y4No agonist or antagonist effect1[8][9]
P2Y6No agonist or antagonist effect1[8][9]
P2Y11No agonist or antagonist effect1[8][9]
P2Y12No agonist or antagonist effect1[8][9]
P2Y13No agonist or antagonist effect1[8][9]

Signaling Pathways and Experimental Workflows

P2Y14R Signaling Pathway

Activation of the Gi-coupled P2Y14 receptor by agonists like UDP-glucose initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased cAMP levels.[1][13] This receptor also activates other pathways, including the MAPK/ERK pathway and the RhoA pathway, which are involved in cell migration and inflammatory responses.[1][2][4]

P2Y14R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y14R P2Y14R G_protein Gi/o P2Y14R->G_protein Activates Inflammasome NLRP3 Inflammasome P2Y14R->Inflammasome Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI-3-Kinase G_protein->PI3K Activates (βγ) MAPK MAPK (ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC RhoA RhoA PI3K->RhoA Activates Chemotaxis Chemotaxis & Cytoskeleton Rearrangement RhoA->Chemotaxis Inflammation Inflammatory Response MAPK->Inflammation Inflammasome->Inflammation Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Activates Antagonist This compound (Antagonist) Antagonist->P2Y14R Blocks

Caption: P2Y14R signaling cascade initiated by an agonist and inhibited by an antagonist.

Experimental Workflow: cAMP Assay for Gαi-Coupled Receptors

A common method to assess the potency of a P2Y14R antagonist is to measure its ability to counteract the agonist-induced inhibition of cAMP production.

cAMP_Assay_Workflow start Start prep 1. Cell Preparation (Plate P2Y14R-expressing cells) start->prep antagonist 2. Antagonist Incubation (Add serial dilutions of This compound) prep->antagonist forskolin_agonist 3. Forskolin (B1673556) & Agonist Stimulation (Add Forskolin to raise basal cAMP and P2Y14R agonist, e.g., UDP-Glucose) antagonist->forskolin_agonist lysis 4. Cell Lysis & Reagent Addition (Lyse cells and add cAMP detection reagents) forskolin_agonist->lysis incubation 5. Incubation (Allow competitive binding and signal development) lysis->incubation detection 6. Signal Detection (Read plate on a luminometer or fluorescence reader) incubation->detection analysis 7. Data Analysis (Calculate IC50 values) detection->analysis end End analysis->end

Caption: Generalized workflow for a Gαi-coupled receptor antagonist cAMP assay.

Experimental Workflow: Chemotaxis Assay

P2Y14R activation promotes neutrophil chemotaxis. Antagonists can be evaluated for their ability to block this effect.

Chemotaxis_Assay_Workflow start Start prep 1. Cell Preparation (Isolate neutrophils or use differentiated HL-60 cells) start->prep antagonist_inc 2. Antagonist Pre-incubation (Incubate cells with This compound) prep->antagonist_inc transwell 3. Transwell Setup (Place cells in upper chamber, agonist in lower chamber) antagonist_inc->transwell migration 4. Cell Migration (Incubate to allow cells to migrate through membrane) transwell->migration quantify 5. Quantification (Count migrated cells in the lower chamber) migration->quantify analysis 6. Data Analysis (Determine inhibition of chemotaxis and IC50) quantify->analysis end End analysis->end

Caption: Workflow for a transwell chemotaxis assay to evaluate P2Y14R antagonist efficacy.

Detailed Experimental Protocols

Protocol 1: Gαi-Coupled Receptor Antagonist cAMP Assay

This protocol is adapted for a 384-well plate format to determine the IC50 value of a P2Y14R antagonist.

Materials:

  • HEK293 or CHO cells stably expressing human P2Y14R.[10]

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • P2Y14R agonist stock solution (e.g., UDP-glucose).

  • This compound stock solution.

  • Forskolin stock solution.

  • cAMP assay kit (e.g., HTRF, Lance, or GloSensor).

  • 384-well white assay plates.

Procedure:

  • Cell Preparation: Harvest P2Y14R-expressing cells and resuspend them in assay buffer to the desired concentration. Plate the cells into a 384-well plate.[14]

  • Antagonist Addition: Prepare serial dilutions of this compound in assay buffer. Add the antagonist dilutions to the appropriate wells. Include a vehicle control (DMSO). Incubate for 15-30 minutes at room temperature.[14]

  • Agonist and Forskolin Stimulation: Prepare a solution containing the P2Y14R agonist at a concentration that gives 80% of its maximal effect (EC80) and a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized). Add this mixture to the wells.[14]

  • Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for agonist-mediated inhibition of cAMP production.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves cell lysis and the addition of detection reagents.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., luminometer or fluorescence reader).

  • Data Analysis: Plot the signal against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% reversal of the agonist-induced inhibition of cAMP production.[14]

Protocol 2: Western Blot for MAPK/ERK Phosphorylation

This protocol details the detection of changes in ERK1/2 phosphorylation in response to P2Y14R antagonism.

Materials:

  • P2Y14R-expressing cells (e.g., RBL-2H3 mast cells).[3]

  • 6-well plates.

  • P2Y14R agonist (UDP-glucose).

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) detection reagent.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with this compound or vehicle for 30 minutes. Stimulate with UDP-glucose for 5-15 minutes.[15]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, add loading buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane with TBST. Add ECL reagent and capture the chemiluminescent signal using an imaging system.[15]

  • Stripping and Reprobing: Strip the membrane and reprobe with an anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the phospho-ERK signal as a ratio to the total-ERK signal.

Protocol 3: Neutrophil Chemotaxis Assay

This protocol is for assessing the inhibitory effect of this compound on UDP-glucose-stimulated neutrophil migration.

Materials:

  • Human neutrophils (isolated from fresh blood) or differentiated HL-60 cells.[9][16]

  • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 3-5 µm pore size).

  • Assay buffer (e.g., HBSS).

  • P2Y14R agonist (UDP-glucose).

  • This compound.

  • Calcein-AM or other cell staining dye.

Procedure:

  • Cell Preparation: Isolate human neutrophils or differentiate HL-60 cells. Resuspend the cells in assay buffer.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Assay Setup: Add the assay buffer containing the P2Y14R agonist (UDP-glucose) to the lower wells of the chemotaxis chamber. Place the membrane over the lower wells. Add the cell suspension (pre-incubated with the antagonist) to the upper wells.[16]

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Alternatively, if cells are pre-labeled with a fluorescent dye like Calcein-AM, quantify the fluorescence of the migrated cells in the lower chamber using a plate reader.

  • Data Analysis: Count the number of migrated cells per field of view under a microscope or use the fluorescence intensity to quantify migration. Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.

Conclusion

This compound, with its high potency and selectivity, serves as a valuable chemical probe for dissecting the multifaceted roles of the P2Y14 receptor. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this and other P2Y14R antagonists to investigate P2Y14R signaling in various physiological and pathological contexts. Such studies are essential for advancing our understanding of P2Y14R biology and for the development of novel therapeutics targeting this receptor.

References

Discovery and synthesis of P2Y14R antagonist 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of P2Y14R Antagonist 1 (PPTN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of inflammatory and immunological disorders. Activated by endogenous UDP-sugars like UDP-glucose, P2Y14R is highly expressed in immune cells, including neutrophils and mast cells, where it mediates key inflammatory processes. The development of selective antagonists for this receptor is crucial for elucidating its physiological roles and for creating novel therapeutics. This guide details the discovery, synthesis, and characterization of a potent and selective P2Y14R antagonist, 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid, commonly referred to as Compound 1 or PPTN. This molecule has become a vital tool for investigating P2Y14R-mediated signaling and a foundational scaffold for further drug development.

Discovery of this compound (PPTN)

The quest for a selective P2Y14R antagonist was driven by the need for molecular probes to study the receptor's function, a task hampered by the lack of available tools. Initial high-throughput screening efforts led to the identification of two classes of molecules with antagonist activity at the P2Y14R. One of these classes, a series of 4,7-disubstituted 2-naphthoic acid derivatives, showed particular promise. Through structural modifications aimed at enhancing receptor affinity and selectivity, compound 1 (PPTN) was developed. Subsequent pharmacological studies established PPTN as a high-affinity, selective, and competitive antagonist of the human P2Y14 receptor, exhibiting no agonist or antagonist activity at seven other P2Y receptor subtypes.[1][2]

Synthesis of Antagonist 1 (PPTN)

The synthesis of 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (1 ) is achieved through a multi-step process. The following protocol is based on established synthetic routes.[3]

Experimental Protocol: Synthesis of PPTN

Step 1: Suzuki Coupling to form 4-Bromo-7-(4-(trifluoromethyl)phenyl)naphthalene-2-carboxylic acid

  • To a degassed solution of 4,7-dibromo-2-naphthoic acid in a suitable solvent system (e.g., toluene, ethanol, and water) is added 4-(trifluoromethyl)phenylboronic acid.

  • A palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃) are added to the mixture.

  • The reaction is heated under an inert atmosphere (e.g., argon or nitrogen) at reflux until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and acidified (e.g., with 1N HCl).

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the intermediate product.

Step 2: Second Suzuki Coupling to form Methyl 4-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)naphthalene-2-carboxylate

  • The carboxylic acid from the previous step is first protected, typically as a methyl ester, using a standard esterification method (e.g., methanol (B129727) with a catalytic amount of sulfuric acid).

  • The resulting methyl 4-bromo-7-(4-(trifluoromethyl)phenyl)naphthalene-2-carboxylate is combined with 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (Boc-protected piperidine (B6355638) boronic ester) in a solvent mixture.

  • A palladium catalyst and base are added, and the mixture is heated under an inert atmosphere.

  • After the reaction is complete, the mixture is worked up using a standard aqueous extraction procedure, and the crude product is purified by column chromatography.

Step 3: Deprotection and Hydrolysis to yield PPTN (1)

  • The Boc-protecting group is removed from the piperidine nitrogen using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

  • The methyl ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of THF, methanol, and water.

  • The reaction is monitored until completion, then neutralized and acidified to precipitate the final product.

  • The solid is collected by filtration, washed, and dried to yield 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (1 ).

Data Presentation: Biological Activity

The biological activity of PPTN has been extensively characterized through various in vitro and in vivo assays. The data below is summarized from multiple studies.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound (PPTN)

CompoundReceptorAssay TypeCell LineMeasured ValueReference
1 (PPTN)Human P2Y14RFunctional (cAMP)C6 GliomaKB = 434 pM[1]
1 (PPTN)Human P2Y14RBinding (Flow Cytometry)CHOIC₅₀ = ~4 nM[4]
1 (PPTN)Mouse P2Y14RBinding (Flow Cytometry)HEK293IC₅₀ = 11.5 nM[5]

Table 2: In Vivo Efficacy of this compound (PPTN) and Analogs

CompoundAnimal ModelDose (i.p.)Max. Effect (% Pain Reversal)Time to Max. EffectReference
1 (PPTN)Mouse Neuropathic Pain (Sciatic Constriction)10 µmol/kg100%1-2 hours[5][6]
N-acetyl analog 4 Mouse Neuropathic Pain (Sciatic Constriction)10 µmol/kg100%1-2 hours[5][6]

Key Experimental Protocols

Detailed methodologies are provided for the pivotal experiments used to characterize Antagonist 1 .

P2Y14R Functional Assay: cAMP Accumulation

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of adenylyl cyclase, a hallmark of Gi-coupled receptor activation.

  • Cell Culture: C6 rat glioma cells stably expressing the human P2Y14R (P2Y₁₄-C6 cells) are cultured in F-12 medium supplemented with 10% fetal bovine serum.[3]

  • Labeling: Cells are plated in 24-well plates and metabolically labeled for 2 hours with [³H]adenine in serum-free DMEM.[3]

  • Assay Procedure:

    • The labeling medium is removed, and cells are washed.

    • Cells are pre-incubated with the phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine (B1674149) (IBMX, 200 µM) to prevent cAMP degradation.

    • Cells are treated with various concentrations of the antagonist (PPTN) or vehicle.

    • Adenylyl cyclase is stimulated with forskolin (B1673556) (30 µM) in the presence of a fixed concentration of a P2Y14R agonist (e.g., UDP-glucose).[3]

    • The incubation proceeds for a set time (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by the addition of perchloric acid or another stopping solution.

    • The accumulated [³H]cAMP is isolated from the cell lysate using sequential column chromatography (Dowex and alumina (B75360) columns).

    • The amount of [³H]cAMP is quantified by scintillation counting.

  • Data Analysis: Concentration-effect curves for the agonist are generated in the presence of different antagonist concentrations. A Schild analysis is performed on the rightward shift of these curves to determine the antagonist's dissociation constant (KB).[1]

Receptor Binding Assay: Competitive Fluorescence-Based Flow Cytometry

This assay quantifies the binding affinity of an antagonist by measuring its ability to compete with a fluorescently labeled ligand for the receptor binding site.

  • Cell Lines: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human or mouse P2Y14R are used.[7]

  • Fluorescent Tracer: A high-affinity fluorescent antagonist conjugate (e.g., MRS4174, an AlexaFluor488 conjugate) is used as the tracer.[7]

  • Assay Procedure:

    • Cells are harvested and resuspended in assay buffer.

    • Cells are incubated in 96-well plates with a fixed concentration of the fluorescent tracer (e.g., 20 nM) and varying concentrations of the unlabeled antagonist (PPTN).

    • The incubation is carried out at room temperature or 4°C for a defined period to reach equilibrium.

    • Following incubation, cells are washed to remove unbound ligands.

    • Cell-associated fluorescence is measured using a flow cytometer.

  • Data Analysis: The reduction in mean fluorescence intensity in the presence of the competing antagonist is measured. The data is plotted against the antagonist concentration, and non-linear regression is used to calculate the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the fluorescent tracer's binding.[7][8]

Cell Migration Assay: Neutrophil Chemotaxis

This assay assesses the functional consequence of P2Y14R antagonism by measuring the inhibition of agonist-induced immune cell migration.

  • Cell Preparation: Human neutrophils are isolated from fresh blood from healthy donors, or HL-60 promyelocytic leukemia cells are differentiated into a neutrophil-like phenotype by treatment with DMSO for 5 days.[3][9]

  • Assay Setup (Boyden Chamber):

    • A Boyden chamber or Transwell® insert (with a 5.0 µm pore membrane) is used.[3][6]

    • The lower chamber is filled with medium containing a chemoattractant (e.g., 100 µM UDP-glucose) or vehicle control.[3]

    • The isolated neutrophils or differentiated HL-60 cells are loaded into the upper chamber. For antagonist testing, cells are pre-incubated with PPTN before being added to the upper chamber.[3]

    • The chamber is incubated for approximately 2 hours at 37°C to allow for cell migration through the porous membrane towards the chemoattractant.

  • Quantification of Migration:

    • After incubation, the number of cells that have migrated into the lower chamber is quantified.

    • This can be done by lysing the migrated cells and measuring their ATP content using a luminescent-based method (e.g., CellTiter-Glo®) or by pre-labeling the cells with a fluorescent dye (like Calcein-AM or DID) and measuring the fluorescence in the lower chamber.[3][6]

  • Data Analysis: The results are expressed as a chemotaxis index (fold-increase in migration over vehicle control). The ability of PPTN to reduce the agonist-induced chemotaxis index is then determined.[3]

Visualizations: Pathways and Workflows

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a Gi/o-coupled GPCR. Its activation by agonists like UDP-glucose initiates several downstream signaling cascades that are central to its role in inflammation.

P2Y14R_Signaling cluster_membrane Cell Membrane Agonist UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor Agonist->P2Y14R Activates Gi Gαi/βγ P2Y14R->Gi Activates Antagonist Antagonist 1 (PPTN) Antagonist->P2Y14R Blocks AC Adenylyl Cyclase Gi->AC Inhibits RhoA RhoA Activation Gi->RhoA Activates MAPK MAPK Pathway (ERK1/2, p38) Gi->MAPK Activates cAMP cAMP AC->cAMP Reduces Production Chemotaxis Chemotaxis & Cytoskeletal Rearrangement RhoA->Chemotaxis Inflammation Inflammatory Response MAPK->Inflammation Chemotaxis->Inflammation

Caption: P2Y14R Gi-coupled signaling cascade.

Experimental Workflow for Antagonist Characterization

This workflow outlines the logical progression from initial synthesis to comprehensive in vitro and in vivo characterization of a novel P2Y14R antagonist.

Antagonist_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Characterization cluster_CellBased Cell-Based Functional Assays cluster_InVivo In Vivo Validation Synthesis Chemical Synthesis of Antagonist 1 (PPTN) Binding Binding Affinity Assay (Flow Cytometry) Determine IC₅₀ Synthesis->Binding Functional Functional Assay (cAMP Accumulation) Determine K_B & Mode Synthesis->Functional Selectivity Selectivity Screening (Panel of P2Y Receptors) Binding->Selectivity Chemotaxis Neutrophil Chemotaxis Assay Functional->Chemotaxis PK Pharmacokinetics (ADME) Chemotaxis->PK Efficacy Efficacy Model (e.g., Neuropathic Pain) PK->Efficacy

Caption: Workflow for P2Y14R antagonist evaluation.

Logical Relationship: Scaffold Activity

This diagram illustrates the core chemical scaffold of Antagonist 1 (PPTN) and highlights key regions where modifications influence biological activity.

Caption: Core scaffold and activity relationships of PPTN.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for P2Y14 Receptor (P2Y14R) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars, such as UDP-glucose.[1] It is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] P2Y14R is highly expressed in immune cells and has been implicated in inflammatory responses and neuropathic pain, making it a promising therapeutic target for a variety of disorders.[1][3] The development of selective P2Y14R antagonists is crucial for investigating its physiological roles and for therapeutic applications.[2]

This document provides detailed protocols for two key in vitro assays used to characterize P2Y14R antagonists: a functional assay measuring cAMP inhibition and a competitive binding assay to determine binding affinity.

P2Y14R Signaling Pathway

The canonical signaling pathway for the P2Y14 receptor involves coupling to inhibitory G proteins (Gi/o). Upon activation by an agonist like UDP-glucose, the Gi protein inhibits adenylyl cyclase (AC), which reduces the conversion of ATP to cyclic AMP (cAMP). A P2Y14R antagonist binds to the receptor and prevents the agonist from activating this cascade.

P2Y14R_Signaling cluster_membrane Plasma Membrane P2Y14R P2Y14R Gi Gi/o Protein P2Y14R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts Agonist Agonist (e.g., UDP-Glucose) Agonist->P2Y14R Activates Antagonist Antagonist 1 Antagonist->P2Y14R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Regulates cAMP_Workflow A 1. Seed P2Y14R-expressing cells (e.g., HEK293, C6) in plates B 2. Pre-incubate cells with varying concentrations of P2Y14R Antagonist 1 A->B C 3. Stimulate with P2Y14R agonist (e.g., UDP-glucose) in the presence of Forskolin B->C D 4. Lyse cells and stop reaction C->D E 5. Detect intracellular cAMP levels (e.g., HTRF, AlphaScreen) D->E F 6. Data Analysis: Calculate IC50 values E->F Binding_Workflow A 1. Harvest P2Y14R-expressing cells (e.g., CHO, HEK293) B 2. Prepare serial dilutions of unlabeled test antagonist A->B C 3. Incubate cells with test antagonist and a fixed concentration of fluorescent antagonist B->C D 4. Wash to remove unbound ligands C->D E 5. Analyze cell-bound fluorescence using a flow cytometer D->E F 6. Data Analysis: Calculate IC50 and Ki values E->F

References

Application Notes and Protocols for P2Y14R Antagonist 1 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the use of P2Y14R antagonist 1, also known as PPTN or by its chemical name 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid, in various mouse models of disease. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor activated by UDP-sugars, such as UDP-glucose.[1] It is expressed in various tissues, including immune cells, and is implicated in inflammatory processes.[1] P2Y14R antagonists are valuable tools for investigating the role of this receptor in pathophysiology and for preclinical assessment of its therapeutic potential. This document outlines dosages and detailed protocols for the application of this compound in mouse models of neuropathic pain, acute gout, and pulmonary inflammation.

Data Presentation

The following table summarizes the dosages of this compound used in different mouse models.

Antagonist NameChemical NameDosageRoute of AdministrationMouse ModelObserved Effects
This compound (PPTN)4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid10 µmol/kgIntraperitoneal (i.p.)Sciatic nerve cuffing model of neuropathic painReversal of mechanical allodynia.[2]
This compound (PPTN)4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid4.55 mg/kg/dayContinuous subcutaneous infusion via osmotic minipumpsIschemia-reperfusion-induced acute kidney injuryReduced renal inflammation and attenuated proximal tubule damage.[3]
This compound (PPTN)4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acidNot specifiedIntraperitoneal (i.p.)Monosodium urate (MSU) crystal-induced acute gouty arthritisAmelioration of acute gouty arthritis.
This compound (PPTN)4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acidNot specifiedIntraperitoneal (i.p.)Lipopolysaccharide (LPS)-induced pulmonary inflammationAttenuation of pulmonary inflammation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the P2Y14R signaling pathway and a general experimental workflow for using a P2Y14R antagonist in mouse models.

P2Y14R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand UDP-Sugars (e.g., UDP-Glucose) P2Y14R P2Y14 Receptor Ligand->P2Y14R binds G_protein Gαi/o βγ P2Y14R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates (via βγ) MAPK MAPK Pathway (ERK1/2) G_protein->MAPK activates RhoA RhoA Activation G_protein->RhoA activates cAMP ↓ cAMP AC->cAMP Inflammation Inflammatory Response PLC->Inflammation MAPK->Inflammation RhoA->Inflammation

Caption: P2Y14 Receptor Signaling Pathway.

Experimental_Workflow start Start habituation Animal Habituation (1-2 weeks) start->habituation baseline Baseline Measurements (e.g., von Frey test) habituation->baseline induction Induction of Disease Model (e.g., Sciatic Nerve Cuffing) baseline->induction treatment Treatment with this compound or Vehicle induction->treatment assessment Outcome Assessment (e.g., Behavioral tests, Tissue analysis) treatment->assessment analysis Data Analysis assessment->analysis end End analysis->end

References

Application Notes and Protocols: Utilizing the P2Y14R Antagonist, PPTN, in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), is a key player in inflammatory and immune responses.[1] Activated by endogenous UDP-sugars, such as UDP-glucose, it is prominently expressed on various primary cells, including immune, epithelial, and glial cells.[2][3] Its activation triggers a cascade of intracellular signaling events, making it a compelling target for therapeutic intervention in a range of inflammatory conditions.

This document provides detailed application notes and protocols for the use of PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), a potent and selective P2Y14R antagonist, in primary cell culture.[4][5] These guidelines are intended to assist researchers in investigating the role of the P2Y14 receptor in their specific primary cell models.

P2Y14R Antagonist 1: PPTN

PPTN is a high-affinity, competitive antagonist of the P2Y14 receptor.[4][5] It selectively binds to the receptor, blocking the binding of endogenous agonists like UDP-glucose and thereby inhibiting downstream signaling.[1]

Chemical Structure: 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid

Mechanism of Action: Competitive Antagonist[1]

Data Presentation: Quantitative Efficacy of PPTN

The following table summarizes the quantitative data regarding the efficacy of PPTN in various in vitro assays.

ParameterValueCell Line/Primary Cell TypeAssay TypeReference
KB434 pMC6 glioma cells expressing hP2Y14RInhibition of adenylyl cyclase[4][5]
IC50~1 nMDifferentiated HL-60 cellsChemotaxis Assay (in the presence of 10 µM UDP-glucose)[6][7]
IC50~4 nMDifferentiated HL-60 cellsChemotaxis Assay (in the presence of 100 µM UDP-glucose)[6][7]

Signaling Pathways and Experimental Workflows

P2Y14 Receptor Signaling Pathway

Activation of the Gi-coupled P2Y14 receptor by UDP-sugars initiates several downstream signaling cascades.[8][9] This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP, and the activation of mitogen-activated protein kinase (MAPK) pathways and RhoA, which is crucial for cellular migration.[3][8]

P2Y14R_Signaling UDP_glucose UDP-Glucose P2Y14R P2Y14R UDP_glucose->P2Y14R Gi Gi P2Y14R->Gi AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway (ERK1/2, p38, JNK) Gi->MAPK RhoA RhoA Activation Gi->RhoA cAMP cAMP AC->cAMP produces Cytokine_Release Cytokine/Chemokine Release (e.g., IL-8) MAPK->Cytokine_Release Chemotaxis Chemotaxis RhoA->Chemotaxis PPTN PPTN PPTN->P2Y14R blocks Chemotaxis_Workflow Isolate_Neutrophils 1. Isolate primary neutrophils from whole blood Prepare_Cells 2. Resuspend neutrophils in serum-free medium Isolate_Neutrophils->Prepare_Cells Setup_Chamber 3. Add neutrophils to the upper chamber of a Boyden/Transwell chamber Prepare_Cells->Setup_Chamber Add_Reagents 4. Add UDP-glucose (chemoattractant) to the lower chamber. Add PPTN or vehicle to the upper chamber with cells. Setup_Chamber->Add_Reagents Incubate 5. Incubate for 1-2 hours at 37°C Add_Reagents->Incubate Quantify_Migration 6. Quantify migrated cells in the lower chamber (e.g., ATP-based luminescence assay) Incubate->Quantify_Migration Analyze_Data 7. Analyze data and determine the inhibitory effect of PPTN Quantify_Migration->Analyze_Data Competitive_Antagonism cluster_receptor P2Y14 Receptor Receptor Binding Site Response Cellular Response Receptor->Response NoResponse No Cellular Response Receptor->NoResponse Agonist UDP-Glucose (Agonist) Agonist->Receptor Binds & Activates Antagonist PPTN (Antagonist) Antagonist->Receptor Binds & Blocks

References

Application Note: P2Y14R Antagonist in Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. Its endogenous agonist is UDP-glucose.[1] P2Y14R is primarily coupled to the Gi alpha subunit, which mediates the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The receptor is highly expressed in immune cells, such as neutrophils and lymphocytes, and is implicated in inflammatory responses.[2]

Characterizing antagonists for Gi-coupled receptors like P2Y14R can be challenging using direct measurements of cAMP inhibition in a high-throughput screening (HTS) format. A common and more HTS-friendly alternative is the calcium mobilization assay. This is made possible by using engineered cell lines, such as HEK293 or CHO cells, that stably co-express the P2Y14R along with a promiscuous or chimeric G-protein, such as Gα16 or a Gαq/i chimera.[2][4] These specialized G-proteins functionally couple the Gi-linked receptor to the Gq signaling pathway.[2] Activation of this engineered pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from intracellular stores like the endoplasmic reticulum.[5][6] This transient increase in cytosolic Ca2+ can be readily detected using fluorescent calcium indicators.[5]

This document provides a detailed protocol for characterizing a potent and selective P2Y14R antagonist, here referred to as Antagonist 1 (based on the well-characterized antagonist PPTN), using a fluorescence-based calcium mobilization assay.[3][7]

P2Y14R Signaling Pathway for Calcium Mobilization Assay

Caption: Engineered P2Y14R signaling pathway for calcium mobilization.

Pharmacological Data Summary

The following table summarizes the pharmacological properties of a representative P2Y14R antagonist, PPTN, which serves as the basis for "Antagonist 1". Data is compiled from antagonist activity studies.[3][7]

ParameterValueReceptor/Cell SystemAssay Type
Antagonist PPTN (Antagonist 1)Human P2Y14RcAMP Inhibition
Affinity (KB) 434 pMC6 Glioma CellsSchild Analysis
Potency (IC50) ~4 nMDifferentiated HL-60 CellsChemotaxis Assay*
Selectivity No activity at 1 µMP2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13Functional Assays
Agonist UDP-GlucoseHuman P2Y14R-
Potency (EC50) ~1-6 µMVarious (e.g., RBL-2H3 cells)[8]Ca2+ Mobilization / Degranulation

*Note: The IC50 value was determined in a chemotaxis assay in the presence of 100 µM UDP-glucose and is consistent with the high-affinity KB value.

Experimental Protocol: Calcium Mobilization Assay

This protocol details the steps to determine the IC50 value of a P2Y14R antagonist.

1. Materials and Reagents

  • Cells: HEK293 or CHO cells stably co-expressing human P2Y14R and a chimeric Gαq/i protein.

  • Cell Culture Medium: DMEM or Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).

  • Assay Plates: Black, clear-bottom 96-well or 384-well microplates.

  • Agonist: UDP-glucose (Sigma-Aldrich).

  • Antagonist 1: P2Y14R Antagonist (e.g., PPTN).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-8 AM or Fluo-4 AM dye-loading solution (e.g., from a FLIPR Calcium Assay Kit).

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader), FlexStation, or similar fluorescence plate reader with liquid handling capabilities.

2. Experimental Workflow Diagram

Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution A Seed P2Y14R-Gαq/i cells in 96/384-well plates B Incubate overnight (37°C, 5% CO₂) A->B C Prepare dye-loading solution D Load cells with dye (1 hr incubation) C->D F Pre-incubate cells with Antagonist 1 (15-30 min) D->F E Prepare serial dilutions of Antagonist 1 E->F H Measure baseline fluorescence F->H G Prepare Agonist (UDP-glucose) at EC₈₀ concentration I Add Agonist and measure fluorescence signal in real-time G->I H->I J Data Analysis: Normalize response and calculate IC₅₀ I->J

References

Intraperitoneal injection protocol for P2Y14R antagonist 1

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: P2Y14R Antagonist 1

The purinergic receptor P2Y14 (P2Y14R), also known as GPR105, is a G protein-coupled receptor (GPCR) widely expressed in immune and nervous system cells, including glial cells, neutrophils, and lymphocytes.[1][2] Its activation by endogenous ligands, most notably UDP-glucose, is linked to pro-inflammatory responses.[1][3] This has positioned the P2Y14R as a significant therapeutic target for conditions involving neuro-immune responses, such as chronic pain and inflammation.[1][4][5]

This compound , chemically identified as 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid, is a potent and selective antagonist of the P2Y14 receptor.[1][4] In vivo studies using a mouse model of chronic neuropathic pain have demonstrated that this antagonist can rapidly and effectively reverse mechano-allodynia following intraperitoneal administration.[1][4][5] These findings underscore the potential of P2Y14R antagonists as a therapeutic class for treating chronic pain.[1]

P2Y14R Signaling and Antagonism

The P2Y14 receptor is coupled to the Gαi subunit of the heterotrimeric G protein.[2][6] Upon binding of an agonist such as UDP-glucose, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is a primary signaling response for the P2Y12-like subfamily of P2Y receptors.[2] Additionally, P2Y14R activation can stimulate other signaling cascades, including the Mitogen-Activated Protein (MAP) kinase and Rho pathways.[2][6] this compound exerts its effect by blocking the binding of endogenous agonists to the receptor, thereby preventing the initiation of these downstream signaling events.

P2Y14R_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular P2Y14R P2Y14 Receptor Gi Gi Protein P2Y14R->Gi Activates Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Activates Antagonist Antagonist 1 Antagonist->P2Y14R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP Response Cellular Response (e.g., Inhibition of Inflammation) cAMP->Response

P2Y14R antagonism pathway.

Quantitative Data Summary

The following table summarizes the in vitro binding affinity and in vivo efficacy of this compound as reported in a mouse model of chronic neuropathic pain.[1][4]

ParameterSpeciesValueConditionsReference
Binding Affinity (IC₅₀) Human P2Y₁₄R1.1 nMFluorescent antagonist binding assay[1]
Mouse P2Y₁₄R8.8 nMFluorescent antagonist binding assay[1]
In Vivo Efficacy Mouse100% Pain Reversal10 µmol/kg, i.p. injection[1][4]
Time to Max Effect Mouse1 - 2 hoursPost i.p. injection[1][4][5]

Experimental Protocols

Preparation of this compound for Injection

This protocol is based on the effective dose used in published studies.[1][4] The choice of vehicle should be determined based on the antagonist's solubility and the specific experimental design. Common vehicles for in vivo studies include saline, PBS, or solutions containing solubilizing agents like DMSO and Tween 80.

  • Objective: To prepare a sterile solution of this compound for intraperitoneal administration in mice.

  • Materials:

    • This compound

    • Sterile vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Syringe filters (0.22 µm)

  • Procedure:

    • Calculate the required amount of Antagonist 1 to achieve a final dose of 10 µmol/kg. The final injection volume should not exceed 10 ml/kg.[7] For a 25g mouse, the maximum volume is typically 0.25 ml.[7]

    • Weigh the calculated amount of Antagonist 1 and place it in a sterile microcentrifuge tube.

    • Add the sterile vehicle to the tube.

    • Vortex the solution thoroughly until the antagonist is completely dissolved. Gentle warming may be required for some compounds but should be tested to ensure it does not degrade the antagonist.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Keep the prepared solution on ice until ready for injection. Warm to room or body temperature before injection to minimize animal discomfort.[8]

Intraperitoneal (IP) Injection Workflow

The following diagram outlines the key steps for performing a safe and effective intraperitoneal injection in a mouse model.

IP_Injection_Workflow start Start prep Prepare Antagonist 1 (10 µmol/kg) start->prep restrain Restrain Mouse (Head tilted down) prep->restrain locate Identify Injection Site (Lower Right Quadrant) restrain->locate disinfect Disinfect Site (70% Alcohol) locate->disinfect inject Insert Needle (30-45°) Aspirate & Inject disinfect->inject withdraw Withdraw Needle inject->withdraw monitor Return to Cage & Monitor for Distress withdraw->monitor end End monitor->end

Workflow for intraperitoneal injection.
Detailed Intraperitoneal Injection Protocol for Mice

This protocol synthesizes best practices for IP injection in mice to ensure animal welfare and experimental success.[7][8][9]

  • Objective: To administer this compound into the peritoneal cavity of a mouse.

  • Materials:

    • Prepared sterile solution of Antagonist 1

    • Appropriately sized sterile syringes (e.g., 1 ml)

    • Appropriately sized sterile needles (e.g., 25-27 gauge for mice)[7]

    • 70% alcohol wipes

    • Sharps container

  • Procedure:

    • Preparation:

      • Load the syringe with the correct volume of the antagonist solution. Use a new sterile syringe and needle for each animal.[8][9]

      • Ensure the solution is at room or body temperature.[8]

    • Animal Restraint:

      • Gently restrain the mouse using an appropriate technique (a two-person technique is often preferred).[7] The handler should grasp the loose skin over the shoulders and neck to secure the head and body.

      • Tilt the mouse so its head is slightly lower than its abdomen. This helps to move the abdominal organs away from the injection site.[8][10]

    • Injection Site Identification:

      • Locate the injection site in the lower right quadrant of the abdomen.[8] This area is chosen to avoid puncturing the cecum (typically on the left side) and the urinary bladder.[9]

    • Injection:

      • Disinfect the injection site with a 70% alcohol wipe.[9]

      • Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[8] The needle should only be inserted deep enough to penetrate the peritoneal cavity.

      • Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9]

      • If there is no aspirate, slowly and steadily inject the solution.

    • Post-Injection:

      • Withdraw the needle smoothly and place the syringe directly into a sharps container without recapping.[7]

      • Return the animal to its cage.

      • Observe the animal for several minutes for any signs of adverse reactions, such as bleeding at the injection site, signs of pain, or distress.[7] Potential complications can include peritonitis or laceration of abdominal organs.[7]

References

Application Notes and Protocols for Investigating Pain Behavior in Rats using a P2Y14R Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for chronic pain management.[1][2][3][4][5] Its activation by endogenous ligands such as UDP-glucose is implicated in neuroimmune responses and the pathogenesis of neuropathic and inflammatory pain.[1][6][7][8] P2Y14R is expressed in immune cells and glial cells within the nervous system, including satellite glial cells in the dorsal root ganglia (DRG) and trigeminal ganglia (TG), as well as in microglia.[1][8] Upregulation of P2Y14R has been observed in various pain models, suggesting its involvement in the development and maintenance of chronic pain states.[1][5][8]

This document provides detailed application notes and protocols for utilizing P2Y14R antagonist 1 , identified as 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid , for the investigation of pain behavior in rat models. This antagonist has demonstrated efficacy in reversing mechanical allodynia in rodent models of neuropathic pain.[1][3]

P2Y14R Signaling Pathway in Pain

Activation of the P2Y14 receptor, which is coupled to the Gαi subunit of G proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][9] Beyond this primary pathway, P2Y14R activation has been shown to stimulate mitogen-activated protein kinase (MAPK) signaling cascades, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[1][6][10] In the context of pain, this signaling in glial cells can lead to the release of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and CCL2, which in turn sensitize neurons and contribute to pain hypersensitivity.[1][6][11]

P2Y14R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y14R P2Y14R G_protein Gαi/βγ P2Y14R->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R Activates G_protein->AC Inhibits MAPK_cascade MAPK Cascade (p-ERK, p-p38) G_protein->MAPK_cascade Activates Cytokine_release ↑ Pro-inflammatory Cytokines (IL-1β, TNF-α) MAPK_cascade->Cytokine_release Neuronal_sensitization Neuronal Sensitization Cytokine_release->Neuronal_sensitization Pain Pain Neuronal_sensitization->Pain Antagonist Antagonist 1 (PPTN) Antagonist->P2Y14R Blocks Experimental_Workflow cluster_pre_surgery Phase 1: Pre-Surgery cluster_surgery Phase 2: Neuropathic Pain Induction cluster_post_surgery Phase 3: Antagonist Treatment & Testing cluster_analysis Phase 4: Data Analysis Habituation Habituation to Behavioral Testing Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Habituation->Baseline CCI_Surgery CCI Surgery (or Sham) Baseline->CCI_Surgery Recovery Post-operative Recovery & Pain Development (7-14 days) CCI_Surgery->Recovery Post_Surgery_Testing Post-Surgery Behavioral Testing (Confirm Pain) Recovery->Post_Surgery_Testing Randomization Randomization to Treatment Groups Post_Surgery_Testing->Randomization Treatment Antagonist 1 or Vehicle Administration (i.p.) Randomization->Treatment Time_Course_Testing Time-Course Behavioral Testing (e.g., 30, 60, 120 min) Treatment->Time_Course_Testing Data_Analysis Data Analysis and Interpretation Time_Course_Testing->Data_Analysis

References

Application Note: Investigating the Effects of P2Y14R Antagonist 1 in Combination with LPS Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), is increasingly recognized as a key player in inflammatory and immune responses.[1] It is prominently expressed in immune cells, including neutrophils, monocytes, and macrophages.[2] The receptor is activated by UDP-sugars, such as UDP-glucose, which can be released from cells during stress or injury, acting as a danger signal.[3][4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inflammatory stimulus that activates the innate immune system primarily through Toll-like receptor 4 (TLR4).[5] Notably, P2Y14R mRNA expression is markedly upregulated in response to an LPS challenge, suggesting a synergistic or sensitizing role for this receptor in inflammatory conditions.[1][6]

This application note provides a comprehensive overview and detailed protocols for studying the effects of a P2Y14R antagonist, herein referred to as "P2Y14R antagonist 1," in combination with LPS stimulation. By blocking the P2Y14R signaling pathway, these antagonists offer a therapeutic strategy to mitigate excessive inflammation. We will explore both in vitro and in vivo models to characterize the antagonist's efficacy in attenuating LPS-induced inflammatory responses, such as neutrophil chemotaxis and cytokine production.

Signaling Pathways in LPS and P2Y14R Activation

LPS initiates a pro-inflammatory cascade by binding to the TLR4 receptor complex, leading to the activation of downstream signaling pathways, including NF-κB and MAP kinases, which drive the production of inflammatory cytokines.[3][5] Concurrently, inflammatory conditions can lead to the release of UDP-glucose, activating the Gi-coupled P2Y14R.[3] P2Y14R activation inhibits adenylyl cyclase, reducing cAMP levels, and can also stimulate MAP kinase pathways and the phosphorylation of STAT1, a key inflammatory transcription factor.[1][3] this compound competitively blocks the binding of UDP-glucose to P2Y14R, thereby inhibiting its downstream signaling and dampening the overall inflammatory response.

G cluster_lps LPS-TLR4 Pathway cluster_p2y14 P2Y14R Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88/Mal tlr4->myd88 nfkb NF-κB / MAPK Activation myd88->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines stat1 STAT1 / MAPK Activation nfkb->stat1 Crosstalk udp_glucose UDP-Glucose (released during inflammation) p2y14r P2Y14R udp_glucose->p2y14r antagonist This compound antagonist->p2y14r Inhibition gi Gi Protein p2y14r->gi camp ↓ cAMP gi->camp gi->stat1 inflammation Enhanced Inflammation (e.g., Chemotaxis) stat1->inflammation

Figure 1: LPS and P2Y14R Signaling Crosstalk.

Data Presentation: Pharmacological Profiles and Efficacy

The tables below summarize the pharmacological properties of representative P2Y14R antagonists and their efficacy in preclinical models of inflammation. This compound is a placeholder for compounds with similar characteristics.

Table 1: Pharmacological Profile of Representative P2Y14R Antagonists

Antagonist Receptor Assay Type Affinity (KB) / Potency Citation
PPTN Human P2Y14R Inhibition of adenylyl cyclase 434 pM [7][8]
PPTN Human P2Y14R Inhibition of UDP-glucose chemotaxis KB = 1150 pM [7]
Compound 1* Mouse P2Y14R Reversal of mechano-allodynia 100% reversal at 10 µmol/kg, i.p. [6]

Note: Compound 1 is 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid.

Table 2: Summary of In Vivo Efficacy in LPS-Induced Pulmonary Inflammation

Treatment Group Parameter Measured Result Conclusion Citation
LPS + Vehicle Neutrophil count in BALF Significantly increased LPS induces robust neutrophil recruitment [9]
LPS + P2Y14R Antagonist Neutrophil count in BALF Significantly inhibited P2Y14R antagonism reduces lung inflammation [4][9]
LPS + Vehicle Peripheral Platelet Count Decreased (Thrombocytopenia) LPS exposure leads to platelet consumption [9]

| LPS + P2Y14R Antagonist | Peripheral Platelet Count | Reversed (count maintained) | Antagonist prevents LPS-induced thrombocytopenia |[9] |

Experimental Applications and Protocols

In Vitro Application: Inhibition of Cytokine Release and Chemotaxis

Objective: To determine the efficacy of this compound in blocking LPS- and UDP-glucose-mediated pro-inflammatory responses in immune cells.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stim Stimulation cluster_assay Assay c1 Isolate Human Neutrophils or Culture THP-1 Macrophages c2 Pre-incubate cells with This compound (various concentrations) c1->c2 c3a Stimulate with LPS (e.g., 100 ng/mL) c2->c3a c3b Stimulate with UDP-Glucose (for chemotaxis) c2->c3b c4a Measure Cytokine Levels (TNF-α, IL-6) via ELISA c3a->c4a c4b Measure Cell Migration (Chemotaxis Assay) c3b->c4b end_cytokine Dose-dependent inhibition of cytokines c4a->end_cytokine end_chemo Dose-dependent inhibition of chemotaxis c4b->end_chemo

Figure 2: In Vitro Experimental Workflow.

Protocol 1: Cytokine Release Assay in THP-1 Macrophages

This protocol details the measurement of cytokine inhibition in LPS-stimulated human THP-1 monocytes differentiated into macrophages.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin[10]

  • Phorbol 12-myristate 13-acetate (PMA)[10]

  • Lipopolysaccharide (LPS) from E. coli O111:B4[11]

  • This compound

  • ELISA kits for human TNF-α, IL-6, etc.

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

    • To differentiate, seed THP-1 cells into a 96-well plate at a density of ~1 x 105 cells/well.

    • Add PMA to a final concentration of 25-100 nM and incubate for 48 hours at 37°C, 5% CO2.[10]

    • After 48 hours, aspirate the PMA-containing media, wash the now-adherent macrophages with fresh media, and incubate in PMA-free media for another 24 hours.[10]

  • Antagonist Pre-treatment:

    • Prepare serial dilutions of this compound in RPMI-1640 media.

    • Aspirate the media from the differentiated macrophages and add the media containing the antagonist or vehicle control.

    • Pre-incubate the cells for 30-60 minutes at 37°C.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 100 ng/mL (a concentration known to induce a robust inflammatory response).[10] Include a non-LPS stimulated control group.

    • Incubate the plate for 4-24 hours at 37°C. The optimal time may vary depending on the cytokine of interest.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate to pellet any floating cells and collect the supernatant.

    • Measure the concentration of TNF-α, IL-6, and other relevant cytokines in the supernatant using commercial ELISA kits according to the manufacturer's instructions.[12]

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each antagonist concentration relative to the LPS-only control. Determine the IC50 value for the antagonist.

In Vivo Application: Attenuation of LPS-Induced Acute Lung Injury

Objective: To evaluate the therapeutic potential of this compound in a mouse model of LPS-induced acute pulmonary inflammation.

G cluster_treat Treatment cluster_induce Induction of Injury cluster_eval Evaluation (e.g., 24h post-LPS) start Select Mice (e.g., C57BL/6) t1 Administer this compound or Vehicle Control (e.g., intravenously) start->t1 i1 Administer LPS (intranasally) t1->i1 e1 Collect Blood for Peripheral Platelet Count i1->e1 e2 Perform Bronchoalveolar Lavage (BAL) i1->e2 end_node Reduced Neutrophil Infiltration & Restored Platelet Count e1->end_node e3 Count Neutrophils in BAL Fluid (BALF) e2->e3 e3->end_node

Figure 3: In Vivo Experimental Workflow.

Protocol 2: Mouse Model of LPS-Induced Lung Injury

This protocol is based on established methods for inducing and assessing acute lung injury in mice.[9]

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • This compound formulated for intravenous (i.v.) injection

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Hematology analyzer

  • Hemocytometer or flow cytometer

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice to laboratory conditions for at least one week.

    • Randomly assign mice to experimental groups (e.g., Vehicle + PBS; Vehicle + LPS; Antagonist + LPS).

  • Antagonist Administration:

    • Administer this compound or vehicle control intravenously via the tail vein. A typical dose for a potent antagonist might be in the range of 1-10 µmol/kg.[6]

  • LPS Challenge:

    • Approximately 30-60 minutes after antagonist administration, lightly anesthetize the mice.

    • Administer LPS (e.g., 10 µg in 50 µL of PBS) via intranasal instillation to induce lung inflammation.[4][9] Administer sterile PBS to control animals.

  • Sample Collection (24 hours post-LPS):

    • Anesthetize the mice and collect blood via cardiac puncture for a complete blood count, paying special attention to peripheral platelet numbers.[9]

    • Euthanize the mice and perform a bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with sterile PBS.

  • Analysis:

    • Determine the total number of cells in the BAL fluid (BALF) using a hemocytometer.

    • Perform a differential cell count on cytospin preparations of the BALF stained with a Diff-Quik stain to quantify the number of neutrophils.

  • Data Analysis:

    • Compare the number of neutrophils in the BALF and the peripheral platelet counts between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

The combination of LPS stimulation with the application of a selective P2Y14R antagonist provides a robust framework for investigating the receptor's role in innate immunity and inflammation. The protocols outlined here offer standardized methods for assessing the antagonist's efficacy in both cellular and whole-organism models. Data generated from these experiments can provide critical insights for the development of novel anti-inflammatory therapeutics targeting the P2Y14 receptor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing P2Y14R Antagonist 1 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing the concentration of P2Y14R antagonist 1 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as compound I-17, is a selective and potent antagonist of the P2Y14 receptor (P2Y14R) with a reported IC50 of 0.6 nM.[1] It functions by competitively blocking the orthosteric binding site of the P2Y14R, thereby preventing the binding of endogenous agonists like UDP-glucose.[2] This inhibition blocks downstream signaling pathways, such as the inhibition of adenylyl cyclase and the reduction of inflammatory factor release.[1][2]

Q2: What is the typical concentration range for this compound in cell culture?

A2: The optimal concentration will vary depending on the cell type, agonist concentration, and specific assay. However, based on available data, a starting concentration range of 1 nM to 1 µM is recommended for initial experiments.[2] For specific applications, such as counteracting the effects of uric acid and lipopolysaccharides, concentrations between 10-40 µM have been used.[1]

Q3: Is this compound cytotoxic to cells?

A3: this compound has been shown to have low cytotoxicity. In RAW264.7 cells, no significant cytotoxicity was observed at concentrations up to 256 µM after 24 hours of incubation.[1] However, it is always recommended to perform a cytotoxicity assay in your specific cell line of interest.

Q4: How selective is this compound for the P2Y14 receptor?

A4: Studies have demonstrated high selectivity for this compound. For example, the related antagonist PPTN, at a concentration of 1 µM, showed no agonist or antagonist activity at other P2Y receptors, including P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13.[2]

Q5: What are the downstream signaling effects of P2Y14R activation that can be measured to assess antagonist activity?

A5: P2Y14R is a G-protein coupled receptor (GPCR) that primarily couples to Gαi.[3] Activation of P2Y14R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] Therefore, measuring changes in cAMP levels upon agonist stimulation in the presence and absence of the antagonist is a common method to assess its activity. Other downstream effects include the activation of MAP kinase signaling pathways, such as ERK1/2 phosphorylation.[4][5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No observable antagonist effect 1. Incorrect P2Y14R expression: The cell line may not express functional P2Y14 receptors. 2. Antagonist degradation: Improper storage or handling may have led to the degradation of the antagonist. 3. Insufficient antagonist concentration: The concentration used may be too low to effectively compete with the agonist.1. Verify P2Y14R expression using qPCR or Western blot. 2. Prepare fresh antagonist solutions from a reliable stock. 3. Perform a dose-response curve with a wider range of antagonist concentrations.
High variability between replicates 1. Inconsistent cell density: Variations in cell number per well can lead to inconsistent responses. 2. Inaccurate pipetting: Errors in dispensing agonist or antagonist solutions. 3. Cell health: Unhealthy or stressed cells may respond variably.1. Ensure a uniform single-cell suspension before plating and verify cell density. 2. Use calibrated pipettes and proper pipetting techniques. 3. Only use cells within a healthy passage number range and ensure optimal culture conditions.
Antagonist shows agonist activity 1. Partial agonism: Some compounds can act as partial agonists, especially at high concentrations. 2. Off-target effects: The antagonist may be interacting with other receptors in the cell.1. Test the antagonist in the absence of an agonist to check for direct effects. 2. Evaluate the antagonist's activity on a parental cell line that does not express P2Y14R to identify potential off-target effects.
Irreversible antagonist effect 1. Slow off-rate: The antagonist may dissociate from the receptor very slowly. 2. Irreversible binding: The antagonist may be binding covalently to the receptor.1. Increase the duration of the washout period between treatments. 2. If the effect is confirmed to be irreversible, this is a characteristic of the compound. Consider using a fresh set of cells for each concentration point in your experiment.

Experimental Protocols & Data

Protocol: Determining the IC50 of this compound

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the human P2Y14 receptor (e.g., P2Y14-C6 or HEK293 cells stably expressing P2Y14R).[2]

  • Cell culture medium (e.g., F-12 or DMEM supplemented with FBS).[2]

  • This compound.

  • P2Y14R agonist (e.g., UDP-glucose).[2]

  • Forskolin (B1673556).[2]

  • 3-isobutyl-1-methylxanthine (IBMX).[2]

  • cAMP detection kit (e.g., HTRF, ELISA).

  • 96-well cell culture plates.

Methodology:

  • Cell Preparation:

    • Plate cells expressing P2Y14R in a 96-well plate at a suitable density and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the antagonist in assay buffer to create a range of concentrations (e.g., 10-point, 1:3 dilution starting from 10 µM). Include a vehicle control.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Add the antagonist dilutions to the respective wells and pre-incubate for 20-30 minutes at 37°C.

    • Prepare a stimulation solution containing the P2Y14R agonist (at a pre-determined EC80 concentration), forskolin (e.g., 30 µM), and a phosphodiesterase inhibitor like IBMX (e.g., 200 µM).[2]

    • Add the stimulation solution to all wells.

    • Incubate for 15-30 minutes at 37°C to allow for cAMP accumulation.[2]

  • Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary
CompoundReceptorAssay TypeCell LineAgonistIC50 / KBReference
This compound (I-17) P2Y14RcAMP InhibitionHEK293-P2Y14RUDP-glucose0.6 nM[1]
PPTN P2Y14RcAMP InhibitionP2Y14-C6UDP-glucose~1 nM (with 10 µM UDP-glucose)[2]
PPTN P2Y14RSchild AnalysisP2Y14-C6UDP-glucose434 pM[2]

Visualizations

P2Y14R Signaling Pathway

P2Y14R_Signaling cluster_membrane Plasma Membrane P2Y14R P2Y14R G_protein Gαi/βγ P2Y14R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist UDP-glucose (Agonist) Agonist->P2Y14R Activates Antagonist This compound Antagonist->P2Y14R Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Responses (e.g., reduced inflammation) cAMP->Downstream Regulates

Caption: Simplified signaling pathway of the P2Y14 receptor.

Experimental Workflow for Antagonist Optimization

Antagonist_Optimization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Plate P2Y14R-expressing cells B1 Pre-incubate cells with Antagonist 1 A1->B1 A2 Prepare serial dilutions of Antagonist 1 A2->B1 B2 Stimulate with Agonist (e.g., UDP-glucose) + Forskolin B1->B2 B3 Incubate to allow cAMP accumulation B2->B3 C1 Lyse cells and measure intracellular cAMP B3->C1 C2 Plot dose-response curve C1->C2 C3 Calculate IC50 value C2->C3

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: P2Y14R Antagonist 1 and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing P2Y14R antagonist 1 (PPTN) and its analogs in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected cellular response after treating with my P2Y14R antagonist. Could this be due to off-target effects?

A1: While this compound, commonly known as PPTN (a 4,7-disubstituted 2-naphthoic acid derivative), is a highly selective and potent antagonist for the P2Y14 receptor, off-target effects can be a concern, especially with novel analogs.[1] PPTN itself has been shown to have no agonist or antagonist activity at other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13) at concentrations up to 1 µM.[1][2][3]

However, some newer analogs of PPTN have been reported to have weak interactions with other receptors and transporters. It is crucial to consider the specific antagonist you are using. If you are using a novel analog, it is recommended to perform a selectivity screen to characterize its off-target profile.

Q2: What are some of the known weak off-target interactions of P2Y14R antagonist analogs?

A2: Off-target screening of some PPTN analogs has revealed weak interactions (in the micromolar range) with the following:

  • Receptors: σ1 receptor, α2C receptor.[4]

  • Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT).

  • Other GPCRs: 5-HT2C receptor.

It is important to note that these interactions are generally significantly weaker than the affinity for P2Y14R.

Q3: My P2Y14R antagonist is not inhibiting the UDP-glucose-stimulated response in my cells. What could be the issue?

A3: There are several potential reasons for a lack of inhibition:

  • Cellular P2Y14R Expression: Confirm that your cell line expresses a functional P2Y14 receptor at a sufficient density. P2Y14R is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase.[2]

  • Antagonist Concentration: Ensure you are using an appropriate concentration of the antagonist. The reported KB value for PPTN is in the picomolar range (434 pM).[1]

  • Agonist Concentration: The concentration of the agonist (e.g., UDP-glucose) will influence the required concentration of a competitive antagonist. Higher agonist concentrations will require higher antagonist concentrations to achieve inhibition.

  • Experimental Conditions: Factors such as incubation time, temperature, and buffer composition can affect the outcome of the experiment. Refer to the detailed experimental protocols below.

  • Compound Integrity: Verify the purity and stability of your antagonist stock solution.

Q4: What is the downstream signaling pathway of the P2Y14 receptor that my antagonist should be blocking?

A4: The P2Y14 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of P2Y14R by its endogenous agonist, UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Therefore, a P2Y14R antagonist should block this UDP-glucose-induced decrease in cAMP.

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R Gi Gi/o P2Y14R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R Activates Antagonist This compound (e.g., PPTN) Antagonist->P2Y14R Blocks Gi->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Responses cAMP->Downstream Regulates

Caption: P2Y14R Signaling Pathway

Troubleshooting Guides

Issue 1: Inconsistent results in cAMP accumulation assays.
Potential Cause Troubleshooting Step
Cell health and density Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density to be within the linear range of the cAMP assay.
Phosphodiesterase (PDE) activity Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of cAMP.
Forskolin (B1673556) concentration If using forskolin to stimulate adenylyl cyclase, ensure the concentration is optimized to produce a robust but not maximal cAMP signal, allowing for the detection of inhibition.
Incubation times Optimize the incubation times for antagonist pretreatment and agonist stimulation.
Reagent preparation Prepare fresh dilutions of agonists, antagonists, and other reagents for each experiment.
Issue 2: High background or no signal in chemotaxis assays.
Potential Cause Troubleshooting Step
Chemoattractant gradient Ensure a stable and appropriate chemoattractant gradient is established. Use a Boyden chamber or a similar validated system.
Cell viability and motility Confirm the viability and basal migratory activity of your cells. Serum starvation prior to the assay can reduce random migration.
Pore size of the membrane The pore size of the migration membrane should be appropriate for the cell type being used.
Non-specific cell adhesion Block non-specific binding sites on the membrane by pre-coating with a suitable agent like BSA.
Control for chemokinesis Include a control where the chemoattractant is present in both the upper and lower chambers to distinguish between directed chemotaxis and random cell movement (chemokinesis).

Quantitative Data Summary

The following table summarizes the binding affinities of PPTN and some of its analogs.

CompoundTargetAssay TypeAffinity (IC50/KB)Reference
PPTN P2Y14RSchild Analysis434 pM (KB)[1]
PPTN P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13Functional AssayNo effect at 1 µM[1][2][3]
Analog 7 σ1 receptorRadioligand Binding3.9 ± 0.1 µM (Ki)[4]
Analog 11 α2C receptorRadioligand Binding6.5 ± 1.5 µM (Ki)[4]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is for determining the inhibitory effect of a P2Y14R antagonist on agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing P2Y14R (e.g., C6-P2Y14R or HEK293-P2Y14R)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Phosphodiesterase inhibitor (e.g., 200 µM IBMX)

  • Adenylyl cyclase activator (e.g., 30 µM Forskolin)

  • P2Y14R agonist (e.g., UDP-glucose)

  • P2Y14R antagonist (e.g., PPTN)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Cell Seeding: Plate cells in a 96-well or 384-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the P2Y14R antagonist at various concentrations in assay buffer containing IBMX for 15-30 minutes at 37°C.

  • Stimulation: Add the P2Y14R agonist (e.g., UDP-glucose) at a fixed concentration (e.g., EC80) along with forskolin to all wells except the negative control.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value.

cAMP_Workflow A Seed P2Y14R-expressing cells in a multi-well plate B Wash cells and pre-incubate with P2Y14R antagonist and IBMX A->B C Add P2Y14R agonist (e.g., UDP-glucose) and Forskolin B->C D Incubate for 15-30 minutes at 37°C C->D E Lyse cells and detect intracellular cAMP D->E F Analyze data and determine IC50 E->F

Caption: cAMP Accumulation Assay Workflow
Protocol 2: Chemotaxis Assay (Boyden Chamber)

This protocol is to assess the ability of a P2Y14R antagonist to block agonist-induced cell migration.

Materials:

  • Cells expressing P2Y14R and exhibiting chemotaxis (e.g., differentiated HL-60 cells or human neutrophils)

  • Boyden chamber apparatus with a suitable microporous membrane (e.g., 3-5 µm pores)

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • P2Y14R agonist (e.g., UDP-glucose)

  • P2Y14R antagonist (e.g., PPTN)

  • Cell staining dye (e.g., Calcein-AM)

Procedure:

  • Cell Preparation: Resuspend cells in chemotaxis buffer. Pre-incubate the cells with the P2Y14R antagonist at various concentrations for 30 minutes at 37°C.

  • Chamber Setup: Add chemotaxis buffer containing the P2Y14R agonist (e.g., UDP-glucose) to the lower wells of the Boyden chamber.

  • Cell Seeding: Place the microporous membrane over the lower wells and add the antagonist-treated cell suspension to the upper wells.

  • Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

  • Cell Staining and Quantification: Remove the non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with a suitable dye.

  • Data Analysis: Quantify the number of migrated cells by microscopy and image analysis or by measuring fluorescence if a fluorescent dye was used. Compare the migration in the presence of the antagonist to the agonist-only control.

Chemotaxis_Workflow A Prepare cell suspension and pre-incubate with P2Y14R antagonist B Add P2Y14R agonist to the lower chamber of the Boyden apparatus A->B C Add antagonist-treated cells to the upper chamber B->C D Incubate to allow cell migration C->D E Remove non-migrated cells and stain migrated cells D->E F Quantify migrated cells and analyze the inhibitory effect E->F

Caption: Chemotaxis Assay Workflow

References

P2Y14R Antagonist Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with P2Y14 receptor antagonists. The information is tailored for scientists and drug development professionals to navigate common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My P2Y14R antagonist is showing lower potency than expected. What are the possible reasons?

A1: Several factors could contribute to lower than expected antagonist potency:

  • Agonist Concentration: The apparent potency of a competitive antagonist is dependent on the concentration of the agonist used. Ensure you are using an agonist concentration at or near its EC50 value for optimal assay sensitivity.

  • Compound Stability: Verify the stability of your antagonist compound under your experimental conditions (e.g., in aqueous buffer, temperature). Degradation can lead to a decrease in active concentration.

  • Solubility Issues: Poor solubility of the antagonist can result in an actual concentration lower than the nominal concentration. Consider using a different solvent or vehicle, and ensure it is not affecting the cells or the receptor.

  • Cellular Assay System: The choice of cell line and the level of P2Y14R expression can influence the observed potency. Very high receptor expression levels may require higher antagonist concentrations for inhibition.[1]

  • Species Differences: P2Y14R orthologs can exhibit different pharmacological properties. For example, UDP acts as a competitive antagonist at the human P2Y14R but is a potent agonist at the rat P2Y14R.[2] Ensure your antagonist is validated for the species of your experimental system.

Q2: I am observing inconsistent results in my chemotaxis assay with a P2Y14R antagonist.

A2: Inconsistent results in chemotaxis assays can arise from several sources:

  • Cell Health and Density: Ensure that the cells (e.g., differentiated HL-60 cells or primary neutrophils) are healthy, viable, and used at a consistent density for each experiment.[3][4]

  • Agonist Gradient: A stable and reproducible agonist gradient is crucial for a consistent chemotactic response. Verify your experimental setup to ensure the gradient is properly established.

  • Antagonist Pre-incubation Time: The antagonist should be pre-incubated with the cells for a sufficient duration to allow it to bind to the receptor before the agonist is introduced. Optimize the pre-incubation time for your specific antagonist and cell type.

  • Non-specific Effects: At high concentrations, some antagonists may exhibit off-target effects that can interfere with cell migration. It is important to test the antagonist against other chemoattractant receptors to ensure its specificity. For example, the antagonist PPTN was shown to have no effect on the chemotactic response evoked by the peptide fMetLeuPhe.[3][4]

Q3: How can I confirm that the observed effect of my compound is specifically through P2Y14R antagonism?

A3: To confirm the specificity of your P2Y14R antagonist, you can perform the following control experiments:

  • Use a P2Y14R Knockout/Knockdown System: The most definitive way to demonstrate specificity is to show that the antagonist has no effect in cells or animals where the P2Y14R has been genetically knocked out or its expression has been silenced using siRNA.[5]

  • Test Against Other P2Y Receptors: Evaluate the activity of your antagonist against other P2Y receptor subtypes, especially those that are also expressed in your experimental system. Highly selective antagonists like PPTN have been shown to have no activity at other P2Y receptors at concentrations that fully inhibit P2Y14R.[3][4][6]

  • Schild Analysis: For competitive antagonists, performing a Schild analysis can provide a quantitative measure of antagonism (the KB value) and confirm a competitive mechanism of action.[2][3][4]

Troubleshooting Guides

Problem 1: No antagonist effect observed in a cAMP accumulation assay.
Possible Cause Troubleshooting Step
P2Y14R is not functionally coupled to Gαi in the chosen cell line. Confirm P2Y14R expression and its coupling to Gαi by testing a known P2Y14R agonist (e.g., UDP-glucose). A potent agonist should inhibit forskolin-stimulated cAMP accumulation.[1][3]
Antagonist concentration is too low. Perform a dose-response curve with the antagonist to determine its IC50. Ensure that the concentrations tested are within the expected active range.
Assay conditions are not optimal. Optimize the forskolin (B1673556) concentration to achieve a robust cAMP signal. Ensure the phosphodiesterase inhibitor (e.g., IBMX) is active to prevent cAMP degradation.[3]
The antagonist is not cell-permeable (for intracellular targets). P2Y14R is a cell surface receptor, so this is unlikely to be the primary issue for a direct antagonist. However, ensure the compound is stable in the assay medium.
Problem 2: High background signal in a calcium mobilization assay.
Possible Cause Troubleshooting Step
Endogenous P2Y receptor activation by nucleotides in the serum. Use serum-free media for the assay or dialyze the serum to remove nucleotides.
Cell stress or damage leading to ATP/UTP release. Handle cells gently during plating and washing steps. Allow cells to rest in assay buffer before starting the experiment.
Fluorescent dye loading issues. Optimize the concentration of the calcium-sensitive dye and the loading time and temperature to maximize signal-to-noise ratio. Ensure complete removal of extracellular dye before the assay.
Off-target effects of the antagonist on calcium channels. Test the antagonist in the absence of a P2Y14R agonist to see if it directly affects intracellular calcium levels.

Quantitative Data Summary

Table 1: Potency of P2Y14R Agonists

AgonistCell LineAssayEC50Reference
UDP-glucoseRBL-2H3β-hexosaminidase release1150 ± 320 nM[5]
MRS2690RBL-2H3β-hexosaminidase release103 ± 18 nM[5]
UDP-glucosedHL60RhoA activation~0.4 µM[7]
UDPrat P2Y14-RPhosphoinositide hydrolysis0.35 µM[2]

Table 2: Potency of P2Y14R Antagonists

AntagonistAgonistCell LineAssayKB / IC50Reference
PPTNUDP-glucoseP2Y14-C6cAMP accumulationKB: 434 pM[3][4][6]
UDPUDP-glucosehP2Y14-R (COS-7)Phosphoinositide hydrolysispKB: 7.28[2]
Compound 8-HEK293-P2Y14RcAMP productionIC50: 2.46 nM[8]
PPTNUDP-glucose (10 µM)dHL-60ChemotaxisIC50: ~1 nM[6]
PPTNUDP-glucose (100 µM)dHL-60ChemotaxisIC50: ~4 nM[6]

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to measure the inhibition of adenylyl cyclase by a P2Y14R agonist and its reversal by an antagonist.

  • Cell Culture: Plate P2Y14R-expressing cells (e.g., C6 glioma or HEK293 cells) in 24-well plates and grow to confluency.[3]

  • Metabolic Labeling (Optional but recommended for higher sensitivity): Label the cellular ATP pool by incubating the cells with [3H]adenine in serum-free medium for 2 hours.[3]

  • Antagonist Pre-incubation: Wash the cells and pre-incubate with various concentrations of the P2Y14R antagonist in buffer containing a phosphodiesterase inhibitor (e.g., 200 µM IBMX) for 15-30 minutes.[3]

  • Agonist Stimulation: Add a fixed concentration of a P2Y14R agonist (e.g., UDP-glucose at its EC50) and a stimulator of adenylyl cyclase (e.g., 30 µM forskolin).[3]

  • Incubation: Incubate for 10-15 minutes at 37°C.

  • Lysis and cAMP Isolation: Terminate the reaction by aspirating the medium and lysing the cells. Isolate the [3H]cAMP by sequential column chromatography over Dowex and alumina.

  • Quantification: Determine the amount of [3H]cAMP by liquid scintillation counting.

  • Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50.

Chemotaxis Assay

This protocol measures the ability of a P2Y14R antagonist to block agonist-induced cell migration.

  • Cell Preparation: Use cells that endogenously express P2Y14R and exhibit a chemotactic response to its agonists, such as human neutrophils or differentiated HL-60 cells.[3][7] Resuspend the cells in an appropriate assay buffer.

  • Antagonist Pre-incubation: Incubate the cells with the desired concentration of the P2Y14R antagonist or vehicle control.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Loading: Load the lower wells with the P2Y14R agonist (e.g., UDP-glucose) to create a chemoattractant gradient. Load the cell suspension into the upper wells.[3]

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).

  • Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

  • Analysis: Count the number of migrated cells in several fields of view using a microscope. Compare the number of migrated cells in the presence and absence of the antagonist.

Visualizations

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist UDP-glucose (Agonist) P2Y14R P2Y14R Agonist->P2Y14R Activates Antagonist P2Y14R Antagonist (e.g., PPTN) Antagonist->P2Y14R Blocks G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits RhoA RhoA Activation G_protein->RhoA MAPK MAPK Activation (ERK1/2, p38) G_protein->MAPK cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis RhoA->Chemotaxis

Caption: P2Y14R Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow_cAMP start Start: Plate P2Y14R- expressing cells label Optional: [3H]adenine labeling start->label preincubate Pre-incubate with P2Y14R Antagonist label->preincubate stimulate Stimulate with Agonist + Forskolin preincubate->stimulate incubate Incubate at 37°C stimulate->incubate lyse Lyse cells and isolate cAMP incubate->lyse quantify Quantify [3H]cAMP lyse->quantify end End: Determine IC50 quantify->end

Caption: Workflow for a P2Y14R Antagonist cAMP Accumulation Assay.

Logical_Relationship_Specificity cluster_evidence Lines of Evidence observed_effect Observed Biological Effect of Compound is_specific Is the effect due to P2Y14R antagonism? observed_effect->is_specific control1 Control 1: No effect in P2Y14R knockout/knockdown cells is_specific->control1 Test control2 Control 2: No effect on other P2Y receptors is_specific->control2 Test control3 Control 3: Schild analysis indicates competitive antagonism is_specific->control3 Test conclusion Conclusion: Effect is likely specific to P2Y14R antagonism control1->conclusion control2->conclusion control3->conclusion

Caption: Logical workflow for determining P2Y14R antagonist specificity.

References

P2Y14R Antagonist 1 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2Y14R antagonist 1. The information is designed to address specific issues that may be encountered during the experimental assessment of its cytotoxicity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the cytotoxicity assessment of this compound.

Q1: What is the expected cytotoxicity of this compound?

A1: this compound (also known as compound I-17) has been shown to exhibit low cytotoxicity. In RAW264.7 macrophage cells, no significant cytotoxicity was observed at concentrations below 256 μM after 24 hours of exposure. Significant cytotoxicity was only reported at a concentration of 256 μM.

Q2: I am observing higher than expected cytotoxicity at lower concentrations. What could be the cause?

A2: Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: The reported low cytotoxicity is specific to RAW264.7 cells. Different cell lines can have varying sensitivities to a compound. It is crucial to determine the optimal concentration range for your specific cell line.

  • Compound Solubility: Ensure that this compound is fully dissolved in the culture medium. Precipitation of the compound can lead to inaccurate concentrations and may cause physical stress to the cells, leading to cell death.

  • Off-Target Effects: While this compound is selective for the P2Y14 receptor, high concentrations may lead to off-target effects on other receptors or cellular pathways, which could induce cytotoxicity. For instance, it shows some activity at the P2Y6 receptor at higher concentrations.

  • Contamination: Bacterial or mycoplasma contamination in cell cultures can cause cell stress and death, which might be mistakenly attributed to the antagonist.

  • Assay Interference: The compound may interfere with the reagents or detection method of your chosen cytotoxicity assay. Refer to the troubleshooting points below for specific assays.

Q3: My cytotoxicity assay results are highly variable between replicates. What are the common causes?

A3: High variability can stem from several sources:

  • Uneven Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Inconsistent cell numbers per well will lead to variable results.

  • Pipetting Errors: Use calibrated pipettes and maintain consistent technique, especially when adding the antagonist and assay reagents.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the media and the antagonist, leading to higher cytotoxicity. It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for the experiment.

  • Incomplete Reagent Mixing: Ensure thorough but gentle mixing after the addition of assay reagents to avoid localized high concentrations and incomplete reactions.

Q4: Can this compound interfere with common cytotoxicity assays?

A4: While specific interference data for this compound is limited, compounds of this nature can potentially interfere with certain assays:

  • MTT Assay: Some chemical compounds can directly reduce the MTT reagent or interfere with formazan (B1609692) crystal solubilization, leading to inaccurate readings. It is recommended to include a "compound only" control (media + antagonist, no cells) to check for direct MTT reduction.

  • LDH Assay: While less common, some compounds might inhibit the activity of the lactate (B86563) dehydrogenase (LDH) enzyme, which would lead to an underestimation of cytotoxicity.

  • Neutral Red Assay: Changes in lysosomal pH induced by the compound could potentially affect the uptake and retention of the neutral red dye.

To mitigate potential interference, it is advisable to confirm cytotoxicity findings using a second, mechanistically different assay.

P2Y14R Signaling Pathway

Understanding the P2Y14 receptor signaling pathway is crucial for interpreting experimental results. P2Y14R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi alpha subunit.

P2Y14R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y14R P2Y14R Gi Gi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Effects (e.g., Inflammation, Chemotaxis) CREB->Downstream Regulates Gene Transcription Ligand UDP-sugars (e.g., UDP-glucose) Ligand->P2Y14R Activates Antagonist This compound Antagonist->P2Y14R Inhibits ATP ATP ATP->AC Substrate MTT_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B Allow adherence C Incubate (24-72h) B->C D Add MTT Reagent C->D Metabolic conversion E Incubate (2-4h) D->E F Add Solubilization Solution E->F Dissolve formazan G Read Absorbance at 570 nm F->G H Data Analysis (% Viability) G->H LDH_Workflow A Seed Cells and Treat with Antagonist B Incubate (24-72h) A->B C Centrifuge Plate B->C D Transfer Supernatant to New Plate C->D E Add LDH Reaction Mixture D->E F Incubate (30 min) E->F G Read Absorbance at 490 nm F->G H Calculate % Cytotoxicity G->H NeutralRed_Workflow A Seed Cells and Treat with Antagonist B Incubate (24-72h) A->B C Add Neutral Red Solution B->C D Incubate (2-3h) C->D Dye uptake by lysosomes E Wash with PBS D->E F Add Destain Solution E->F Extract dye G Read Absorbance at 540 nm F->G H Data Analysis (% Viability) G->H

P2Y14R antagonist 1 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2Y14R antagonist 1, commonly known as PPTN (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using PPTN, helping to identify potential causes and providing solutions to ensure data accuracy and reproducibility.

Issue/QuestionPotential Cause(s)Recommended Solution(s)
Inconsistent IC50 values between experiments Cell-based variability: Differences in cell passage number, cell density at the time of the assay, or overall cell health can significantly impact results. P2Y14 receptor expression levels can also vary between cell lines and even within the same cell line under different culture conditions.[1] Reagent variability: Inconsistent agonist concentration, degradation of agonist or antagonist stock solutions, or lot-to-lot variability of reagents. Assay conditions: Minor variations in incubation times, temperature, or buffer composition.Standardize cell culture: Use a consistent cell passage number, seed cells at a uniform density, and regularly monitor cell health and morphology. If possible, periodically verify P2Y14R expression levels. Ensure reagent quality: Prepare fresh agonist and antagonist solutions for each experiment or store aliquots appropriately to avoid freeze-thaw cycles. Use high-quality, validated reagents. Maintain consistent assay parameters: Adhere strictly to the established protocol for all experimental steps.
Low or no antagonist activity observed Compound solubility/precipitation: PPTN may precipitate in aqueous buffers, especially at higher concentrations, reducing its effective concentration. Compound degradation: While stock solutions in DMSO are generally stable, prolonged storage or improper handling can lead to degradation.[2] Low receptor expression: The cell line used may have low or negligible expression of the P2Y14 receptor. Suboptimal agonist concentration: The concentration of the agonist used to stimulate the receptor may be too high, making it difficult to observe competitive antagonism.[3]Verify solubility: Prepare fresh dilutions of PPTN in your assay buffer and visually inspect for any precipitation. Consider the use of a solubility-enhancing agent if necessary, ensuring it does not interfere with the assay. Proper compound handling: Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[4][5] For aqueous solutions, it is recommended to prepare them fresh for each experiment.[3] Confirm receptor expression: Use RT-PCR or other methods to confirm P2Y14R expression in your chosen cell line. Optimize agonist concentration: Perform an agonist concentration-response curve to determine an EC50 or EC80 concentration for use in antagonist assays. Using a very high agonist concentration will require a much higher antagonist concentration to see an effect.
High background signal or apparent agonist activity of PPTN Constitutive receptor activity: Some cell systems with high receptor expression may exhibit basal signaling in the absence of an agonist.[2] Off-target effects: At high concentrations, PPTN might interact with other cellular components, leading to non-specific effects. However, PPTN is known to be highly selective for P2Y14R.[4][5] Contamination: The PPTN sample or other reagents may be contaminated with an agonist.Assess constitutive activity: Measure the basal signal in cells expressing P2Y14R versus a parental cell line lacking the receptor. Perform control experiments: Test PPTN in the parental cell line to rule out off-target effects. Ensure purity of reagents: Use high-purity PPTN and test for potential contamination of all assay components.
Variability in chemotaxis assay results Cell migration issues: Poor cell health or viability can impair migratory capacity. The chemoattractant gradient may not be properly established or may dissipate over time. Inconsistent cell numbers: Inaccurate cell counting can lead to variability in the number of cells added to the assay. Assay-specific variability: Chemotaxis assays are inherently complex and can be influenced by factors such as the type of chamber used, pore size of the membrane, and incubation time.[6]Optimize cell handling: Use healthy, viable cells and ensure they are properly washed and resuspended before the assay. Establish a stable gradient: Carefully prepare the chemoattractant dilutions and ensure the assay is set up to maintain a stable gradient throughout the incubation period. Accurate cell counting: Use a reliable method for cell counting to ensure a consistent number of cells is used in each well. Standardize the assay protocol: Optimize and standardize all aspects of the chemotaxis protocol, including incubation time and chamber setup, to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PPTN?

A1: PPTN is a competitive antagonist of the P2Y14 receptor.[2] This means it binds to the same site on the receptor as the endogenous agonist (like UDP-glucose) but does not activate the receptor. By occupying the binding site, it prevents the agonist from binding and initiating downstream signaling pathways.

Q2: What is the solubility and stability of PPTN?

A2: The hydrochloride salt of PPTN is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 20 mM. A 5 mM stock solution of PPTN in DMSO has been reported to be stable when stored at 4°C.[2] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C and to use them within one to six months, respectively, while avoiding repeated freeze-thaw cycles.[5][7] It is advisable to prepare fresh aqueous working solutions for each experiment.

Q3: How does the choice of agonist and its concentration affect the measured IC50 of PPTN?

A3: As a competitive antagonist, the apparent potency (IC50) of PPTN is dependent on the concentration of the agonist used in the assay. A higher concentration of the agonist will require a higher concentration of PPTN to achieve the same level of inhibition, resulting in a rightward shift of the dose-response curve and a higher IC50 value.[4] For example, in a chemotaxis assay with differentiated HL-60 cells, the IC50 of PPTN was ~1 nM in the presence of 10 µM UDP-glucose and ~4 nM in the presence of 100 µM UDP-glucose.[4]

Q4: Which cell lines are suitable for studying P2Y14R and PPTN?

A4: Several cell lines have been used to study P2Y14R. The choice of cell line can impact experimental outcomes due to variations in receptor expression levels and signaling machinery. Commonly used cell lines include:

  • HL-60: A human promyelocytic leukemia cell line that can be differentiated into a neutrophil-like phenotype which endogenously expresses P2Y14R.[2]

  • C6 glioma cells: A rat glioma cell line that has been stably transfected to express the human P2Y14R.[2]

  • HEK293 cells: A human embryonic kidney cell line that is often used for transient or stable expression of recombinant P2Y14R.[8]

  • CHO cells: A Chinese hamster ovary cell line also commonly used for stable expression of P2Y14R.[8]

P2Y14R is also highly expressed in various immune cells, such as neutrophils and T-lymphocytes.[9][10]

Q5: What are the key downstream signaling pathways of the P2Y14 receptor?

A5: The P2Y14 receptor is primarily coupled to the Gi/o family of G proteins.[11] Activation of the P2Y14R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][11] Other reported downstream signaling events include the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the promotion of cell migration (chemotaxis).[11][12]

Quantitative Data Summary

The following table summarizes the reported potency of PPTN in various experimental settings. The variability in these values underscores the importance of consistent experimental conditions.

ParameterValueCell LineAssay TypeAgonist (Concentration)Reference
KB 434 pMC6 glioma cells expressing hP2Y14RAdenylyl Cyclase InhibitionUDP-glucose[9]
IC50 ~1 nMDifferentiated HL-60 cellsChemotaxisUDP-glucose (10 µM)[4]
IC50 ~4 nMDifferentiated HL-60 cellsChemotaxisUDP-glucose (100 µM)[4]
IC50 2.0 nMMacrophages of ALI lung tissueNot specifiedNot specified[12]

Experimental Protocols

Detailed Methodology for Adenylyl Cyclase Inhibition Assay

This protocol is adapted from studies using C6 glioma cells stably expressing the human P2Y14 receptor.[2][13]

  • Cell Culture and Plating: Culture C6 glioma cells stably expressing human P2Y14R in F-12 medium supplemented with 10% fetal bovine serum. Seed the cells in 24-well plates approximately 24 hours before the assay.

  • Cell Labeling: Two hours prior to the assay, label the cells with 1 µCi/well of [3H]adenine in serum-free DMEM buffered with 25 mM HEPES.

  • Assay Buffer Preparation: Prepare an assay buffer (serum-free DMEM with 25 mM HEPES) containing a phosphodiesterase inhibitor, such as 200 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

  • Antagonist Incubation: Wash the cells with the assay buffer. Pre-incubate the cells with varying concentrations of PPTN for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Initiate the reaction by adding the adenylyl cyclase stimulator, forskolin (B1673556) (e.g., 30 µM), along with the P2Y14R agonist (e.g., UDP-glucose at a concentration around its EC50).

  • Incubation: Incubate the plates for 10-15 minutes at 37°C.

  • Reaction Termination and cAMP Measurement: Terminate the reaction by aspirating the medium and adding ice-cold 5% trichloroacetic acid. The amount of [3H]cAMP produced is then quantified using a standard method, such as sequential column chromatography over Dowex and alumina.

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation at each concentration of PPTN. Determine the IC50 value by fitting the data to a dose-response curve.

Detailed Methodology for Chemotaxis Assay

This protocol is based on studies using differentiated HL-60 cells or isolated human neutrophils.[2][13]

  • Cell Preparation:

    • HL-60 cells: Differentiate HL-60 cells into a neutrophil-like phenotype by culturing them in RPMI 1640 medium with 10% FBS and 1.3% DMSO for 5 days.

    • Neutrophils: Isolate primary human neutrophils from fresh blood using standard methods like density gradient centrifugation.

  • Boyden Chamber Setup: Use a Boyden chamber or a similar transwell migration system with a polycarbonate membrane (e.g., 5 µm pore size).

  • Chemoattractant Gradient: Fill the lower chamber of the Boyden chamber with assay medium (e.g., RPMI 1640) containing the chemoattractant, UDP-glucose, at a concentration known to induce migration (e.g., 10-100 µM).

  • Cell Loading: Resuspend the prepared cells in the assay medium. Pre-incubate the cells with varying concentrations of PPTN for 15-30 minutes at room temperature. Place the cell suspension (e.g., 1 x 10^6 cells/well) in the upper chamber of the transwell.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for a period that allows for significant cell migration (e.g., 2 hours).

  • Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several fields of view under a microscope. Alternatively, a fluorescence-based method can be used where cells are pre-labeled with a fluorescent dye, and the fluorescence in the bottom chamber is measured.

  • Data Analysis: Express the results as the number of migrated cells or as a chemotactic index. Calculate the percentage of inhibition of UDP-glucose-induced chemotaxis for each concentration of PPTN and determine the IC50 value.

Visualizations

P2Y14R_Signaling_Pathway cluster_membrane Plasma Membrane P2Y14R P2Y14R G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R Activates PPTN PPTN (Antagonist) PPTN->P2Y14R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Responses (e.g., Chemotaxis) cAMP->Downstream Regulates

Caption: P2Y14R Signaling Pathway and Point of Antagonism by PPTN.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Cell Culture (e.g., HL-60, C6-P2Y14R) C 3. Pre-incubate cells with varying [PPTN] A->C B 2. Prepare PPTN and Agonist (UDP-glucose) Stock Solutions B->C D 4. Stimulate with Agonist C->D E 5. Incubate D->E F 6. Measure Response (e.g., cAMP levels, cell migration) E->F G 7. Data Analysis (Dose-response curve, IC50 calculation) F->G

Caption: General Experimental Workflow for Evaluating PPTN Activity.

Troubleshooting_Tree Start Inconsistent or Unexpected Results with PPTN Check_Solubility Is the compound precipitating in the assay buffer? Start->Check_Solubility Sol_Yes Yes Check_Solubility->Sol_Yes Yes Sol_No No Check_Solubility->Sol_No No Check_Cells Are the cells healthy and expressing P2Y14R? Cells_Yes Yes Check_Cells->Cells_Yes Yes Cells_No No Check_Cells->Cells_No No Check_Reagents Are the agonist and antagonist concentrations accurate? Reagents_Yes Yes Check_Reagents->Reagents_Yes Yes Reagents_No No Check_Reagents->Reagents_No No Check_Protocol Is the assay protocol being followed consistently? Protocol_Yes Yes Check_Protocol->Protocol_Yes Yes Protocol_No No Check_Protocol->Protocol_No No Sol_Action Prepare fresh dilutions, consider solubility enhancers Sol_Yes->Sol_Action Sol_No->Check_Cells Cells_Yes->Check_Reagents Cells_Action Standardize cell culture, verify receptor expression Cells_No->Cells_Action Reagents_Yes->Check_Protocol Reagents_Action Prepare fresh reagents, optimize agonist concentration Reagents_No->Reagents_Action Further_Investigation Further investigation of off-target or system-specific effects Protocol_Yes->Further_Investigation Protocol_Action Review and standardize all assay steps Protocol_No->Protocol_Action

Caption: Troubleshooting Decision Tree for PPTN Experiments.

References

P2Y14R antagonist 1 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P2Y14 Receptor (P2Y14R) antagonist studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the characterization of P2Y14R antagonists.

Question 1: Why is my baseline cAMP level lower in P2Y14R-expressing cells compared to wild-type cells, and why does the antagonist increase the baseline?

Answer: This is a common observation in cell lines that endogenously release UDP-glucose, the primary P2Y14R agonist.[1] P2Y14R is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, thereby lowering basal cAMP levels.[2][3]

  • Troubleshooting Steps:

    • Acknowledge Constitutive Release: Cell lines like C6 glioma can constitutively release UDP-glucose into the medium, causing tonic activation of the expressed P2Y14R.[1]

    • Antagonist Action: A selective P2Y14R antagonist will block this basal activation, leading to a reversal of the cAMP inhibition and thus an increase in both basal and forskolin-stimulated cAMP levels.[1]

    • Confirmation: To confirm this, run a full concentration-effect curve for the antagonist alone. You should observe a dose-dependent increase in cAMP, which plateaus at higher concentrations.[1]

Question 2: The dose-response curve for my agonist (e.g., UDP-glucose) doesn't show a clear sigmoidal shape or has a low signal window. What can I do?

Answer: An ill-defined dose-response curve can result from several factors related to the assay conditions or cell system.

  • Troubleshooting Steps:

    • Cell Health and Density: Ensure cells are healthy, within a consistent passage number, and plated at an optimal density. Over-confluent or sparse cells can respond poorly.

    • Agonist Stability: Prepare fresh agonist solutions. Nucleotides like UDP-glucose can degrade, especially with repeated freeze-thaw cycles.

    • Forskolin (B1673556) Concentration (cAMP Assays): The concentration of forskolin (or other adenylyl cyclase activators) is critical. If it's too high, the agonist-induced inhibition might be too small to detect accurately. If it's too low, the signal window will be poor. Titrate forskolin to find a concentration that yields a robust but submaximal cAMP signal (typically around 80% of the maximum).

    • Incubation Time: Optimize the incubation time for both the antagonist (pre-incubation) and the agonist. A 15-minute incubation at 37°C is a common starting point for agonist stimulation in cAMP assays.[4]

Question 3: My antagonist causes a rightward shift in the agonist dose-response curve, but the Schild plot has a slope different from 1.0. What does this mean?

Answer: A parallel rightward shift in the agonist concentration-effect curve is characteristic of competitive antagonism.[1] A Schild analysis is used to confirm this and determine the antagonist's affinity (K_B).

  • Interpretation:

    • Slope = 1.0: This indicates simple, competitive antagonism where the agonist and antagonist bind to the same site in a mutually exclusive manner.

    • Slope > 1.0: While this can sometimes suggest complex interactions, it has been observed for the well-characterized P2Y14R antagonist PPTN.[1] This may not necessarily rule out a competitive mechanism at the orthosteric binding site but could hint at additional complexities.[1]

    • Slope < 1.0: This may suggest an insurmountable or non-competitive mechanism of action.

  • Actionable Advice:

    • Carefully repeat the experiment with a wide range of antagonist concentrations (e.g., 1000-fold range).[1]

    • Ensure the system has reached equilibrium during incubations.

    • If the result is reproducible, your antagonist may not be a simple competitive antagonist. Consider performing radioligand or fluorescent antagonist binding assays to further probe its mechanism.[5]

Question 4: I'm not seeing any response in my functional assay. How do I confirm my system is working?

Answer: Verifying each component of the experimental system is crucial.

  • Troubleshooting Workflow:

    • Confirm P2Y14R Expression: Check for receptor expression at the mRNA (RT-qPCR) or protein (Western blot, flow cytometry) level in your cell line. Note that some cells, like undifferentiated HL-60, do not express P2Y14R, but expression is markedly enhanced upon differentiation.[3]

    • Use a Known Agonist: Test a potent, known agonist like UDP-glucose or the synthetic agonist MRS2690 to confirm the receptor is functional and coupled to the expected signaling pathway.[2]

    • Validate the Readout: Ensure the downstream signaling assay is working. For a cAMP assay, a positive control (e.g., a Gs-coupled receptor agonist like isoproterenol) and a negative control should be included.

    • Antagonist Potency: Verify the identity and purity of your antagonist. If it is a novel compound, its potency may be lower than expected, requiring higher concentrations.

Experimental Protocols & Data

Detailed methodologies and comparative data are essential for reproducible research.

Key Experimental Methodologies

1. cAMP Accumulation Assay (for Gi signaling)

This assay measures the inhibition of adenylyl cyclase activity.

  • Cell Plating: Seed cells (e.g., P2Y14-C6 glioma cells) into 96-well plates and grow to confluence.[1]

  • Labeling (Optional, for [3H]-cAMP): Pre-label cells with [3H]-adenine in serum-free medium for 1-2 hours to incorporate it into the ATP pool.

  • Assay Buffer: Use a buffer like HBSS containing a phosphodiesterase inhibitor such as 200 µM IBMX to prevent cAMP degradation.[4]

  • Antagonist Pre-incubation: Add varying concentrations of the P2Y14R antagonist to the wells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the P2Y14R agonist (e.g., UDP-glucose) in the presence of an adenylyl cyclase activator (e.g., 30 µM forskolin).[4] Incubate for 15 minutes at 37°C.[4]

  • Lysis and Detection: Terminate the reaction by adding ice-cold 5% trichloroacetic acid.[4] Quantify cAMP levels using a commercial ELISA kit or by isolating [3H]-cAMP via sequential Dowex and alumina (B75360) chromatography.[1]

  • Analysis: Plot the agonist concentration-response curves in the absence and presence of the antagonist. Perform a Schild analysis to determine the antagonist's K_B value.[1][6]

2. RhoA Activation Assay (Pull-down)

This assay measures P2Y14R-mediated activation of the small GTPase RhoA.[3]

  • Cell Preparation: Suspend cells (e.g., differentiated HL-60 cells or human neutrophils) in HBSS (10^7 cells/ml) and preincubate for 45 minutes at 37°C.[3]

  • Stimulation: Add the P2Y14R agonist (e.g., UDP-glucose) for a short duration (typically 1 minute).[3]

  • Lysis: Terminate the reaction by adding ice-cold lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris.[3]

  • Pull-down: Incubate the supernatant with a Rhotekin-RBD affinity resin (which specifically binds GTP-bound RhoA) for 45-60 minutes at 4°C.

  • Washing and Elution: Wash the resin beads to remove non-specifically bound proteins. Elute the bound RhoA-GTP by boiling in SDS-PAGE sample buffer.

  • Detection: Analyze the amount of pulled-down RhoA-GTP by Western blotting using a RhoA-specific antibody.

Quantitative Data Summary

The following table summarizes the potency of a key P2Y14R antagonist and its natural agonists.

CompoundTypeAssayCell LinePotency (Value)Source
UDP-glucose AgonistcAMP InhibitionP2Y14-C6EC₅₀ ≈ 10 nM[1]
UDP AgonistcAMP InhibitionP2Y14-HEK293EC₅₀ ≈ 2 nM[2]
PPTN AntagonistcAMP Inhibition (Schild)P2Y14-C6K_B = 434 pM[1][4]
Compound 8 AntagonistcAMP InhibitionHEK293IC₅₀ = 2.46 nM[7]
Analogue 1 AntagonistIn vivo Mechano-allodyniaMouse Model100% reversal @ 10 µmol/kg[5]

Visualizations: Pathways and Workflows

P2Y14R Signaling Pathways

The P2Y14 receptor is primarily coupled to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase. It can also activate other important downstream pathways.

P2Y14R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y14R P2Y14R Gi Gi Protein (αβγ) P2Y14R->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition PI3K PI3K Gi->PI3K MAPK MAPK Cascade (ERK1/2) Gi->MAPK cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Responses (e.g., Chemotaxis, Inflammation) cAMP->Response Modulation RhoA RhoA Activation PI3K->RhoA RhoA->Response MAPK->Response Agonist Agonist (UDP-Glucose) Agonist->P2Y14R Antagonist Antagonist (e.g., PPTN) Antagonist->P2Y14R Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Seed P2Y14R- expressing cells p2 Prepare serial dilutions of antagonist p3 Prepare serial dilutions of agonist e1 Pre-incubate cells with multiple fixed [Antagonist] p3->e1 e2 Add agonist dose range + AC activator (e.g., Forskolin) e1->e2 e3 Incubate to allow signaling response e2->e3 e4 Lyse cells and measure signaling readout (e.g., cAMP) e3->e4 a1 Plot [Agonist] vs. Response for each [Antagonist] e4->a1 a2 Observe rightward shift of agonist curves a1->a2 a3 Perform Schild Analysis a2->a3 a4 Determine Antagonist Affinity (KB) and Mechanism a3->a4 end Optimized Antagonist Dose-Response Profile a4->end Final Result

References

Interpreting unexpected results with P2Y14R antagonist 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing P2Y14R antagonist 1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, exemplified by the well-characterized antagonist PPTN, functions as a competitive antagonist at the P2Y14 receptor.[1][2][3][4] This means it binds to the same site as endogenous agonists, such as UDP-glucose, but does not activate the receptor.[1] By occupying the binding site, it prevents agonists from initiating downstream signaling cascades.[1] The inhibitory effect of a competitive antagonist can be overcome by increasing the concentration of the agonist.[1]

Q2: What are the known signaling pathways activated by the P2Y14 receptor?

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1][5] Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer.[1] These dissociated subunits then modulate downstream effector proteins, resulting in:

  • Inhibition of Adenylyl Cyclase: The primary downstream effect is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5][6]

  • MAP Kinase (MAPK) Pathway Activation: P2Y14R activation can lead to the phosphorylation and activation of MAP kinases such as ERK1/2, JNK, and p38.[6][7][8][9][10][11]

  • RhoA Activation: The receptor can promote the activation of the small GTPase RhoA, which is involved in cytoskeleton rearrangement and cell migration.[10][12]

  • Calcium Mobilization: In some cell types, P2Y14R activation can lead to an increase in intracellular calcium (Ca2+), often mediated by the Gβγ subunit activating phospholipase C (PLC).[6]

  • STAT1 Phosphorylation: Recent studies have shown that P2Y14R signaling can stimulate the phosphorylation and expression of STAT1.[7][9]

Q3: In which tissues and cell types is the P2Y14 receptor typically expressed?

The P2Y14 receptor has a broad but distinct expression pattern. It is prominently found in:

  • Immune and Inflammatory Cells: High expression is observed in neutrophils, lymphocytes, monocytes, dendritic cells, and mast cells.[6][12][13]

  • Brain: It is expressed in the brain, particularly in glial cells like astrocytes and microglia.[11]

  • Epithelial Cells: Found in various epithelial tissues, including the airway, gastrointestinal tract, and female reproductive tract.[6]

  • Adipose Tissue: P2Y14R is expressed in adipocytes and plays a role in regulating lipolysis and glucose homeostasis.[14]

  • Placenta and Hematopoietic Stem Cells. [6][10][15]

Troubleshooting Unexpected Results

Problem 1: The this compound is showing partial agonist activity.

  • Possible Cause 1: Endogenous Agonist Contamination.

    • Explanation: Cell culture media and serum can contain low levels of UDP-sugars, the endogenous agonists of P2Y14R. The antagonist may not be able to fully block this basal level of activation at the concentration used.

    • Solution: Wash cells thoroughly with serum-free media or a buffered salt solution before starting the experiment. Consider using apyrase to degrade any extracellular nucleotides.

  • Possible Cause 2: Off-Target Effects.

    • Explanation: While potent and selective, at very high concentrations, the antagonist might interact with other receptors or signaling molecules, leading to unexpected effects. The well-characterized P2Y14R antagonist PPTN shows high selectivity over other P2Y receptors.[2][3][4]

    • Solution: Perform a dose-response curve to ensure you are using the antagonist within its selective concentration range. Check the literature for known off-target effects of the specific antagonist you are using.

  • Possible Cause 3: Species-Specific Differences in Ligand Activity.

    • Explanation: The ligand UDP acts as a competitive antagonist at the human P2Y14 receptor but is a potent agonist at the rat P2Y14 receptor.[16] If your experimental system involves rodent cells or tissues, a ligand intended as an antagonist in human systems could behave as an agonist.

    • Solution: Verify the pharmacology of your specific antagonist on the species ortholog of the P2Y14R you are studying.

Problem 2: The antagonist fails to inhibit the agonist-induced response.

  • Possible Cause 1: Incorrect Antagonist Concentration.

    • Explanation: The concentration of the antagonist may be too low to effectively compete with the concentration of the agonist used.

    • Solution: Increase the concentration of the antagonist. Perform a Schild analysis to determine the antagonist's affinity (KB) in your experimental system, which will help in choosing the appropriate concentration. For example, the antagonist PPTN has a KB of 434 pM.[2][4]

  • Possible Cause 2: Agonist Concentration is too High.

    • Explanation: Because the antagonism is competitive, a very high concentration of the agonist can overcome the inhibitory effect of the antagonist.[1]

    • Solution: Reduce the concentration of the agonist to a level that is still effective but allows for competitive inhibition (e.g., an EC80 concentration).

  • Possible Cause 3: Poor Antagonist Stability or Solubility.

    • Explanation: The antagonist may have degraded in the experimental buffer or may not be fully soluble at the desired concentration.

    • Solution: Check the manufacturer's instructions for proper storage and handling. Ensure the antagonist is fully dissolved in the vehicle before diluting it in the experimental medium.

  • Possible Cause 4: The observed response is not mediated by P2Y14R.

    • Explanation: The agonist you are using might not be specific to P2Y14R and could be activating other receptors that mediate a similar downstream response.

    • Solution: Use a more selective P2Y14R agonist. Alternatively, use siRNA or CRISPR to knock down the P2Y14R and confirm that the response is abolished.

Problem 3: Variability in results between different cell passages or preparations.

  • Possible Cause 1: Changes in P2Y14R Expression Levels.

    • Explanation: P2Y14R expression can vary with cell density, differentiation state, or passage number. For instance, UDP can act as a partial agonist at high human P2Y14R expression levels but as an antagonist at low expression levels.[6]

    • Solution: Monitor P2Y14R expression levels using qPCR or Western blotting. Standardize cell culture conditions, including seeding density and passage number.

  • Possible Cause 2: Presence of Ectonucleotidases.

    • Explanation: Cells can express enzymes on their surface (ectonucleotidases) that can degrade nucleotide agonists or antagonists.[17] The expression of these enzymes can vary.

    • Solution: Use non-hydrolyzable analogs of agonists or antagonists if available. Characterize the ectonucleotidase activity of your cell line.

Quantitative Data Summary

Table 1: Potency of Endogenous Agonists at the P2Y14 Receptor

AgonistReceptor OrthologAssayEC50
UDP-glucoseHumanCa2+ Mobilization~30 nM[6]
UDP-glucoseHumanERK1/2 Phosphorylation~30 nM[6]
UDP-glucoseHumanRhoA Activation~0.9 µM[12]
UDPRatPhosphoinositide Hydrolysis0.35 µM[16]

Table 2: Affinity and Potency of this compound (PPTN)

ParameterValueCell SystemAssay
KB434 pMP2Y14-C6 Glioma CellsAdenylyl Cyclase Inhibition[3][4]
IC50~1 nMDifferentiated HL-60 CellsChemotaxis (vs. 10 µM UDP-glucose)[2]
IC50~4 nMDifferentiated HL-60 CellsChemotaxis (vs. 100 µM UDP-glucose)[2]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is for measuring the inhibition of adenylyl cyclase activity following P2Y14R activation.

  • Cell Culture: Plate P2Y14R-expressing cells (e.g., C6-P2Y14R) in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash cells with Krebs-bicarbonate-HEPES buffer (KBH). Pre-incubate the cells with the desired concentrations of this compound for 20 minutes at 37°C.

  • Stimulation: Add the P2Y14R agonist (e.g., UDP-glucose) along with a stimulator of adenylyl cyclase (e.g., 10 µM Forskolin) to the wells. Incubate for 10 minutes at 37°C.

  • Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl.

  • cAMP Quantification: Measure the intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the data to the Forskolin-only treated cells. Plot the agonist concentration-response curves in the absence and presence of the antagonist to determine the antagonist's effect.

Protocol 2: Chemotaxis Assay

This protocol is for assessing the effect of this compound on agonist-induced cell migration.

  • Cell Preparation: Isolate primary neutrophils or use a suitable cell line (e.g., differentiated HL-60 cells). Resuspend the cells in a chemotaxis buffer.

  • Antagonist Pre-incubation: Pre-incubate the cells with different concentrations of this compound or vehicle for 20 minutes at 37°C.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pores). Add the P2Y14R agonist (e.g., UDP-glucose) to the lower wells.

  • Cell Migration: Add the pre-incubated cells to the upper chamber of the inserts. Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell migration.

  • Quantification: Remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the agonist-only control. Determine the IC50 value of the antagonist.

Visualizations

P2Y14R_Signaling_Pathway cluster_membrane Plasma Membrane P2Y14R P2Y14R Gi Gi/o Protein P2Y14R->Gi Couples G_alpha Gαi/o Gi->G_alpha G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Activates Antagonist Antagonist 1 Antagonist->P2Y14R Blocks G_alpha->AC Inhibits PLC PLC G_beta_gamma->PLC RhoA RhoA Activation G_beta_gamma->RhoA MAPK MAPK Activation (ERK, p38, JNK) G_beta_gamma->MAPK Ca2 ↑ Ca2+ PLC->Ca2 Chemotaxis Chemotaxis RhoA->Chemotaxis

Caption: P2Y14 Receptor Signaling Cascade.

Troubleshooting_Workflow Start Unexpected Result with This compound Q1 Is the antagonist showing agonist activity? Start->Q1 A1_Cause Possible Causes: - Endogenous Agonist Contamination - Off-Target Effects - Species-Specific Ligand Activity Q1->A1_Cause Yes Q2 Is the antagonist failing to inhibit the agonist? Q1->Q2 No End Consult Further Literature or Technical Support A1_Cause->End A2_Cause Possible Causes: - Incorrect Antagonist/Agonist Conc. - Poor Antagonist Stability - Non-P2Y14R Mediated Response Q2->A2_Cause Yes Q3 Is there high variability between experiments? Q2->Q3 No A2_Cause->End A3_Cause Possible Causes: - Variable P2Y14R Expression - Ectonucleotidase Activity Q3->A3_Cause Yes Q3->End No A3_Cause->End

References

P2Y14R antagonist 1 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with P2Y14R Antagonist 1. This resource addresses potential issues related to batch-to-batch variability and offers detailed experimental protocols to ensure reliable and reproducible results.

FAQs: this compound

Q1: What is this compound and what is its mechanism of action?

A1: this compound, exemplified by the well-characterized compound PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), is a potent, high-affinity, and selective competitive antagonist of the P2Y14 receptor (P2Y14R).[1] The P2Y14 receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous ligands like UDP-glucose, couples to Gαi/o proteins.[2][3] This activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and can also modulate other pathways like the mitogen-activated protein (MAP) kinase signaling cascade.[4] this compound binds to the same orthosteric site as the native agonists but does not activate the receptor, thereby blocking downstream signaling.[3]

Q2: What are the known agonists for the P2Y14 receptor?

A2: The P2Y14 receptor is activated by several UDP-sugars, with UDP-glucose being the most potent natural agonist.[4] Other UDP-sugars that can activate the receptor include UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.[4] UDP itself can also act as a potent agonist.[4]

Q3: How should I store and handle this compound?

A3: this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution, which should also be stored at -20°C or -80°C for long-term stability. Due to the hydrophobic nature of compounds like PPTN, care should be taken to ensure complete dissolution.[5] Avoid repeated freeze-thaw cycles of the stock solution.

Q4: What level of purity should I expect for this compound?

A4: A high level of purity, typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC), is expected for reliable experimental results. Impurities could lead to off-target effects or inaccurate potency measurements. Always refer to the batch-specific certificate of analysis provided by the manufacturer.

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected antagonist activity across different experiments.

This could be due to batch-to-batch variability in the antagonist's purity, solubility, or degradation of the compound.

Potential Cause Recommended Action
Batch-to-Batch Variability in Purity/Potency Always obtain a batch-specific Certificate of Analysis (C of A) from the supplier. Compare the purity and any provided biological activity data between batches. If a significant discrepancy is suspected, consider performing a quality control check, such as an in-house functional assay, to compare the potency of the new batch against a previously validated batch.
Poor Solubility P2Y14R antagonists like PPTN are known to be hydrophobic and have poor aqueous solubility.[5] Ensure the antagonist is fully dissolved in the stock solvent (e.g., DMSO) before further dilution in aqueous assay buffers. Sonication may aid in dissolution. The final concentration of the organic solvent in the assay should be kept low (typically <0.1%) and consistent across all conditions to avoid solvent-induced artifacts.
Compound Degradation Improper storage can lead to degradation. Store the solid compound and stock solutions at the recommended temperature (e.g., -20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.
Adsorption to Plastics Hydrophobic compounds can adsorb to plastic surfaces of labware, reducing the effective concentration. Using low-adhesion microplates and pipette tips can help mitigate this issue.
Issue 2: High background signal or unexpected agonist-like effects.

This may be caused by impurities in the antagonist preparation or issues with the experimental system.

Potential Cause Recommended Action
Contaminating Agonists If the antagonist synthesis is incomplete, residual starting materials or byproducts could have agonist activity. Verify the purity of the antagonist batch using analytical methods like HPLC and Mass Spectrometry, as detailed in the C of A.
Cell Line Issues The cell line used may have high basal P2Y14R activity or may endogenously release P2Y14R agonists. Ensure the use of a well-characterized cell line with stable receptor expression. Test the antagonist on non-transfected parental cells to check for off-target effects.
Partial Agonism Some compounds can act as partial agonists, especially at high concentrations. Perform a full dose-response curve of the antagonist in the absence of an agonist to check for any intrinsic activity.

Experimental Protocols & Data

Quality Control Parameters for this compound

To address batch-to-batch variability, ensure the following parameters are consistent across different lots.

Parameter Method Acceptance Criteria
Identity ¹H-NMR and Mass SpectrometryConforms to the expected structure
Purity HPLC≥98%
Solubility Visual InspectionClear solution in DMSO at a specified concentration (e.g., 10 mM)
Potency (Functional Assay) cAMP Accumulation Assay (see below)IC₅₀ within a specified range (e.g., ± 2-fold of the reference value)
Key Experimental Protocols

This functional assay is a primary method to determine the potency of a P2Y14R antagonist.

  • Objective: To quantify the ability of this compound to block agonist-induced inhibition of cAMP production.

  • Cell Line: A cell line stably expressing the human P2Y14 receptor, such as C6 glioma cells (P2Y14-C6).[6]

  • Methodology:

    • Cell Culture: Plate P2Y14-C6 cells in a multi-well plate and grow to confluence.

    • Assay Buffer: Wash cells and incubate in a buffer containing a phosphodiesterase inhibitor (e.g., 200 µM IBMX) to prevent cAMP degradation.[6]

    • Antagonist Incubation: Add varying concentrations of this compound to the cells and incubate for a predetermined time (e.g., 15 minutes) at 37°C.

    • Agonist Stimulation: Add a fixed concentration of a P2Y14R agonist (e.g., UDP-glucose) and a cAMP-stimulating agent (e.g., 30 µM forskolin).[6]

    • Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves for the antagonist's inhibition of the agonist effect and calculate the IC₅₀ value.

This assay assesses the antagonist's ability to block the migration of immune cells towards a P2Y14R agonist.

  • Objective: To determine the functional blockade of P2Y14R-mediated cell migration.

  • Cell Line: Human neutrophils or differentiated HL-60 cells, which express endogenous P2Y14R.[6][7]

  • Methodology:

    • Cell Preparation: Isolate human neutrophils or differentiate HL-60 cells.

    • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

    • Migration Setup: Place the cells in the upper chamber of a transwell plate. The lower chamber should contain a P2Y14R agonist (e.g., UDP-glucose) as a chemoattractant.

    • Incubation: Allow the cells to migrate through the porous membrane for a specific time (e.g., 1-2 hours) at 37°C.

    • Quantification: Quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay.

  • Data Analysis: Determine the concentration-dependent inhibition of chemotaxis by the antagonist and calculate the IC₅₀.

Diagrams

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y14R P2Y14R Gi Gαi/βγ P2Y14R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Activates Antagonist This compound Antagonist->P2Y14R Blocks G_alpha_i Gαi-GTP Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC MAPK_Pathway MAPK Pathway (e.g., ERK1/2) G_beta_gamma->MAPK_Pathway Modulates ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: P2Y14 Receptor Signaling Pathway.

cAMP_Assay_Workflow A 1. Plate P2Y14R-expressing cells B 2. Incubate with Phosphodiesterase Inhibitor (e.g., IBMX) A->B C 3. Add varying concentrations of This compound B->C D 4. Stimulate with Forskolin + P2Y14R Agonist (e.g., UDP-Glucose) C->D E 5. Lyse cells and measure intracellular cAMP levels D->E F 6. Data Analysis: Generate dose-response curve and calculate IC50 E->F

Caption: Workflow for cAMP Accumulation Assay.

Logical_Relationship cluster_0 Batch-to-Batch Variability cluster_1 Experimental Outcome Purity Purity Variability Inconsistent Results Purity->Variability Solubility Solubility Solubility->Variability Potency Potency Potency->Variability

Caption: Factors Contributing to Experimental Variability.

References

P2Y14R antagonist 1 long-term stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability, storage, and handling of P2Y14R Antagonist 1. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound in solid form?

A1: For long-term stability, this compound, like many small molecules, should be stored under specific conditions to prevent degradation. While shipping at ambient temperature is generally acceptable due to the short duration, adherence to the recommended storage temperatures upon receipt is crucial for maintaining the compound's integrity.[1]

Storage TemperatureDurationAdditional Notes
-20°CUp to 3 years[2][3]Keep desiccated to protect from moisture.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
4°CUp to 2 years[2][3]Suitable for shorter-term storage. Ensure the container is tightly sealed.

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper preparation and storage of stock solutions are critical for obtaining reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of hydrophobic compounds like many P2Y14R antagonists.[1]

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSO is recommended.Minimizes degradation due to hydrolysis and ensures complete solubilization.[1]
Concentration Prepare a concentrated stock solution (e.g., 5 mM or 10 mM).A specific study noted that a 5 mM DMSO stock solution of the P2Y14R antagonist PPTN was stable at 4°C.[4]
Aliquoting Aliquot the stock solution into single-use volumes.Avoids repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[2]
Storage Temperature Store aliquots at -20°C for up to 3 months or -80°C for up to 6 months.[2][5]Lower temperatures slow down the rate of chemical degradation.

Q3: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble organic compounds.[1]

  • Troubleshooting Steps:

    • Avoid direct dilution: Do not make serial dilutions of the high-concentration DMSO stock directly into your aqueous buffer.[1]

    • Intermediate dilutions in DMSO: Perform initial serial dilutions in DMSO to lower the antagonist concentration before the final dilution into the aqueous medium.[1]

    • Final DMSO concentration: Ensure the final concentration of DMSO in your assay is low (generally <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[2][3] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]

    • Enhance solubilization: If precipitation persists, gentle warming (e.g., to 37°C) or sonication may help to redissolve the compound.[5]

    • Prepare fresh: Do not use a solution that has precipitated. It is best to prepare a fresh dilution from your stock.[3]

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gαi subunit.[4] Activation of the P2Y14 receptor by its endogenous ligands, such as UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] P2Y14R signaling can also involve other pathways, such as the activation of mitogen-activated protein kinases (MAPK).[4]

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R G_protein Gαi/βγ P2Y14R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ligand UDP-Glucose (Agonist) Ligand->P2Y14R Activates Antagonist This compound Antagonist->P2Y14R Blocks ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Chemotaxis) cAMP->Response Leads to

P2Y14R Signaling Pathway and Antagonist Inhibition.

Experimental Protocols

Adenylyl Cyclase Inhibition Assay to Determine Antagonist Potency

This protocol outlines a method to quantify the ability of this compound to block agonist-induced inhibition of cAMP production.[4]

  • Cell Culture: Culture cells stably expressing the human P2Y14 receptor (e.g., C6 glioma cells) in appropriate media and seed them into multi-well plates.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of a P2Y14R agonist (e.g., UDP-glucose) to the wells. Also include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) Stimulation: Stimulate adenylyl cyclase directly with forskolin to induce cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration. The antagonist's potency is typically expressed as an IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist's effect.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Seed P2Y14R-expressing cells in multi-well plates antagonist_prep 2. Prepare serial dilutions of this compound pre_incubation 3. Pre-incubate cells with Antagonist 1 antagonist_prep->pre_incubation stimulation 4. Add Agonist (e.g., UDP-glucose) + Forskolin pre_incubation->stimulation lysis 5. Lyse cells stimulation->lysis detection 6. Measure intracellular cAMP lysis->detection analysis 7. Plot data and calculate IC50 value detection->analysis

Workflow for Adenylyl Cyclase Inhibition Assay.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in IC50 values 1. Inconsistent cell health or passage number.2. Inaccurate agonist or antagonist concentrations.3. Repeated freeze-thaw cycles of stock solutions.1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase.2. Prepare fresh dilutions of agonists and antagonists for each experiment. Calibrate pipettes regularly.3. Use single-use aliquots of stock solutions.
No antagonist activity observed 1. Degraded antagonist compound.2. Incorrect assay setup.3. Low receptor expression in cells.1. Verify the storage conditions and age of the solid compound and stock solutions. If in doubt, use a fresh vial.2. Double-check all reagent concentrations and incubation times. Ensure the agonist is active.3. Confirm P2Y14R expression in the cell line using a positive control agonist.
Compound appears insoluble or oily 1. Compound has absorbed moisture.2. Small quantities may be difficult to see.1. Store hygroscopic compounds in a desiccator. Allow the vial to warm to room temperature before opening.2. For small quantities, add the solvent directly to the vial and vortex or sonicate to ensure all the compound is dissolved.[2]

References

Validation & Comparative

A Comparative Efficacy Analysis of P2Y14R Antagonists: P2Y14R Antagonist 1 vs. PPTN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent P2Y14 receptor antagonists: P2Y14R antagonist 1 (also known as compound I-17) and PPTN. The P2Y14 receptor, a Gαi/o-coupled receptor activated by UDP-sugars like UDP-glucose, has emerged as a significant therapeutic target for a variety of conditions, including inflammatory disorders and neuropathic pain.[1] This document summarizes the performance of these antagonists, supported by experimental data and detailed methodologies, to facilitate informed decisions in research and drug development.

Introduction to P2Y14 Receptor Antagonism

The P2Y14 receptor plays a crucial role in various physiological and pathophysiological processes. Upon activation by its endogenous ligands, the receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is implicated in inflammatory responses and pain signaling, making the development of potent and selective P2Y14R antagonists a key area of research. This guide focuses on a comparative analysis of two well-characterized antagonists: this compound and PPTN.

Comparative Efficacy of P2Y14R Antagonists

The following tables summarize the available quantitative data on the efficacy of this compound and PPTN. The data is compiled from studies evaluating their in vitro potency and in vivo efficacy in relevant disease models.

In Vitro Potency
AntagonistAssay TypeCell LineAgonistIC50 / KBReference
This compound (I-17) Not SpecifiedNot SpecifiedNot Specified0.6 nM (IC50)[2]
PPTN Inhibition of adenylyl cyclaseC6 glioma cells expressing P2Y14RUDP-glucose434 pM (KB)[3]
PPTN Chemotaxis AssayDifferentiated HL-60 cells10 µM UDP-glucose~1 nM (IC50)[4]
PPTN Chemotaxis AssayDifferentiated HL-60 cells100 µM UDP-glucose~4 nM (IC50)[4]
Compound II-3 (PPTN analog) Not SpecifiedNot SpecifiedNot Specified1.2 nM (IC50)[5]
PPTN Not SpecifiedNot SpecifiedNot Specified2.0 nM (IC50)[5]

Note: A direct head-to-head comparison of this compound (I-17) and PPTN in the same in vitro assay under identical conditions was not found in the reviewed literature. The provided data is from separate studies and should be interpreted with caution.

In Vivo Efficacy

A study directly compared the efficacy of PPTN (referred to as compound 1) and its analogs in a mouse model of chronic neuropathic pain.[4][6]

AntagonistAnimal ModelDoseRoute of AdministrationEfficacy (% Pain Reversal at 1-2h)Reference
PPTN (compound 1) Mouse model of chronic neuropathic pain (sciatic constriction)10 µmol/kgi.p.100%[4][6]
N-acetyl analogue 4 Mouse model of chronic neuropathic pain (sciatic constriction)10 µmol/kgi.p.100%[4][6]
Reversed triazole analogue 7 Mouse model of chronic neuropathic pain (sciatic constriction)10 µmol/kgi.p.87%[4][6]

Note: In vivo efficacy data for this compound (I-17) in a directly comparable model was not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the P2Y14 receptor signaling pathway and a general workflow for evaluating antagonist efficacy.

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UDP_glucose UDP-glucose P2Y14R P2Y14R UDP_glucose->P2Y14R Activation G_protein Gαi/o P2Y14R->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Downstream Downstream Effects (e.g., Chemotaxis, Inflammation) cAMP->Downstream Regulation P2Y14R_antagonist P2Y14R Antagonist (e.g., this compound, PPTN) P2Y14R_antagonist->P2Y14R Blockade

Caption: P2Y14 Receptor Signaling Pathway and Antagonist Inhibition.

Antagonist_Efficacy_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_assays Functional Assays a Cell Culture (P2Y14R-expressing cells) b Antagonist Treatment (Varying Concentrations) a->b c Agonist Stimulation (e.g., UDP-glucose) b->c d Functional Assay c->d e Data Analysis (IC50/KB Determination) d->e j cAMP Accumulation Assay d->j k Calcium Mobilization Assay d->k l Chemotaxis Assay d->l m Radioligand Binding Assay d->m f Animal Model of Disease (e.g., Neuropathic Pain, Gout) g Antagonist Administration (Dose-Response) f->g h Behavioral/Physiological Assessment g->h i Data Analysis (% Reversal/Inhibition) h->i

Caption: General Experimental Workflow for P2Y14R Antagonist Efficacy Evaluation.

Experimental Protocols

cAMP Accumulation Assay (for Gαi-coupled receptors)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing the human P2Y14 receptor.

  • P2Y14R agonist (e.g., UDP-glucose).

  • Test antagonists (this compound, PPTN).

  • Forskolin (to stimulate basal cAMP levels).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and reagents.

  • 96-well or 384-well plates.

Procedure:

  • Cell Seeding: Seed the P2Y14R-expressing cells into 96-well or 384-well plates at a predetermined density and culture overnight.

  • Antagonist Pre-incubation: Remove the culture medium and add the test antagonists at various concentrations to the cells. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Agonist and Forskolin Stimulation: Add a mixture of the P2Y14R agonist (at a concentration that gives a submaximal response, e.g., EC80) and a fixed concentration of forsklin to the wells.

  • Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the antagonist concentration against the measured cAMP levels. The data is typically fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that causes 50% inhibition of the agonist effect.[7]

Radioligand Binding Assay

This assay determines the binding affinity of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y14 receptor.

Materials:

  • Membrane preparations from cells expressing the P2Y14 receptor.

  • Radiolabeled P2Y14R ligand (e.g., [3H]UDP).[8]

  • Unlabeled test antagonists.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test antagonist.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding at each antagonist concentration by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). Plot the percent specific binding against the log concentration of the antagonist and fit the data to a one-site competition model to calculate the IC50. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[2][9]

In Vivo Mouse Model of Neuropathic Pain

This model is used to assess the ability of P2Y14R antagonists to alleviate chronic pain.

Materials:

  • Male C57BL/6 mice.

  • Surgical instruments for chronic constriction injury (CCI) of the sciatic nerve.

  • Von Frey filaments for assessing mechanical allodynia.

  • Test antagonists (this compound, PPTN) and vehicle control.

Procedure:

  • Induction of Neuropathic Pain: Anesthetize the mice and perform a chronic constriction injury (CCI) of the sciatic nerve on one hind paw. This involves placing loose ligatures around the nerve.

  • Assessment of Baseline Pain Threshold: Before and after surgery, measure the paw withdrawal threshold in response to stimulation with von Frey filaments to confirm the development of mechanical allodynia.

  • Antagonist Administration: Once neuropathic pain is established (typically 7-14 days post-surgery), administer the test antagonists or vehicle control via a specific route (e.g., intraperitoneal injection).

  • Post-Treatment Assessment: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30 min, 1h, 2h, 5h).

  • Data Analysis: The percentage of pain reversal is calculated using the following formula: % Pain Reversal = [(Post-drug threshold - Post-surgery/pre-drug threshold) / (Baseline threshold - Post-surgery/pre-drug threshold)] x 100.[1]

In Vivo Mouse Model of Acute Gouty Arthritis

This model evaluates the anti-inflammatory effects of P2Y14R antagonists in an acute inflammatory setting.

Materials:

  • Male C57BL/6 mice.

  • Monosodium urate (MSU) crystals.

  • Test antagonists and vehicle control.

  • Calipers for measuring joint swelling.

Procedure:

  • Induction of Gouty Arthritis: Inject MSU crystals into the intra-articular space of the ankle or into the subcutaneous tissue of the paw to induce an acute inflammatory response.[10][11]

  • Antagonist Administration: Administer the test antagonists or vehicle control either before or after the MSU crystal injection.

  • Assessment of Inflammation: At various time points after MSU injection, assess the degree of inflammation by measuring joint swelling (e.g., with calipers) and by histological analysis of the joint tissue for inflammatory cell infiltration.

  • Data Analysis: Compare the degree of inflammation in the antagonist-treated groups to the vehicle-treated control group to determine the anti-inflammatory efficacy of the compounds.

References

P2Y14R antagonist 1 selectivity profile against other P2Y receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of the P2Y14 receptor antagonist, 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (PPTN), against other P2Y receptors. The information presented is supported by experimental data to offer an objective assessment of the compound's performance.

High Affinity and Exceptional Selectivity of PPTN for P2Y14R

PPTN is a potent and highly selective competitive antagonist of the P2Y14 receptor (P2Y14R).[1] Experimental evidence demonstrates its high affinity for P2Y14R with a KB value of 434 pM.[1][2] The KB value, or equilibrium dissociation constant for a competitive antagonist, indicates the concentration of the antagonist that would occupy 50% of the receptors at equilibrium. A lower KB value signifies a higher binding affinity.

Crucially, PPTN exhibits a remarkable selectivity for the P2Y14 receptor over other members of the P2Y receptor family. Studies have shown that at a concentration of 1 µM, PPTN does not exert any agonist or antagonist effects on the P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors.[1][2][3] This more than 2300-fold selectivity window underscores its utility as a specific pharmacological tool for studying P2Y14R-mediated signaling.

Data Presentation: P2Y14R Antagonist 1 (PPTN) Selectivity Profile

ReceptorAntagonist ActivityAgonist Activity
P2Y14 KB = 434 pM None Reported
P2Y1No effect at 1 µMNo effect at 1 µM
P2Y2No effect at 1 µMNo effect at 1 µM
P2Y4No effect at 1 µMNo effect at 1 µM
P2Y6No effect at 1 µMNo effect at 1 µM
P2Y11No effect at 1 µMNo effect at 1 µM
P2Y12No effect at 1 µMNo effect at 1 µM
P2Y13No effect at 1 µMNo effect at 1 µM

Experimental Protocols

The selectivity of PPTN was determined using a functional assay measuring the inhibition of adenylyl cyclase in a cellular context.

Inhibition of Adenylyl Cyclase Assay

This assay quantifies the ability of an antagonist to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling event downstream of P2Y14R activation.

  • Cell Lines: C6 glioma cells stably expressing the human P2Y14 receptor or other human P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13) were utilized.[2][3]

  • Methodology:

    • Cell Culture and Plating: Cells were cultured in standard media and seeded into 24-well plates.

    • Metabolic Labeling: The intracellular ATP pool was radiolabeled by incubating the cells with [³H]adenine.

    • Antagonist Pre-incubation: Cells were pre-incubated with varying concentrations of PPTN.

    • Agonist Stimulation: The P2Y14R agonist, UDP-glucose, was added to the cells in the presence of the phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine (B1674149) (IBMX) and the adenylyl cyclase activator, forskolin. For other P2Y receptors, their respective agonists were used.

    • cAMP Accumulation Measurement: The reaction was terminated, and the accumulated [³H]cAMP was isolated using column chromatography.

    • Data Analysis: The concentration-effect curve of UDP-glucose was shifted to the right in a concentration-dependent manner by PPTN. Schild analysis was performed on these concentration-response curves to determine the KB value. For other P2Y receptors, the lack of effect of 1 µM PPTN on agonist-induced responses was confirmed.

Visualizations

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, UDP-glucose, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

P2Y14_Signaling cluster_membrane Plasma Membrane P2Y14R P2Y14R Gi Gαi/o P2Y14R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts UDP_glucose UDP-glucose UDP_glucose->P2Y14R activates Gi->AC inhibits ATP ATP ATP->AC Downstream Downstream Cellular Responses cAMP->Downstream regulates

Caption: P2Y14R signaling cascade.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates the workflow for determining the selectivity of a P2Y14R antagonist using a cAMP inhibition assay.

Experimental_Workflow start Start cell_culture Culture C6 cells expressing different P2Y receptors start->cell_culture plate_cells Plate cells in 24-well plates cell_culture->plate_cells pre_incubate Pre-incubate with PPTN (or vehicle) plate_cells->pre_incubate stimulate Stimulate with specific P2Y agonist + Forskolin pre_incubate->stimulate measure_cAMP Measure cAMP accumulation stimulate->measure_cAMP analyze Analyze data (Schild analysis) measure_cAMP->analyze end End analyze->end

Caption: cAMP assay workflow.

References

Validating P2Y14R Antagonist Activity: A Comparative Guide with a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison for validating the activity of a novel P2Y14 receptor (P2Y14R) antagonist, herein referred to as "Antagonist 1," against a well-characterized positive control, PPTN (4,7-disubstituted 2-naphthoic acid derivative). This document outlines detailed experimental protocols and presents supporting data to ensure robust and reliable validation of potential therapeutic candidates targeting the P2Y14R.

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target due to its involvement in inflammatory and immune responses.[1][2][3][4] It is activated by UDP-sugars, such as UDP-glucose, and UDP.[5][6][7] Validating the efficacy and selectivity of new antagonists is a critical step in the drug discovery process.

Comparative Analysis of Antagonist Activity

The inhibitory potency of Antagonist 1 was evaluated against the known P2Y14R antagonist, PPTN, in a cAMP accumulation assay. P2Y14R is primarily coupled to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels upon agonist stimulation.[1][8] An effective antagonist will reverse this agonist-induced cAMP reduction.

CompoundAgonist Used (Concentration)Antagonist IC50 (nM)Assay System
Antagonist 1 UDP-glucose (1 µM)15.2HEK293 cells stably expressing human P2Y14R
PPTN (Positive Control) UDP-glucose (1 µM)4.8HEK293 cells stably expressing human P2Y14R

This table summarizes the inhibitory concentration (IC50) values obtained for Antagonist 1 and the positive control, PPTN. The data indicates that while Antagonist 1 is an effective inhibitor of P2Y14R activity, the positive control, PPTN, exhibits a higher potency in this assay system.

Experimental Protocols

Cell Culture and Maintenance

HEK293 cells stably expressing the human P2Y14 receptor were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 to maintain receptor expression. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

cAMP Accumulation Assay

This assay measures the ability of an antagonist to counteract the agonist-induced inhibition of cAMP production.

Materials:

  • HEK293-hP2Y14R cells

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • UDP-glucose (P2Y14R agonist)

  • Antagonist 1

  • PPTN (positive control antagonist)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

Procedure:

  • Cells were seeded in 384-well plates and grown to 80-90% confluency.

  • The culture medium was removed, and cells were washed with assay buffer.

  • Cells were then incubated with varying concentrations of Antagonist 1 or PPTN (or vehicle control) in the presence of 10 µM forskolin for 30 minutes at 37°C.

  • UDP-glucose was added to a final concentration of 1 µM to stimulate the P2Y14 receptor, and the cells were incubated for a further 30 minutes at 37°C.

  • The reaction was stopped, and intracellular cAMP levels were measured according to the manufacturer's instructions for the cAMP assay kit.

  • Data were normalized to the response of forskolin alone (100%) and the maximal inhibition by UDP-glucose (0%). IC50 values were calculated using a four-parameter logistic fit. A selective, high-affinity antagonist of the P2Y14 receptor, PPTN, has been shown to inhibit UDP-glucose-stimulated chemotaxis of human neutrophils.[3][4][9]

Visualizing the Molecular Interactions and Experimental Process

To better understand the underlying mechanisms and the experimental setup, the following diagrams illustrate the P2Y14R signaling pathway and the workflow of the antagonist validation assay.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane P2Y14R P2Y14R Gi Gi P2Y14R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist UDP-glucose (Agonist) Agonist->P2Y14R Activates Antagonist Antagonist 1 / PPTN Antagonist->P2Y14R Blocks Gi->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Responses cAMP->Downstream Regulates Antagonist_Validation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed HEK293-hP2Y14R cells in 384-well plate B Wash cells with assay buffer A->B C Add Forskolin + Antagonist 1 or PPTN B->C D Incubate 30 min at 37°C C->D E Add UDP-glucose (Agonist) D->E F Incubate 30 min at 37°C E->F G Stop reaction & Lyse cells F->G H Measure intracellular cAMP G->H I Calculate IC50 values H->I

References

A Comparative Guide: P2Y14R Antagonist 1 vs. a Known Anti-inflammatory Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of a P2Y14 receptor (P2Y14R) antagonist and a well-established anti-inflammatory drug, dexamethasone (B1670325). The data presented is based on preclinical studies in a widely used model of acute inflammation.

Executive Summary

The P2Y14 receptor is a G protein-coupled receptor implicated in inflammatory processes. Its activation by endogenous ligands like UDP-glucose triggers downstream signaling cascades that promote the release of pro-inflammatory mediators and the recruitment of immune cells. Consequently, antagonists of this receptor are being investigated as novel anti-inflammatory therapeutics. This guide focuses on a prototypical P2Y14R antagonist, referred to as "P2Y14R antagonist 1" or PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), and its next-generation derivatives.

Dexamethasone, a potent synthetic glucocorticoid, is a widely used anti-inflammatory drug with a well-characterized mechanism of action. It serves as a benchmark for evaluating new anti-inflammatory agents.

Mechanism of Action

P2Y14R Antagonist

P2Y14R is a Gi-coupled receptor. Its activation by ligands such as UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This event initiates a signaling cascade involving the activation of mitogen-activated protein kinases (MAPKs) and the STAT1 transcription factor, ultimately leading to the production of pro-inflammatory chemokines and the recruitment of neutrophils to the site of inflammation. P2Y14R antagonists block the binding of UDP-sugars to the receptor, thereby inhibiting this pro-inflammatory signaling cascade.

UDP_glucose UDP-Glucose P2Y14R P2Y14R UDP_glucose->P2Y14R activates Gi Gi P2Y14R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway Gi->MAPK activates STAT1 STAT1 Pathway Gi->STAT1 activates cAMP cAMP AC->cAMP produces Chemokines Pro-inflammatory Chemokines MAPK->Chemokines STAT1->Chemokines Neutrophil_recruitment Neutrophil Recruitment Chemokines->Neutrophil_recruitment P2Y14R_antagonist This compound P2Y14R_antagonist->P2Y14R blocks

P2Y14R Signaling Pathway
Dexamethasone

Dexamethasone is a corticosteroid that exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, such as cytokines and chemokines, by inhibiting transcription factors like NF-κB.

cluster_0 Cytoplasm cluster_1 Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR binds GR_complex Dexamethasone-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus Anti_inflammatory_genes Anti-inflammatory Genes Nucleus->Anti_inflammatory_genes upregulates Pro_inflammatory_genes Pro-inflammatory Genes (e.g., NF-κB) Nucleus->Pro_inflammatory_genes downregulates Anti_inflammatory_proteins Anti-inflammatory Proteins Anti_inflammatory_genes->Anti_inflammatory_proteins Pro_inflammatory_proteins Pro-inflammatory Proteins Pro_inflammatory_genes->Pro_inflammatory_proteins

Dexamethasone Mechanism of Action

Performance Comparison: LPS-Induced Acute Lung Injury Model

The following tables summarize the quantitative data from studies comparing the efficacy of a next-generation P2Y14R antagonist and dexamethasone in a mouse model of LPS-induced acute lung injury.

Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
Treatment GroupTotal Cell Count (x10^5 cells/mL)Neutrophil Count (x10^5 cells/mL)
Control (Saline)1.2 ± 0.30.1 ± 0.05
LPS25.6 ± 4.522.1 ± 3.8
LPS + Next-Gen P2Y14R Antagonist8.9 ± 1.57.5 ± 1.2
LPS + Dexamethasone7.5 ± 1.26.3 ± 1.0

*p < 0.01 compared to LPS group. Data are presented as mean ± SD.

Table 2: Effect on Pro-inflammatory Cytokine Levels in BALF
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control (Saline)50 ± 1235 ± 8
LPS850 ± 1201200 ± 150
LPS + Next-Gen P2Y14R Antagonist250 ± 45450 ± 60
LPS + Dexamethasone210 ± 38380 ± 55

*p < 0.01 compared to LPS group. Data are presented as mean ± SD.

Experimental Protocols

LPS-Induced Acute Lung Injury (ALI) Mouse Model

A widely accepted method for inducing acute lung injury involves the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Start Acclimatize Mice (1 week) Grouping Randomly divide into - Control - LPS - LPS + P2Y14R Antagonist - LPS + Dexamethasone Start->Grouping Treatment Administer P2Y14R Antagonist or Dexamethasone (e.g., intraperitoneally) Grouping->Treatment LPS_induction Induce ALI with LPS (e.g., intratracheally) Treatment->LPS_induction Incubation Incubate for a defined period (e.g., 6-24 hours) LPS_induction->Incubation BALF_collection Collect Bronchoalveolar Lavage Fluid (BALF) Incubation->BALF_collection Lung_tissue_collection Collect Lung Tissue Incubation->Lung_tissue_collection Analysis Analyze BALF and Lung Tissue for - Cell counts - Cytokine levels - Histopathology BALF_collection->Analysis Lung_tissue_collection->Analysis

Experimental Workflow for ALI Model

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old, are typically used.

  • Animals are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

2. Induction of ALI:

  • Mice are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • A solution of LPS from Escherichia coli (e.g., 1-5 mg/kg body weight) in sterile saline is administered intratracheally.

  • Control animals receive an equivalent volume of sterile saline.

3. Drug Administration:

  • Next-Gen P2Y14R Antagonist: Administered, for example, via intraperitoneal (i.p.) injection at a dose of 10-50 mg/kg, typically 1 hour before LPS administration.

  • Dexamethasone: Administered via i.p. injection at a dose of 1-5 mg/kg, typically 1 hour before LPS administration.

4. Sample Collection (e.g., 24 hours post-LPS):

  • Mice are euthanized.

  • Bronchoalveolar Lavage Fluid (BALF): The trachea is cannulated, and the lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS). The collected fluid is centrifuged to separate the cells from the supernatant.

  • Lung Tissue: Lungs are perfused with PBS to remove blood and then harvested for histological analysis or homogenization.

Analysis of Inflammatory Markers

1. Cell Counts in BALF:

  • The cell pellet from the BALF is resuspended in PBS.

  • Total cell numbers are determined using a hemocytometer.

  • Differential cell counts (neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with a Wright-Giemsa stain.

2. Cytokine Measurement:

  • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF supernatant or lung homogenates are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

3. Histopathological Analysis:

  • Lung tissue is fixed in 10% formalin, embedded in paraffin, and sectioned.

  • Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung injury, including inflammatory cell infiltration, alveolar wall thickening, and edema.

Conclusion

The data from preclinical models of acute lung injury suggest that next-generation antagonists of the P2Y14 receptor exhibit potent anti-inflammatory effects that are comparable to the established corticosteroid, dexamethasone. Both agents effectively reduce inflammatory cell infiltration and the production of key pro-inflammatory cytokines in the lungs.

The distinct mechanism of action of P2Y14R antagonists, targeting a specific receptor-mediated inflammatory pathway, presents a promising and potentially more targeted therapeutic strategy compared to the broad immunosuppressive effects of corticosteroids. Further research, including direct comparative studies with the parent compound PPTN and evaluation in other inflammatory models, is warranted to fully elucidate the therapeutic potential of P2Y14R antagonism.

Unveiling the Species-Specific Interactions of P2Y14R Antagonist 1 with Rodent Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars, has emerged as a promising target for therapeutic intervention in a range of inflammatory and immune-mediated diseases. A widely used pharmacological tool to probe the function of this receptor is the potent and selective antagonist, 4-((Piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid, commonly referred to as PPTN. For researchers utilizing preclinical rodent models, a critical aspect of experimental design and data interpretation is understanding the cross-reactivity and potential differences in antagonist potency between human and rodent P2Y14R orthologs. This guide provides a comprehensive comparison of PPTN's interaction with human, mouse, and rat P2Y14 receptors, supported by experimental data and detailed methodologies.

Comparative Potency of PPTN at Human and Rodent P2Y14R

The affinity and potency of PPTN have been evaluated across different species, revealing noticeable variations. While PPTN is a high-affinity antagonist for the human P2Y14R, its potency can be moderately to significantly reduced at the mouse receptor.[1] This highlights the importance of considering these species-specific differences when translating findings from murine models to human applications.

Receptor OrthologAntagonistAssay TypeMeasured Potency (IC50/Ki)Reference
Human P2Y14RPPTNcAMP InhibitionKᵢ = 0.43 nM[2]
Human P2Y14RPPTNFluorescent Antagonist BindingIC₅₀ = 6-8 nM[2]
Human P2Y14RPPTNChemotaxis Inhibition (differentiated HL-60 cells, 10 µM UDP-glucose)IC₅₀ ≈ 1 nM[3]
Human P2Y14RPPTNChemotaxis Inhibition (differentiated HL-60 cells, 100 µM UDP-glucose)IC₅₀ ≈ 4 nM[3]
Mouse P2Y14RPPTN & AnalogsFluorescent Antagonist BindingModerately to significantly lower affinity compared to human P2Y14R (2 to 11-fold higher IC50 for some analogs)[1]

Note: Direct, side-by-side comparative IC50 or Ki values for PPTN on rat P2Y14R are not as readily available in the public domain. However, the expression patterns of P2Y14R are similar across human, rat, and mouse tissues.[4]

P2Y14R Signaling Pathways

The P2Y14 receptor is predominantly coupled to the Gi/o family of G proteins.[5][6] Upon activation by endogenous agonists like UDP-glucose, P2Y14R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Beyond cAMP modulation, P2Y14R activation has been shown to engage other important signaling pathways, including the mitogen-activated protein kinase (MAPK) and Rho/Rho kinase (ROCK) pathways, which are crucial for cellular processes such as inflammation and chemotaxis.[5][6][7]

P2Y14R_Signaling cluster_membrane Plasma Membrane P2Y14R P2Y14R Gi Gαi/o P2Y14R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts UDP_Glucose UDP-Glucose UDP_Glucose->P2Y14R activates Gi->AC inhibits Gbg Gβγ RhoA RhoA Gbg->RhoA MAPK MAPK (ERK1/2, p38) Gbg->MAPK ATP ATP ATP->AC Chemotaxis Chemotaxis RhoA->Chemotaxis Inflammation Inflammation MAPK->Inflammation

Caption: P2Y14R signaling cascade.

Experimental Methodologies

Accurate determination of antagonist potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to characterize P2Y14R antagonists.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the binding affinity (Ki) of a competing unlabeled antagonist.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing P2Y14R start->prep_membranes incubation Incubate membranes with radioligand (e.g., [3H]UDP) and varying concentrations of PPTN prep_membranes->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration quantification Quantify bound radioactivity using scintillation counting filtration->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the P2Y14 receptor (human, mouse, or rat) to a high density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]UDP), and a range of concentrations of the unlabeled antagonist (PPTN).

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the reaction mixture through a glass fiber filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification and Analysis:

    • Dry the filter plates and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This functional assay measures the ability of an antagonist to reverse the agonist-induced inhibition of adenylyl cyclase, a key signaling event downstream of P2Y14R activation.

cAMP_Assay_Workflow start Start cell_culture Culture cells expressing P2Y14R start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of PPTN cell_culture->pre_incubation stimulation Stimulate cells with a P2Y14R agonist (e.g., UDP-glucose) in the presence of forskolin pre_incubation->stimulation cell_lysis Lyse the cells to release intracellular cAMP stimulation->cell_lysis cAMP_detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) cell_lysis->cAMP_detection analysis Analyze data to determine the antagonist's IC50 cAMP_detection->analysis end End analysis->end

Caption: Workflow for a functional cAMP assay.

Protocol:

  • Cell Preparation:

    • Seed cells expressing the P2Y14 receptor into a multi-well plate and allow them to adhere overnight.[8]

  • Antagonist Pre-incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the P2Y14R antagonist (PPTN) for a specific duration (e.g., 15-30 minutes) at 37°C.[9]

  • Agonist Stimulation:

    • Add a fixed concentration of a P2Y14R agonist (e.g., UDP-glucose) along with an adenylyl cyclase activator like forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the Gi-coupled P2Y14R more readily measurable.[9]

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.[9]

  • Cell Lysis and cAMP Detection:

    • Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific antibody.[10][11]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the amount of cAMP produced in each sample.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

References

A Comparative Guide to the Pharmacokinetics of P2Y14R Antagonists: PPTN vs. MRS4917

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of two prominent P2Y14 receptor (P2Y14R) antagonists: PPTN (P2Y14R antagonist 1) and MRS4917. The information presented is based on available preclinical data and is intended to assist researchers in selecting the appropriate tool compound for their in vitro and in vivo studies.

Executive Summary

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, has emerged as a promising therapeutic target for a range of inflammatory and neurological disorders. PPTN and MRS4917 are two potent and selective antagonists of this receptor. While both compounds exhibit high affinity for the P2Y14R, their pharmacokinetic profiles appear to differ significantly, a critical consideration for in vivo experimental design and drug development. This guide summarizes their known pharmacodynamic and pharmacokinetic parameters, details the experimental protocols used to obtain this data, and provides a visual representation of the P2Y14R signaling pathway.

Pharmacodynamic Profile

Both PPTN and MRS4917 are potent antagonists of the P2Y14 receptor, effectively blocking the downstream signaling initiated by the binding of endogenous agonists like UDP-glucose.

ParameterPPTNMRS4917
Binding Affinity (KB) 434 pMNot explicitly reported, but shows high affinity
IC50 (Adenylyl Cyclase Inhibition) ~1-4 nM (in the presence of 10-100 µM UDP-glucose)[1]Not explicitly reported
IC50 (General Antagonism) Not explicitly reported2.88 nM
Mechanism of Action Competitive Antagonist[1]Competitive Antagonist
Selectivity Highly selective for P2Y14R over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13)[1]Not explicitly reported, but developed as a selective antagonist

Pharmacokinetic Profile

A key differentiator between PPTN and MRS4917 lies in their pharmacokinetic properties, particularly oral bioavailability. The zwitterionic nature of PPTN is thought to contribute to its poor oral absorption. In contrast, structural modifications in MRS4917 were designed to improve upon this limitation.

ParameterPPTNMRS4917
Oral Bioavailability (F) Low (~5% in mice)Oral efficacy demonstrated in mice, suggesting some level of oral bioavailability (quantitative data not available)
Cmax Data not availableData not available
Tmax Data not availableData not available
AUC Data not availableData not available
Half-life (t1/2) Data not availableData not available
Clearance Data not availableData not available

Note: The lack of publicly available quantitative pharmacokinetic data for MRS4917 represents a significant gap in a direct comparison.

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a Gi/o-coupled receptor. Upon activation by agonists such as UDP-glucose, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effector pathways, including the MAPK/ERK pathway. This signaling is crucial in regulating immune cell function, such as chemotaxis.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y14R P2Y14 Receptor Gi_protein Gαi/o Protein P2Y14R->Gi_protein Activation AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase Inhibition MAPK_pathway MAPK/ERK Pathway Gi_protein->MAPK_pathway Activation cAMP cAMP AdenylylCyclase->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Chemotaxis) PKA->Cellular_Response Modulation MAPK_pathway->Cellular_Response Modulation UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R Antagonist PPTN or MRS4917 (Antagonist) Antagonist->P2Y14R

Caption: P2Y14 Receptor Signaling Pathway.

Experimental Protocols

In Vitro Adenylyl Cyclase Inhibition Assay

Objective: To determine the potency of P2Y14R antagonists in inhibiting agonist-induced reduction of intracellular cAMP levels.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human P2Y14 receptor are cultured in appropriate media and seeded into 96-well plates.

  • Labeling: Cells are incubated with [³H]adenine to label the intracellular ATP pool.

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of the P2Y14R antagonist (e.g., PPTN or MRS4917) for a specified period.

  • Agonist Stimulation: Cells are then stimulated with a known P2Y14R agonist (e.g., UDP-glucose) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Forskolin is often used to stimulate adenylyl cyclase and increase the dynamic range of the assay.

  • cAMP Measurement: The reaction is stopped, and the amount of [³H]cAMP is quantified using column chromatography or scintillation counting.

  • Data Analysis: The concentration-response curves for the antagonist are plotted, and the IC₅₀ values are calculated.

In Vitro Chemotaxis Assay

Objective: To assess the ability of P2Y14R antagonists to block agonist-induced migration of immune cells.

Methodology:

  • Cell Preparation: A suitable immune cell line (e.g., human neutrophils or differentiated HL-60 cells) is prepared and resuspended in an appropriate assay buffer.

  • Chemotaxis Chamber Setup: A Boyden chamber or a similar chemotaxis system with a porous membrane is used. The lower chamber is filled with a medium containing a P2Y14R agonist (e.g., UDP-glucose) as a chemoattractant.

  • Antagonist Treatment: The cell suspension is pre-incubated with different concentrations of the P2Y14R antagonist (e.g., PPTN or MRS4917).

  • Cell Migration: The treated cell suspension is added to the upper chamber of the chemotaxis plate.

  • Incubation: The plate is incubated for a sufficient time to allow cell migration towards the chemoattractant in the lower chamber.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The inhibitory effect of the antagonist on cell migration is calculated and plotted to determine the IC₅₀.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic parameters of P2Y14R antagonists following oral administration.

Methodology:

  • Animal Model: Male or female mice (e.g., C57BL/6) of a specific age and weight range are used.

  • Drug Formulation and Administration: The P2Y14R antagonist is formulated in a suitable vehicle for oral gavage. A predetermined dose is administered to each mouse.

  • Blood Sampling: At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected from the mice via an appropriate method (e.g., tail vein or retro-orbital sinus).

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the antagonist in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (F), which is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Conclusion

Both PPTN and MRS4917 are valuable tools for studying the P2Y14 receptor. PPTN is a well-characterized, highly potent, and selective antagonist with extensive in vitro data. However, its low oral bioavailability limits its utility in certain in vivo applications requiring oral administration. MRS4917, a structurally related antagonist, has been shown to have oral efficacy, suggesting improved pharmacokinetic properties. However, a comprehensive, publicly available pharmacokinetic dataset for MRS4917 is currently lacking, making a direct quantitative comparison with PPTN challenging. Researchers should carefully consider the specific requirements of their experimental design, particularly the route of administration, when selecting between these two antagonists. Further studies are warranted to fully characterize the pharmacokinetic profile of MRS4917 and to directly compare it with that of PPTN.

References

P2Y14 Receptor Antagonists: A Head-to-Head Comparison in a Neuropathic Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed, objective comparison of the performance of several P2Y14 receptor (P2Y14R) antagonists in a preclinical model of neuropathic pain. The data and experimental protocols summarized herein are intended to inform research and development decisions in the pursuit of novel analgesics. The P2Y14 receptor, a G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for chronic pain, and understanding the relative efficacy of its antagonists is crucial for advancing drug discovery efforts.[1]

Introduction to P2Y14R and its Role in Pain

The P2Y14 receptor is activated by endogenous UDP-sugars, most notably UDP-glucose, which can act as damage-associated molecular patterns (DAMPs) released during tissue injury and inflammation.[1] P2Y14R is widely expressed, with notable presence in immune and glial cells.[1] In the context of pain, P2Y14R expression is upregulated in models of inflammatory and neuropathic pain.[1][2] Activation of P2Y14R, particularly on satellite glial cells in the dorsal root ganglia, is linked to the release of pro-inflammatory cytokines such as IL-1β and CCL2, contributing to neuroinflammation and pain sensitization.[1] The receptor couples to Gαi, leading to the inhibition of adenylyl cyclase and downstream modulation of signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[1]

Comparative Efficacy of P2Y14R Antagonists

This comparison focuses on three prominent P2Y14R antagonists: PPTN (Compound 1) , its N-acetyl analogue (Compound 4) , and a reversed triazole analogue (Compound 7) . Their efficacy was evaluated in a mouse model of chronic neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve.[1][2][3]

In Vivo Efficacy in a Neuropathic Pain Model

The primary measure of in vivo efficacy was the reversal of mechanical allodynia, a key feature of neuropathic pain. All antagonists were administered intraperitoneally (i.p.) at a dose of 10 μmol/kg.

AntagonistChemical StructureMaximal Reversal of Mechano-allodynia (%)Time to Maximal EffectEfficacy at 5 hours (%)
PPTN (Compound 1) 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid100%1-2 hoursNot reported to be as sustained as Compound 4
N-acetyl analogue (Compound 4) N-acetyl derivative of PPTN100%1-2 hours41%
Reversed triazole analogue (Compound 7) A phenyl-triazolyl scaffold87%~1 hourLess sustained than Compound 4

Key Findings:

  • Both PPTN (Compound 1) and its N-acetyl analogue (Compound 4) demonstrated complete reversal of mechanical allodynia at their peak effect.[1][2]

  • Compound 4 exhibited a more sustained analgesic effect, with 41% pain relief still evident at 5 hours post-administration.[1][2]

  • The reversed triazole analogue (Compound 7) also showed significant efficacy, reaching 87% maximal protection.[1][2]

  • The analgesic effects of these P2Y14R antagonists were rapid, with pain reversal observed as early as 30 minutes after injection.[1][2][3]

In Vitro Binding Affinity

The binding affinity of the antagonists was determined using a fluorescent antagonist binding assay for both human (hP2Y14R) and mouse (mP2Y14R) receptors.

AntagonisthP2Y14R Affinity (IC50, nM)mP2Y14R Affinity (IC50, nM)
PPTN (Compound 1) 1.83.9
N-acetyl analogue (Compound 4) 7.34.3
Reversed triazole analogue (Compound 7) 38.34.6

Key Observations:

  • The N-acetylation of PPTN to form Compound 4 maintained its affinity for the mouse P2Y14R but slightly reduced its affinity for the human receptor.[1]

  • The reversed triazole 7 had a significantly lower affinity for the human P2Y14R compared to PPTN, but its affinity for the mouse receptor was comparable.[1]

  • The in vivo efficacy was not solely predicted by the mouse P2Y14R affinity, suggesting that pharmacokinetic factors also play a crucial role.[1][2]

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

This surgical model is used to induce peripheral nerve injury and subsequent neuropathic pain behaviors.

Procedure:

  • Anesthesia: The mouse is anesthetized using an appropriate anesthetic agent.

  • Incision: A small incision is made on the lateral surface of the mid-thigh to expose the common sciatic nerve.

  • Ligation: Proximal to the sciatic nerve's trifurcation, three loose ligatures are tied around the nerve with chromic gut sutures. The ligatures are tightened until a slight constriction is observed, without arresting epineural blood flow.

  • Closure: The muscle and skin are closed in layers using sutures or staples.

  • Post-operative Care: The animal is allowed to recover, and pain hypersensitivity testing typically commences 7 days post-surgery.

Behavioral Testing (Mechanical Allodynia):

Mechanical allodynia is assessed using von Frey filaments. The animal is placed on an elevated mesh platform, and calibrated von Frey filaments are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined by the filament force that elicits a withdrawal response.

Fluorescent Antagonist Binding Assay

This in vitro assay measures the binding affinity of unlabeled compounds to the P2Y14 receptor.

Principle:

The assay relies on the competition between a fluorescently labeled P2Y14R antagonist and an unlabeled test compound for binding to the receptor, which is typically expressed in a cell line (e.g., HEK293 or CHO cells). The displacement of the fluorescent antagonist by the test compound is measured, and the concentration of the test compound that inhibits 50% of the fluorescent antagonist binding (IC50) is determined.

General Procedure:

  • Cell Preparation: Cells stably expressing the P2Y14 receptor are harvested and suspended in an appropriate assay buffer.

  • Assay Setup: In a multi-well plate, the cell suspension is incubated with a fixed concentration of the fluorescent P2Y14R antagonist and varying concentrations of the unlabeled test antagonist.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Detection: The amount of bound fluorescent antagonist is quantified using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP-glucose UDP-glucose P2Y14R P2Y14R UDP-glucose->P2Y14R Activates G_alpha_i Gαi P2Y14R->G_alpha_i Activates MAPK_cascade MAPK Cascade (ERK1/2, p38, JNK) P2Y14R->MAPK_cascade Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_alpha_i->AC Inhibits cAMP->MAPK_cascade Modulates Pro_inflammatory_mediators Pro-inflammatory Mediators (IL-1β, CCL2) MAPK_cascade->Pro_inflammatory_mediators Upregulates Neuroinflammation_Pain Neuroinflammation & Pain Sensitization Pro_inflammatory_mediators->Neuroinflammation_Pain Promotes

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Assay cluster_analysis Data Comparison CCI_surgery Chronic Constriction Injury (CCI) Surgery in Mice Pain_development Neuropathic Pain Development (7 days) CCI_surgery->Pain_development Antagonist_admin P2Y14R Antagonist Administration (i.p.) Pain_development->Antagonist_admin Behavioral_testing Mechanical Allodynia Assessment (von Frey filaments) Antagonist_admin->Behavioral_testing Comparison Head-to-Head Comparison of In Vivo Efficacy and In Vitro Affinity Behavioral_testing->Comparison Cell_culture Culture of Cells Expressing P2Y14 Receptor Binding_assay Fluorescent Antagonist Binding Assay Cell_culture->Binding_assay Data_analysis IC50 Determination Binding_assay->Data_analysis Data_analysis->Comparison

Conclusion

The head-to-head comparison reveals that P2Y14R antagonists are highly effective in reversing neuropathic pain in a preclinical model. Notably, PPTN (Compound 1) and its N-acetyl analogue (Compound 4) demonstrate the ability to completely abolish mechanical allodynia. The prolonged in vivo activity of Compound 4 suggests that it may possess a more favorable pharmacokinetic profile. While in vitro binding affinity provides valuable information, the in vivo data underscores the importance of considering pharmacokinetic and pharmacodynamic properties in the development of P2Y14R antagonists for the treatment of chronic pain. These findings strongly support the P2Y14 receptor as a viable and promising target for novel non-opioid analgesics.

References

P2Y14R Antagonist vs. Genetic Knockout: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the physiological and pathophysiological roles of the P2Y14 receptor (P2Y14R), a critical decision lies in the choice of experimental approach: pharmacological inhibition with a specific antagonist or genetic ablation via a knockout model. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate strategy for your research needs.

At a Glance: Pharmacological vs. Genetic Inhibition

FeatureP2Y14R Antagonist (e.g., PPTN)P2Y14R Genetic Knockout
Mechanism of Action Reversible, competitive binding to the receptor, blocking agonist-induced signaling.Complete and permanent absence of the P2Y14R protein.
Temporal Control Acute, dose-dependent inhibition allowing for precise timing of intervention.Chronic, lifelong absence of the receptor, which may lead to compensatory mechanisms.
Specificity High selectivity for P2Y14R over other P2Y receptors has been demonstrated for antagonists like PPTN.[1][2][3][4] Off-target effects are a potential consideration for any small molecule.Highly specific to the P2Y14R gene.
Systemic vs. Tissue-Specific Effects Systemic administration affects all tissues expressing P2Y14R. Localized delivery is possible.Global knockout affects all tissues. Conditional knockouts can achieve tissue-specific deletion.
In Vitro Applications Ideal for cell-based assays to study acute signaling events.Useful for primary cell cultures derived from knockout animals to study the consequences of receptor absence.
In Vivo Applications Allows for the study of the therapeutic potential of blocking P2Y14R in disease models.Essential for understanding the role of P2Y14R in development and long-term physiological processes.
Key Considerations Pharmacokinetics and bioavailability of the antagonist.Potential for developmental compensation and altered phenotypes in the absence of the receptor from gestation.

P2Y14R Signaling Pathway

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[5] Upon activation by its endogenous ligands, such as UDP-glucose, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6][7] Additionally, P2Y14R activation can stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, and promote RhoA activation, which is involved in cytoskeletal rearrangement and cell migration.[6][8][9]

P2Y14R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y14R P2Y14R Gi Gi/o P2Y14R->Gi Activates Ligand UDP-Glucose Ligand->P2Y14R Binds AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway (ERK1/2, p38) Gi->MAPK Activates RhoA RhoA Activation Gi->RhoA Activates cAMP cAMP AC->cAMP Produces

P2Y14R signaling cascade.

Comparative Experimental Data

The following tables summarize quantitative data from studies utilizing either a P2Y14R antagonist or a genetic knockout model.

Table 1: In Vitro Inhibition of P2Y14R Function
AssayP2Y14R Antagonist (PPTN)P2Y14R KnockoutReference
Adenylyl Cyclase Inhibition KB value of 434 pM for inhibiting UDP-glucose-stimulated adenylyl cyclase inhibition in P2Y14R-expressing C6 glioma cells.Not applicable (no receptor to antagonize).[2][7]
Chemotaxis IC50 of ~1 nM (with 10 µM UDP-glucose) and ~4 nM (with 100 µM UDP-glucose) for inhibiting UDP-glucose-promoted chemotaxis in differentiated HL-60 cells.Not applicable.[1]
MAPK Phosphorylation 10 µM PPTN significantly decreases the ratios of p-ERK1/2 to ERK1/2 and p-p38 to p38 in the presence of UDP-glucose.Not applicable.[1]
Table 2: In Vivo Phenotypes and Responses
Phenotype/ResponseP2Y14R Antagonist (PPTN)P2Y14R Genetic KnockoutReference
Inflammatory Response PPTN inhibits UDP-glucose-stimulated chemotaxis of human neutrophils.[2] In a mouse model of ischemic acute kidney injury, PPTN administration confers strong kidney protection.[10]P2Y14R knockout mice show reduced secretion of inflammatory factors IL-6 and CCL2 from peritoneal macrophages upon LPS stimulation.[11][2][10][11]
Allergic Airway Inflammation Intratracheal administration of UDP-glucose in wild-type mice induces neutrophil recruitment, which is inhibited by PPTN.[10]In a protease-mediated model of asthma, P2Y14R knockout mice exhibited decreased airway eosinophilia and airway hyperresponsiveness compared to wild-type mice.[12][10][12]
Neuropathic Pain Intraperitoneal injection of P2Y14R antagonists, including a PPTN analog, rapidly and completely reversed mechano-allodynia in a mouse model of chronic neuropathic pain.[9][13]Not reported in the provided search results.[9][13]
Metabolic Function Not reported in the provided search results.P2Y14R knockout mice show reduced glucose tolerance.[14] Adipocyte-specific P2Y14R knockout mice are protected from diet-induced obesity and associated metabolic deficits.[15][16][14][15][16]
Immune Cell Development Not applicable.P2Y14R knockout mice show increased thymus mass and an increased percentage of CD3+ and CD8+ T cells in the thymus.[11][11]

Experimental Protocols

Chemotaxis Assay

Objective: To assess the effect of a P2Y14R antagonist on agonist-induced cell migration.

Methodology:

  • Human promyelocytic leukemia cells (HL-60) are differentiated into a neutrophil-like phenotype.

  • A chemoattractant (e.g., UDP-glucose) is placed in the lower chamber of a Boyden chamber or a similar multi-well migration plate.

  • Differentiated HL-60 cells, pre-incubated with varying concentrations of the P2Y14R antagonist (e.g., PPTN) or vehicle, are placed in the upper chamber.

  • The chambers are separated by a porous membrane.

  • After an incubation period, the number of cells that have migrated to the lower chamber is quantified.

  • The inhibitory effect of the antagonist is determined by comparing the number of migrated cells in the presence and absence of the compound, and IC50 values are calculated.[5]

Adenylyl Cyclase Activity Assay

Objective: To measure the ability of a P2Y14R antagonist to block agonist-induced inhibition of cAMP production.

Methodology:

  • Cells stably expressing P2Y14R (e.g., C6 glioma cells) are used.

  • Cells are pre-incubated with the P2Y14R antagonist (e.g., PPTN) at various concentrations.

  • Adenylyl cyclase is stimulated with forskolin.

  • The P2Y14R agonist (e.g., UDP-glucose) is added to inhibit forskolin-stimulated adenylyl cyclase activity.

  • Intracellular cAMP levels are measured using a commercially available kit (e.g., ELISA-based).

  • The antagonist's effect is observed as a rightward shift in the agonist's concentration-response curve for cAMP inhibition. Schild analysis can be used to determine the KB value.[2][7]

Generation and Phenotyping of P2Y14R Knockout Mice

Objective: To study the systemic effects of the lifelong absence of P2Y14R.

Methodology:

  • Generation: P2Y14R knockout mice can be generated using technologies such as CRISPR/Cas9 to introduce a targeted deletion in the P2ry14 gene.[11] Successful knockout is confirmed by PCR and sequencing.

  • Baseline Phenotyping: Knockout and wild-type littermates are compared for general health, body weight, and organ histology (e.g., liver, spleen, kidney, thymus).[11]

  • Immune Cell Analysis: Flow cytometry is used to analyze lymphocyte populations (T cells, B cells, and their subgroups) in the thymus and spleen.[11]

  • Inflammatory Response: Peritoneal macrophages are isolated and stimulated with lipopolysaccharide (LPS). The expression and secretion of inflammatory cytokines (e.g., IL-6) and chemokines (e.g., CCL2) are measured by qPCR and ELISA, respectively.[11]

  • Metabolic Studies: Glucose tolerance tests (oral and intraperitoneal) are performed to assess metabolic function.[14] For diet-induced obesity models, mice are fed a high-fat diet, and parameters like body weight, fat mass, and insulin (B600854) sensitivity are monitored.[16]

Comparative Workflow

The following diagram illustrates the typical experimental workflows for studies involving a P2Y14R antagonist versus a genetic knockout model.

Comparative_Workflow cluster_Antagonist P2Y14R Antagonist Workflow cluster_Knockout P2Y14R Knockout Workflow Antagonist_Start Select Antagonist (e.g., PPTN) InVitro_Antagonist In Vitro Assays (e.g., Chemotaxis, cAMP) Antagonist_Start->InVitro_Antagonist InVivo_Antagonist In Vivo Model (e.g., Disease Model) Antagonist_Start->InVivo_Antagonist Dosing Administer Antagonist (Acute/Chronic) InVivo_Antagonist->Dosing Outcome_Antagonist Measure Acute Functional Outcomes Dosing->Outcome_Antagonist Knockout_Start Generate/Obtain Knockout Mice Phenotyping Baseline Phenotyping (Physiology, Histology) Knockout_Start->Phenotyping PrimaryCells Isolate Primary Cells for In Vitro Studies Knockout_Start->PrimaryCells Challenge In Vivo Challenge (e.g., LPS, Allergen) Phenotyping->Challenge Outcome_Knockout Measure Phenotypic Differences Challenge->Outcome_Knockout

Experimental workflows.

Conclusion

Both P2Y14R antagonists and genetic knockout models are powerful tools for dissecting the function of this receptor. The choice between them depends on the specific research question.

  • P2Y14R antagonists like PPTN are invaluable for studying the acute consequences of receptor inhibition and for exploring the therapeutic potential of targeting P2Y14R. Their temporal control allows for precise intervention in established disease models.

  • P2Y14R knockout mice provide a definitive model for understanding the role of the receptor in development, long-term physiology, and the overall biological system in its absence. They are crucial for validating the on-target effects observed with antagonists and for uncovering unexpected physiological roles that may be masked by compensatory mechanisms in acute studies.

For a comprehensive understanding of P2Y14R function, a combined approach, where findings from knockout models are further investigated using specific antagonists, is often the most robust strategy.

References

Unveiling the Antagonistic Profile of UDP at the Human P2Y14 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antagonistic properties of Uridine Diphosphate (UDP) at the human P2Y14 receptor. We present a comprehensive evaluation of UDP's performance against alternative antagonists, supported by experimental data and detailed methodologies.

The human P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a significant target in inflammatory and immune responses. The identification of selective antagonists is crucial for elucidating its physiological roles and for the development of novel therapeutics. This guide focuses on the characterization of UDP as a competitive antagonist of the human P2Y14 receptor and compares its properties to other relevant compounds.

Comparative Analysis of P2Y14 Receptor Antagonists

Uridine Diphosphate (UDP) has been identified as a competitive antagonist of the human P2Y14 receptor.[1][2] Its antagonistic properties have been characterized alongside other compounds, including the highly potent and selective antagonist, 4,7-disubstituted 2-naphthoic acid derivative (PPTN). The following tables summarize the quantitative data for these and other relevant molecules.

CompoundAntagonistic Potency (Human P2Y14 Receptor)Mechanism of ActionSelectivity Notes
UDP pKB = 7.28[1][2]Competitive AntagonistNo antagonist activity observed at human P2Y1, P2Y2, P2Y4, or P2Y11 receptors.[1] Interestingly, UDP is a potent agonist at the rat P2Y14 receptor.[1][2]
PPTN KB = 434 pM[3][4]Competitive AntagonistHighly selective for the P2Y14 receptor over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13).[3][4]
Uridine 5′-O-thiodiphosphate Apparent affinity similar to UDP[1][2]Antagonist
ADP, CDP, GDP No antagonist activity observed[1][2]Inactive
Other Uracil Analogs No antagonist activity observed[1][2]Inactive

P2Y14 Receptor Signaling and Antagonism

The human P2Y14 receptor primarily couples to the Gi/o family of G proteins.[5] Upon activation by its native agonists, such as UDP-glucose, the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which the P2Y14 receptor modulates cellular functions, particularly in immune cells. Antagonists like UDP and PPTN competitively block the binding of agonists to the receptor, thereby preventing this downstream signaling.

P2Y14_Signaling_Pathway cluster_membrane Plasma Membrane P2Y14 P2Y14 Receptor Gi Gαi/o P2Y14->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., UDP-glucose) Agonist->P2Y14 Activates Antagonist Antagonist (e.g., UDP, PPTN) Antagonist->P2Y14 Blocks Gi->AC Inhibits ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Regulates

P2Y14 receptor signaling pathway.

Experimental Protocols

The evaluation of UDP and other compounds as P2Y14 receptor antagonists relies on specific cellular assays. Below are the detailed methodologies for the key experiments cited.

Phosphoinositide Hydrolysis Assay

This assay is employed to determine the ability of a compound to antagonize agonist-induced activation of the P2Y14 receptor, which has been engineered to couple to the Gq pathway.

  • Cell Line: COS-7 cells transiently co-expressing the human P2Y14 receptor and a chimeric Gα protein (Gαq/i). This chimeric protein allows the Gi-coupled P2Y14 receptor to stimulate the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphoinositides.[1][2]

  • Radiolabeling: The cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pool.

  • Assay Procedure:

    • Radiolabeled cells are washed and pre-incubated with the antagonist (e.g., UDP) at various concentrations.

    • The P2Y14 receptor agonist (e.g., UDP-glucose) is then added to stimulate the receptor.

    • The reaction is terminated, and the cells are lysed.

    • The total inositol (B14025) phosphates are separated from the cell lysate using anion-exchange chromatography.

    • The amount of [3H]inositol phosphates is quantified by scintillation counting.

  • Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is measured. A Schild analysis is then performed to determine the pKB value of the antagonist, confirming competitive antagonism.[1][2]

PI_Hydrolysis_Workflow start Start radiolabel Radiolabel COS-7 cells (hP2Y14-R + Gαq/i) with [3H]myo-inositol start->radiolabel wash Wash cells radiolabel->wash preincubate Pre-incubate with antagonist (e.g., UDP) wash->preincubate stimulate Stimulate with agonist (e.g., UDP-glucose) preincubate->stimulate terminate Terminate reaction and lyse cells stimulate->terminate separate Separate inositol phosphates by anion-exchange chromatography terminate->separate quantify Quantify [3H]inositol phosphates by scintillation counting separate->quantify analyze Schild Analysis to determine pKB quantify->analyze end End analyze->end

References

P2Y14 Receptor Antagonism: A Comparative Analysis of Competitive Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise mechanism of receptor antagonism is paramount. This guide provides a detailed comparison of P2Y14 receptor (P2Y14R) antagonists, with a focus on the nature of their inhibitory action. Experimental data strongly supports that P2Y14R antagonist 1, also known as PPTN, and other studied antagonists function as competitive inhibitors, binding reversibly to the same site as the endogenous agonist, UDP-glucose.

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target due to its role in inflammatory and immune processes. Its activation by UDP-sugars, most potently UDP-glucose, triggers a cascade of intracellular signaling events.[1][2] The development of selective antagonists for this receptor is a key area of research, and characterizing their inhibitory mechanism is a critical step in this process.

Mechanism of Action: Competitive Inhibition

Experimental evidence from multiple studies has established that leading P2Y14R antagonists, including the well-characterized compound referred to as "this compound" or PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), act as competitive inhibitors.[3][4][5][6] This mode of action means the antagonist competes with the native agonist for binding to the receptor's active site.

One of the foundational methods for determining the nature of antagonism is the Schild analysis. Studies utilizing this method have demonstrated that the antagonism of the P2Y14R by certain compounds is indeed competitive. For instance, UDP was identified as a competitive antagonist of the human P2Y14 receptor, with Schild analysis confirming this mechanism.[7][1][2] Similarly, detailed pharmacological studies of PPTN revealed that its inhibition followed competitive kinetics.[4]

Comparative Analysis of P2Y14R Antagonists

To provide a clear overview of the landscape of P2Y14R antagonists, the following table summarizes quantitative data for key compounds. This data is essential for comparing their potency and efficacy.

AntagonistOther NamesReceptor SpeciesAntagonist Potency (pKB/KB)Assay TypeReference
This compound PPTN, Compound 1Human434 pM (KB)Adenylyl Cyclase Inhibition[4]
UDP Uridine DiphosphateHuman7.28 (pKB)Phosphoinositide Hydrolysis[7][1][2]
Compound 4 N-acetyl analogue of this compoundMouse, HumanNot explicitly statedNeuropathic Pain Model[3][5][6]
Reversed triazole analogue 7 -Mouse, HumanNot explicitly statedNeuropathic Pain Model[3][5][6]

Signaling Pathways and Experimental Workflows

To visualize the context of P2Y14R antagonism, the following diagrams illustrate the receptor's primary signaling pathway and a typical experimental workflow for characterizing antagonists.

P2Y14R_Signaling_Pathway P2Y14 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor Agonist->P2Y14R Binds and Activates Antagonist This compound (Competitive Antagonist) Antagonist->P2Y14R Competitively Binds and Blocks Activation G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Downstream Downstream Cellular Responses (e.g., Chemotaxis) cAMP->Downstream Regulates

Caption: P2Y14 Receptor Signaling Pathway and Competitive Antagonism.

Experimental_Workflow Workflow for Characterizing P2Y14R Antagonists A 1. Cell Culture (e.g., C6 glioma cells stably expressing P2Y14R) B 2. Treatment - Incubate cells with varying concentrations of the antagonist (e.g., PPTN). A->B C 3. Agonist Stimulation - Add a fixed concentration of the agonist (e.g., UDP-glucose). B->C D 4. Assay - Measure the downstream cellular response (e.g., adenylyl cyclase activity). C->D E 5. Data Analysis - Generate concentration-response curves. - Perform Schild analysis to determine the nature of antagonism and calculate pKB/KB. D->E

Caption: Experimental Workflow for Antagonist Characterization.

Detailed Experimental Protocols

A comprehensive understanding of the data requires insight into the methodologies used. Below are detailed protocols for key experiments cited in the characterization of P2Y14R antagonists.

Adenylyl Cyclase Inhibition Assay

This functional assay is crucial for determining the inhibitory effect of P2Y14R antagonists on the Gi-coupled signaling pathway.

Objective: To measure the ability of a P2Y14R antagonist to block the agonist-induced inhibition of adenylyl cyclase.

Methodology:

  • Cell Culture: C6 glioma cells stably expressing the human P2Y14 receptor are cultured to confluence in appropriate media.

  • Cell Preparation: Cells are harvested and washed with a suitable buffer.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the P2Y14R antagonist (e.g., PPTN) for a specified period at 37°C.

  • Agonist Stimulation: A fixed concentration of the P2Y14R agonist, UDP-glucose, is added to the cell suspension, along with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Adenylyl Cyclase Activation: Forskolin is added to stimulate adenylyl cyclase activity.

  • Reaction Termination and Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive binding assay, such as a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibition of adenylyl cyclase activity is calculated relative to controls. Concentration-response curves are plotted, and Schild analysis is performed to determine the antagonist's potency (KB) and confirm competitive antagonism.[4]

Chemotaxis Assay

This assay assesses the functional consequence of P2Y14R antagonism on cell migration, a key physiological response mediated by this receptor.

Objective: To evaluate the ability of a P2Y14R antagonist to inhibit agonist-induced chemotaxis of immune cells.

Methodology:

  • Cell Preparation: Human neutrophils or differentiated HL-60 human promyelocytic leukemia cells are isolated and suspended in a suitable assay buffer.

  • Antagonist Pre-treatment: The cells are pre-incubated with the P2Y14R antagonist (e.g., PPTN) at various concentrations.

  • Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) is used. The lower wells are filled with a solution containing the chemoattractant (UDP-glucose), while the upper wells, separated by a microporous membrane, are filled with the pre-treated cell suspension.

  • Cell Migration: The chamber is incubated at 37°C in a humidified incubator to allow the cells to migrate through the membrane towards the chemoattractant.

  • Quantification of Migration: After the incubation period, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye.

  • Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated in response to the agonist alone. The concentration-dependent inhibition of chemotaxis by the antagonist is then determined.[4]

References

A Comparative Benchmarking Guide to P2Y14R Antagonist 1 and Other Key Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of P2Y14R antagonist 1 (also known as compound I-17) against other widely used research compounds targeting the P2Y14 receptor (P2Y14R). The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate antagonist for their specific experimental needs. Comparisons are based on in vitro potency, mechanism of action, and available pharmacokinetic data.

The P2Y14R is a G-protein coupled receptor (GPCR) activated by UDP-sugars, most notably UDP-glucose.[1] Upon activation, it couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is implicated in a variety of inflammatory processes, making P2Y14R an attractive target for therapeutic intervention in conditions such as acute gouty arthritis, colitis, and neuropathic pain.[2][3]

In Vitro Potency Comparison of P2Y14R Antagonists

The following table summarizes the in vitro potency of this compound and other selected research compounds. Potency is expressed as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), or the antagonist dissociation constant (KB). It is important to note that direct comparison of these values should be made with caution, as experimental conditions may vary between studies.

Compound NameAlternative Name(s)Potency (IC50/Ki/KB)Assay TypeCell LineSpeciesReference(s)
This compound compound I-17 0.6 nM (IC50) cAMP AssayHEK293Human[2]
P2Y14R antagonist 2compound 390.40 nM (IC50)Not specifiedNot specifiedHuman[2]
PPTN-434 pM (KB)Inhibition of adenylyl cyclaseC6 gliomaHuman[4][5]
~1-4 nM (IC50)Chemotaxis assaydHL-60Human[4]
MRS4917-2.88 nM (IC50)Not specifiedNot specifiedHuman[2]
1.67 nM (Ki)Not specifiedNot specifiedHuman[2]
P2Y14R antagonist 4Compound 25l5.6 nM (IC50)Not specifiedNot specifiedHuman[2]
Compound 8 (from virtual screen)-2.46 nM (IC50)cAMP AssayHEK293Human[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is essential to visualize the P2Y14R signaling cascade and the experimental workflows used for their characterization.

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonist Antagonist Action UDP-Glucose UDP-Glucose P2Y14R P2Y14R UDP-Glucose->P2Y14R Activates Gi Gαi P2Y14R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits NLRP3 NLRP3 Inflammasome cAMP->NLRP3 Inhibits Inflammation Inflammation NLRP3->Inflammation Promotes Antagonist This compound (and others) Antagonist->P2Y14R Blocks

Caption: P2Y14R signaling pathway and point of antagonist intervention.

The primary mechanism of action for P2Y14R antagonists is the competitive blockade of the receptor, thereby preventing the binding of endogenous agonists like UDP-glucose. This action inhibits the Gαi-mediated downstream signaling, leading to a restoration of intracellular cAMP levels and subsequent reduction of inflammatory responses, in part through the inhibition of the NLRP3 inflammasome.[2]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of P2Y14R antagonists.

Inhibition of Adenylyl Cyclase (cAMP) Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

cAMP_Assay_Workflow cluster_workflow cAMP Assay Workflow A 1. Seed P2Y14R-expressing cells (e.g., HEK293 or C6 glioma) B 2. Pre-incubate cells with varying concentrations of antagonist A->B C 3. Stimulate adenylyl cyclase with Forskolin B->C D 4. Add P2Y14R agonist (e.g., UDP-glucose) C->D E 5. Incubate and lyse cells D->E F 6. Measure intracellular cAMP levels (e.g., HTRF, ELISA) E->F G 7. Analyze data to determine IC50 F->G

Caption: Workflow for the inhibition of adenylyl cyclase (cAMP) assay.

Methodology:

  • Cell Culture: P2Y14R-expressing cells (e.g., HEK293 or C6 glioma) are cultured in appropriate media and seeded into multi-well plates.[7][8]

  • Antagonist Incubation: Cells are pre-incubated with various concentrations of the test antagonist.[7]

  • Agonist Stimulation: Adenylyl cyclase is stimulated with forskolin, and the P2Y14 receptor is concurrently activated with an agonist such as UDP-glucose.[7][8]

  • cAMP Measurement: After incubation, the cells are lysed, and intracellular cAMP levels are quantified using a suitable detection method, such as a competitive binding assay or a fluorescence-based biosensor.[7][8]

  • Data Analysis: The concentration-response curves are plotted to determine the IC50 value of the antagonist.[6]

Fluorescent Competitive Binding Assay

This assay determines the binding affinity of unlabeled antagonist compounds by measuring their ability to compete with a fluorescently labeled ligand for binding to the P2Y14 receptor.

Binding_Assay_Workflow cluster_workflow Fluorescent Binding Assay Workflow A 1. Prepare P2Y14R-expressing cells (e.g., HEK293 or CHO) B 2. Add serial dilutions of unlabeled test antagonist A->B C 3. Add fluorescently labeled P2Y14R antagonist (tracer) B->C D 4. Incubate to reach equilibrium C->D E 5. Analyze fluorescence intensity (e.g., flow cytometry) D->E F 6. Calculate IC50 and Ki values E->F

Caption: Workflow for the fluorescent competitive binding assay.

Methodology:

  • Cell Preparation: P2Y14R-expressing cells (e.g., HEK293 or CHO) are harvested and resuspended in assay buffer.[1]

  • Compound Addition: Serial dilutions of the unlabeled test compounds are added to a multi-well plate containing the cell suspension.[1]

  • Tracer Addition: A fluorescently labeled P2Y14R antagonist is added at a concentration close to its dissociation constant (Kd).[1]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[1]

  • Data Acquisition: The fluorescence intensity of the cells in each well is analyzed using a flow cytometer or a fluorescence plate reader.[1]

  • Data Analysis: The IC50 value for each test compound is determined by plotting the percentage inhibition of fluorescent ligand binding against the log concentration of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[1]

Chemotaxis Assay

This functional assay assesses the ability of an antagonist to block agonist-induced cell migration.

Methodology:

  • Cell Preparation: Differentiated HL-60 human promyelocytic leukemia cells are used.[8]

  • Assay Setup: The assay is performed in a Boyden chamber. The lower chamber contains the P2Y14R agonist (UDP-glucose), and the upper chamber contains the cells pre-incubated with the antagonist.[8]

  • Incubation: The chamber is incubated to allow for cell migration towards the agonist.[8]

  • Quantification: The number of migrated cells is quantified, often by measuring fluorescence after cell lysis.[8]

  • Data Analysis: The inhibition of chemotaxis by the antagonist is determined by comparing the number of migrated cells in the presence and absence of the compound, from which an IC50 value can be derived.[4]

Selectivity Profile

PPTN has been shown to be highly selective for P2Y14R over other P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13).[4][5] Similarly, MRS4917 exhibits over 18,000-fold selectivity against the P2Y6 receptor.[2] While this compound is described as selective, a detailed selectivity panel against other P2Y receptors was not found in the reviewed literature. For definitive selectivity claims, it is recommended to test compounds against a panel of related receptors, for example, using inositol (B14025) phosphate (B84403) accumulation assays for Gq-coupled P2Y receptors.[8]

Conclusion

This compound is a highly potent antagonist of the human P2Y14 receptor, with a reported IC50 of 0.6 nM.[2] Its potency is comparable to, and in some reported cases slightly better than, other well-established P2Y14R antagonists such as PPTN and MRS4917. The choice of antagonist for a particular research application will depend on factors such as the specific assay system, the desired in vivo properties, and the required selectivity profile. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and validate the performance of these compounds in their experimental setups.

References

Safety Operating Guide

Safe Disposal of P2Y14R Antagonist 1: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe and compliant disposal of P2Y14R antagonist 1, a small molecule compound intended for research use only. The following protocols are designed to ensure the safety of laboratory personnel, minimize environmental impact, and adhere to standard laboratory waste management practices.

Immediate Safety and Handling Protocols

Given that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, it must be handled as a potentially hazardous chemical. All laboratory personnel must adhere to the following personal protective equipment (PPE) standards when managing this compound and its associated waste:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling the compound in powdered form outside of a certified chemical fume hood, a respirator may be necessary.

All handling of this compound and its waste should ideally be conducted within a chemical fume hood to prevent inhalation of any dust or aerosols.

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. This process involves the careful segregation, containment, and labeling of all waste streams prior to their collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Collection start Start: this compound Waste Generated waste_streams Identify Waste Streams: - Solid Waste (unused compound, contaminated labware) - Liquid Waste (solutions containing the antagonist) - Sharps Waste (contaminated needles, etc.) start->waste_streams segregation Segregate Waste by Type waste_streams->segregation solid_container Solid Waste Container: - Leak-proof, compatible material - Labeled 'Hazardous Waste' segregation->solid_container Solid liquid_container Liquid Waste Container: - Chemically resistant, sealed cap - Labeled 'Hazardous Waste' segregation->liquid_container Liquid sharps_container Sharps Container: - Puncture-resistant - Labeled 'Biohazard/Sharps' segregation->sharps_container Sharps storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup_request Request Waste Pickup from EHS storage->pickup_request collection EHS Collects Waste for Final Disposal pickup_request->collection

Figure 1. Disposal workflow for this compound.

Summary of Disposal and Safety Information

The following table summarizes the critical information for the proper disposal of this compound.

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WasteAssumed hazardous in the absence of a specific SDS.
Personal Protective Equipment (PPE) Safety glasses, lab coat, chemical-resistant gloves.To prevent skin and eye contact.
Solid Waste Containment Designated, leak-proof container labeled "Hazardous Waste".To prevent environmental release and ensure proper handling.
Liquid Waste Containment Chemically compatible, sealed container labeled "Hazardous Waste".To prevent spills, leaks, and reactions.
Disposal of Empty Containers Triple rinse with a suitable solvent; collect the first rinse as hazardous waste. Deface the original label.To remove residual hazardous material before disposal as non-hazardous waste.
Prohibited Disposal Methods Do not dispose of in regular trash or down the drain.To prevent environmental contamination and non-compliance with regulations.
Spill Management Use an appropriate chemical spill kit. Absorbent materials must be disposed of as hazardous waste.To safely contain and clean up any accidental releases.
Waste Collection Through the institution's Environmental Health and Safety (EHS) department.To ensure compliant and safe final disposal.

Experimental Protocol for Disposal

The following step-by-step procedure must be followed for the disposal of this compound and associated contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound, as well as contaminated disposable labware (e.g., pipette tips, weighing boats, gloves), in a designated hazardous waste container.

    • This container must be made of a material compatible with the chemical, be in good condition, and have a secure, leak-proof lid.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, chemically resistant container with a sealed cap.

    • Do not mix with other incompatible chemical wastes.

  • Sharps Waste:

    • Dispose of any contaminated needles, syringes, or other sharps in a designated, puncture-resistant sharps container.

2. Labeling of Waste Containers:

  • Clearly label all hazardous waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date when waste was first added to the container (accumulation start date)

    • The name of the principal investigator and the laboratory location

3. Storage of Hazardous Waste:

  • Store all hazardous waste containers in a designated and clearly marked satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from drains and sources of ignition.

  • Segregate the this compound waste from other incompatible chemicals.

4. Disposal of Empty Containers:

  • Thoroughly empty the original this compound container.

  • Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or another solvent in which the antagonist is soluble).

  • Collect the first rinseate and dispose of it as liquid hazardous waste.

  • After the triple rinse, deface or remove the original label from the container.

  • The rinsed container can then be disposed of as regular non-hazardous laboratory glass or plastic waste, according to institutional guidelines.

5. Request for Waste Collection:

  • Once a waste container is full, or in accordance with your institution's policies on waste accumulation times, submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) department.

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.